Anisodamine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
131674-05-0 |
|---|---|
Molekularformel |
C17H24ClNO4 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12?,13-,14+,15?,16-;/m0./s1 |
InChI-Schlüssel |
TXJYFXBXRUTHSF-XIRYJLQCSA-N |
Isomerische SMILES |
CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Anisodamine Hydrochloride from its Natural Source, Anisodus tanguticus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042) hydrochloride, a tropane (B1204802) alkaloid naturally occurring in the plant Anisodus tanguticus, has garnered significant attention for its therapeutic applications, particularly in the treatment of circulatory shock.[1][2][3] This technical guide provides a comprehensive overview of anisodamine hydrochloride, from its natural source to its pharmacological actions. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development. The guide details the botanical characteristics of Anisodus tanguticus, quantitative data on alkaloid content, and explicit experimental protocols for extraction and analysis. Furthermore, it elucidates the key signaling pathways through which anisodamine exerts its effects, supported by detailed diagrams to facilitate understanding of its mechanism of action.
The Natural Source: Anisodus tanguticus
Quantitative Analysis of Tropane Alkaloids in Anisodus tanguticus
The concentration of anisodamine and other tropane alkaloids in Anisodus tanguticus can vary depending on factors such as the geographical origin, developmental stage of the plant, and environmental conditions. Several studies have quantified the alkaloid content, providing valuable data for optimizing harvesting and extraction processes.
Table 1: Quantitative Content of Anisodamine and Other Major Tropane Alkaloids in Anisodus tanguticus
| Plant Part | Alkaloid | Content (% of dry weight) | Analytical Method | Reference |
| Roots | Anisodamine | 0.0467% | HPLC | [4] |
| Roots | Anisodine (B1665107) | 0.1201% | HPLC | [4] |
| Roots | Scopolamine | Not specified | HPLC | [4] |
| Roots | Atropine | Not specified | HPLC | [4] |
| Aboveground | Anisodamine | Higher than roots during greening period | HPLC | [4] |
| Aboveground | Anisodine | Higher than roots during greening period | HPLC | [4] |
| Aboveground | Scopolamine | Higher than roots during greening period | HPLC | [4] |
| Whole Plant | Total Alkaloids | 1.08% (at greening stage) | HPLC | [4] |
Experimental Protocols
Extraction of Tropane Alkaloids from Anisodus tanguticus
This protocol is based on a method described for the extraction of major alkaloids from Anisodus tanguticus for analytical purposes.[4]
Objective: To extract a crude mixture of tropane alkaloids from the dried plant material.
Materials and Reagents:
-
Dried and powdered Anisodus tanguticus plant material (roots or aerial parts)
-
Ammonia (B1221849) solution
-
Ultrasonicator
-
Filtration apparatus (e.g., skimmed cotton or filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 2.00 g of powdered Anisodus tanguticus into a 150 mL flask.
-
Add 4 mL of ammonia solution and mix thoroughly. Let the mixture stand for 10 minutes to basify the alkaloids.
-
Add 100 mL of chloroform to the flask and record the total weight.
-
Place the flask in an ultrasonic bath and extract for 30 minutes.
-
After ultrasonication, allow the mixture to cool to room temperature.
-
Reweigh the flask and replenish any evaporated chloroform.
-
Filter the mixture through skimmed cotton to separate the chloroform extract from the plant debris.
-
The resulting chloroform solution contains the crude alkaloid extract. For further analysis or purification, the solvent can be removed using a rotary evaporator.
Quantification of Anisodamine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantitative analysis of anisodamine and other tropane alkaloids.[4]
Objective: To separate and quantify anisodamine in an extract from Anisodus tanguticus.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 system or equivalent[4]
-
Column: Agilent 5HC-C18 (250.0 mm × 4.6 mm)[4]
-
Mobile Phase: Acetonitrile and 30 mmol/L potassium dihydrogen phosphate (B84403) (containing 0.08% triethylamine, pH adjusted to 6.0 with phosphoric acid) in a ratio of 13:87 (v/v)[4]
-
Flow Rate: 0.2 mL/min[4]
-
Column Temperature: 35 °C[4]
-
Detection: UV at 210 nm[4]
-
Injection Volume: 10 μL[4]
Procedure:
-
Standard Preparation: Prepare a stock solution of anisodamine standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: The crude extract obtained from the extraction protocol is dissolved in the mobile phase and filtered through a 0.22 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the anisodamine peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of anisodamine in the sample.
Comprehensive Profiling of Metabolites by UPLC-Q-Exactive Mass Spectrometry
For a more comprehensive analysis of the metabolome of Anisodus tanguticus, including various tropane alkaloids and other compounds, a UPLC-Q-Exactive-MS method can be employed.[6][7]
Objective: To identify and characterize a wide range of metabolites in Anisodus tanguticus extracts.
Instrumentation and Conditions:
-
UPLC-MS System: Thermo Scientific UPLC-Q-Exactive-MS or equivalent[6][7]
-
Mobile Phase: (A) Water with 0.1% (v/v) formic acid; (B) Acetonitrile with 0.1% (v/v) formic acid[6][7]
-
Elution Gradient: A time-programmed gradient from 5% to 90% of solvent B over approximately 45 minutes.[6][7]
-
Mass Spectrometry: Positive ion mode with detailed parameters for spray voltage, capillary temperature, and collision energy as optimized for the specific instrument.[6][7][8]
Procedure:
-
Sample Preparation: Extract 200 mg of powdered sample with 10 mL of 80% methanol (B129727) using ultrasonication for 30 minutes. Filter the extract through a 0.22 µm syringe filter.[6][7]
-
Analysis: Inject the prepared sample into the UPLC-Q-Exactive-MS system.
-
Data Analysis: Identify compounds based on their retention times, accurate mass-to-charge ratios (m/z), and fragmentation patterns, comparing them to databases and reference standards.[6][7]
Pharmacological Actions and Signaling Pathways
This compound exhibits a range of pharmacological effects, primarily attributed to its action as a non-specific cholinergic antagonist and a weak alpha-1 (α1) adrenergic antagonist.[2][9]
Anticholinergic Activity and the Cholinergic Anti-inflammatory Pathway
Anisodamine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[10] This blockade of the parasympathetic nervous system leads to effects such as smooth muscle relaxation and reduced secretions.[10]
A significant aspect of its anti-shock effect is proposed to be mediated through the cholinergic anti-inflammatory pathway .[1][11][12] By blocking mAChRs, anisodamine may increase the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChRs) on immune cells like macrophages.[1][13] Activation of α7nAChRs inhibits the release of pro-inflammatory cytokines, at least in part, through the inhibition of the NF-κB signaling pathway.[1][12]
Alpha-1 Adrenergic Receptor Antagonism
Anisodamine also functions as a weak antagonist of α1-adrenergic receptors.[2][14] This action contributes to its vasodilatory effects, which are beneficial in improving microcirculation, a key factor in its efficacy in treating circulatory shock.[2][14] The blockade of α1-adrenergic receptors on vascular smooth muscle leads to relaxation and a decrease in peripheral resistance.
Biosynthesis of Tropane Alkaloids in Solanaceae
The biosynthesis of anisodamine and other tropane alkaloids in Anisodus tanguticus follows a complex pathway that originates from amino acids. The core tropane ring structure is derived from putrescine, which itself is synthesized from L-ornithine or L-arginine.[5][15] This pathway involves a series of enzymatic reactions primarily occurring in the roots of the plant.[5][16]
Conclusion
This compound, derived from Anisodus tanguticus, is a pharmacologically significant compound with well-documented therapeutic effects, particularly in improving microcirculation. This guide has provided a detailed overview of its natural source, methods for its extraction and quantification, and its mechanisms of action. The elucidation of its role in the cholinergic anti-inflammatory pathway and its α1-adrenergic antagonism offers a solid foundation for further research and development. The provided experimental protocols and pathway diagrams are intended to be valuable resources for scientists working on the development of new therapeutics based on this important natural product.
References
- 1. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Chemical Properties, Plant Sources, Anti-shock Effects, Pharmacokinetics, Toxicity, and Clinical Applications of Anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology [frontiersin.org]
- 7. Multivariate Statistical Analysis of Metabolites in Anisodus tanguticus (Maxim.) Pascher to Determine Geographical Origins and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]
- 10. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 11. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Anisodamine in Septic Shock: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Septic shock remains a critical challenge in intensive care, characterized by a dysregulated host response to infection leading to microcirculatory dysfunction, systemic inflammation, and multi-organ failure[1][2][3]. Anisodamine (B1666042), a non-selective muscarinic cholinergic antagonist, has been utilized in China for decades as a therapeutic agent for various forms of shock, including septic shock[4][5][6]. Initially, its efficacy was attributed primarily to the improvement of microcirculation[4][7][8]. However, accumulating evidence reveals a more complex, multi-faceted mechanism of action involving the modulation of key inflammatory pathways and cellular protective effects. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which anisodamine exerts its anti-shock effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways.
Core Mechanisms of Action
Anisodamine's therapeutic effects in septic shock are not mediated by a single pathway but rather by a synergistic combination of actions on the neuro-immune axis, vascular endothelium, and cellular inflammatory signaling.
The Cholinergic Anti-inflammatory Pathway
A pivotal mechanism for anisodamine's anti-inflammatory effect is its interaction with the cholinergic anti-inflammatory pathway[4][8]. This pathway represents a physiological link between the nervous and immune systems.
-
Muscarinic Receptor Antagonism: Anisodamine is a well-established antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs)[4][7][9].
-
Acetylcholine Rerouting: In a state of inflammation, the vagus nerve releases acetylcholine (ACh). By blocking mAChRs, anisodamine prevents ACh from binding to these receptors. This leads to an increased local concentration of ACh available to bind to an alternative receptor: the α7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on immune cells like macrophages[4][7][8].
-
Inhibition of Pro-inflammatory Cytokine Synthesis: The activation of α7nAChR by ACh initiates an intracellular signaling cascade that ultimately inhibits the activation of Nuclear Factor-kappa B (NF-κB)[4][7]. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β[5][7]. By suppressing the NF-κB pathway, anisodamine effectively downregulates the production of these key mediators of the septic inflammatory cascade[4][10].
-
Synergy with Interleukin-10: The anti-inflammatory cytokine Interleukin-10 (IL-10) appears to play a crucial role in the efficacy of anisodamine. Research indicates that IL-10 upregulates the expression of α7nAChR, and anisodamine acts synergistically with IL-10 to enhance this effect[6][11]. The anti-shock action of anisodamine is significantly diminished in the absence of IL-10, highlighting the importance of this interplay[6].
Improvement of Microcirculation
The hallmark of septic shock is profound microcirculatory dysfunction[1]. Anisodamine directly counteracts this pathology through several mechanisms.
-
Vasodilation and Endothelial Protection: As an M-type acetylcholine receptor blocker, anisodamine can indirectly antagonize α-adrenergic receptors, leading to the relief of vasospasm and improved blood flow[10]. It restores the velocity of microcirculatory blood flow and improves abnormal flow patterns seen in sepsis[2][12]. Furthermore, it protects the endothelial glycocalyx and counteracts the lipopolysaccharide (LPS)-induced increase in vascular permeability[13].
-
Inhibition of Leukocyte-Endothelium Interaction: Sepsis is characterized by the excessive adhesion of leukocytes to the vascular endothelium, a key step in tissue damage. Anisodamine has been shown to suppress this LPS-induced leukocyte-endothelium interaction[2][12].
-
Anti-thrombotic Effects: Anisodamine inhibits the synthesis of thromboxane (B8750289) and prevents the aggregation of both granulocytes and platelets[1][10][14]. This action helps to prevent the formation of microthrombi that occlude small vessels and exacerbate tissue hypoxia.
Cellular Protection and Anti-Apoptotic Signaling
Beyond its vascular and immune-modulatory effects, anisodamine confers direct protection to cells.
-
Membrane Stabilization: Early research identified that anisodamine possesses membrane-stabilizing properties, which may be related to a calcium antagonist action[15]. This helps protect cells from damage during ischemic and inflammatory insults.
-
Inhibition of Endotoxin (B1171834) Binding: Anisodamine can inhibit the binding of endotoxin to cells at the membrane level, which may be a particularly important mechanism in septic shock caused by Gram-negative bacteria[15].
-
Modulation of Apoptosis Pathways: In models of septic acute kidney injury, anisodamine has been shown to mitigate cell apoptosis by modulating key signaling pathways. It promotes cell survival signaling via the Pi3K/Akt/Bcl-2 pathway while reducing apoptosis through the P53/Bax pathway[16][17]. It also suppresses inflammation through the p38/JNK/AP-1/NF-κB pathway[16][17].
Quantitative Data Summary
The efficacy of anisodamine has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of Anisodamine on Mortality and Survival Rates
| Study Type | Model / Population | Control Group Outcome | Anisodamine Group Outcome | Citation |
|---|---|---|---|---|
| Human Observational | Fulminant Epidemic Meningitis | 66.9% Mortality | 12.4% Mortality | [4][5][6] |
| Human Observational | Toxic Bacillary Dysentery | 20-30% Mortality | 0.5% Mortality | [4][5][6] |
| Human RCT | Septic Shock Patients | 35.8% 28-day Mortality | 26.1% 28-day Mortality | [13][18] |
| Human RCT | Septic Shock Patients | 36% Hospital Mortality | 30% Hospital Mortality (p=0.348) | [19][20] |
| Animal (Rabbit) | Hemorrhagic, Occlusion, Septic Shock | Lower Survival Rate | Significantly Increased Survival Rate | [21] |
| Animal (Mouse) | LPS-induced Sepsis | ~20% 24h Survival (100mg/kg LPS) | ~80% 24h Survival (+Anisodamine) |[6] |
Table 2: Anisodamine's Effect on Inflammatory Cytokines and Hemodynamics
| Parameter | Model / Population | Effect of Anisodamine | Citation |
|---|---|---|---|
| TNF-α | LPS-induced Septic Rats | Significant decrease in plasma levels | [2][12] |
| IL-6 | LPS-induced Septic Rats | Significant decrease in plasma levels | [2][12] |
| TNF-α, IL-1β | LPS-treated RAW264.7 cells & mice | Significant decrease in production | [11] |
| Lactate (B86563) Levels | Septic Shock Patients (RCT) | Significantly lower levels after Day 3 | [19][20] |
| Lactate Levels | Septic Shock Patients (RCT) | Lower levels at 6 and 24 hours | [22] |
| Vasopressor Requirement | Septic Shock Patients (RCT) | Longer vasopressor-free days | [13][22] |
| Mean Arterial Pressure | LPS-induced Septic Rats | Elevated MAP compared to untreated septic rats |[2][12] |
Detailed Experimental Protocols
Understanding the methodologies behind the key findings is crucial for evaluation and replication.
Preclinical Animal Model: LPS-Induced Endotoxemia in Rats
This model is widely used to simulate the hyper-inflammatory state of Gram-negative sepsis.
-
Objective: To investigate the effects of anisodamine on hemodynamics, microcirculation, and inflammatory cytokine release in a rat model of septic shock.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Model Induction: A septic shock state is induced by a single intravenous (tail vein) injection of lipopolysaccharide (LPS) from E. coli. A typical dose is 5 mg/kg body weight[2][12].
-
Treatment Groups:
-
Control Group: Receives an equivalent volume of saline.
-
LPS Group: Receives LPS injection only.
-
Treatment Group (Anisodamine): Receives LPS injection followed by treatment with anisodamine hydrobromide (e.g., 5 mg/kg)[16]. Other groups may include atropine (B194438) or other comparators[2][12].
-
-
Measurements:
-
Hemodynamics: Mean Arterial Pressure (MAP) and Heart Rate (HR) are monitored continuously via arterial catheterization.
-
Microcirculation: The mesenteric microcirculation is observed using intravital microscopy to assess blood flow velocity, flow patterns, and leukocyte-endothelial interactions[2][12].
-
Cytokine Analysis: Blood samples are collected at specified time points (e.g., 2, 4, 6 hours post-injection). Plasma levels of TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[2][12][16].
-
Organ Injury Markers: Serum levels of creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) are measured to assess kidney injury[16].
-
Clinical Trial Protocol: Randomized Control Trial in Septic Shock Patients
-
Objective: To determine the therapeutic efficacy and safety of anisodamine hydrobromide (Ani HBr) in critically ill patients with septic shock[10][22].
-
Study Design: Prospective, multicenter, randomized controlled trial.
-
Inclusion Criteria: Adult patients diagnosed with septic shock, typically defined by persistent hypotension requiring vasopressors despite adequate fluid resuscitation and elevated lactate levels.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to a treatment group or a control group.
-
Intervention:
-
Control Group: Receives conventional standard-of-care treatment for septic shock (e.g., fluid resuscitation, vasopressors, antibiotics, organ support)[10][13][22].
-
Treatment Group: Receives conventional treatment plus anisodamine. A common dosing regimen is a loading bolus of 0.5 mg/kg (minimum 20 mg, maximum 40 mg) administered intravenously, followed by a continuous pump infusion of 0.02–0.1 mg/kg/h[10][22]. The maintenance dose may be titrated by the treating physician based on vital signs and lactate levels[10][22].
-
-
Endpoints:
-
Data Collection: Clinical and laboratory data are collected at baseline and at specified intervals (e.g., 6, 24, 48, 72 hours, and 7 days)[18][22].
Conclusion
The mechanism of action of anisodamine in septic shock is multifaceted, extending far beyond its initial classification as a simple vasodilator. Its primary role as a muscarinic antagonist uniquely positions it to modulate the cholinergic anti-inflammatory pathway, leading to a significant reduction in the systemic inflammatory response by rerouting acetylcholine to activate α7nAChR and subsequently inhibit NF-κB-mediated cytokine production[4][7][8]. This is complemented by its robust ability to improve microcirculatory hemodynamics, protect the vascular endothelium, and exert direct cellular protective and anti-apoptotic effects[2][12][15][16]. While clinical trial results on mortality have been varied, there is consistent evidence showing improvements in key physiological parameters like lactate clearance and reduced vasopressor needs[19][22]. Anisodamine represents a unique therapeutic agent that targets both the profound inflammation and the critical microcirculatory failure that define septic shock. Further research into specific patient phenotypes that may benefit most from its pleiotropic effects is warranted.
References
- 1. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]
- 8. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisodamine microcirulatory effects in septic shock: be aware of cardiac side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The antishock effect of anisodamine requires the upregulation of α7 nicotine acetylcholine receptors by IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effect of anisodamine hydrobromide on lipopolysaccharide-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell protection mechanism of antishock action of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Experimental study in rabbits of the antishock effect of anisodamine (654-2), and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Pharmacological Properties of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane (B1204802) alkaloids are a class of bicyclic alkaloids characterized by the tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane). Found predominantly in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Hyoscyamus niger (henbane), these compounds have been used for centuries for both medicinal and toxic purposes.[1] This guide provides a comprehensive technical overview of the core pharmacological properties of key tropane alkaloids, with a focus on their quantitative data, experimental evaluation, and underlying signaling mechanisms.
The primary pharmacological actions of tropane alkaloids are mediated through their interaction with muscarinic acetylcholine (B1216132) receptors and monoamine transporters. This document will delve into the specifics of these interactions for three prototypical tropane alkaloids: atropine (B194438), scopolamine (B1681570), and cocaine.
Core Pharmacological Properties and Quantitative Data
The pharmacological effects of tropane alkaloids are largely attributable to their affinity for specific receptor and transporter proteins. The following tables summarize the binding affinities (Ki values) of atropine, scopolamine, and cocaine for their primary molecular targets. A lower Ki value indicates a higher binding affinity.
Atropine and Scopolamine: Muscarinic Acetylcholine Receptor Antagonists
Atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), meaning they bind to these receptors without activating them, thereby blocking the action of the endogenous agonist, acetylcholine.[2] There are five subtypes of muscarinic receptors (M1-M5), and the affinity of these alkaloids for each subtype can vary, leading to different physiological effects.
Table 1: Binding Affinities (Ki, nM) of Atropine and Scopolamine for Muscarinic Receptor Subtypes
| Alkaloid | M1 | M2 | M3 | M4 | M5 |
| Atropine | 2.4[3] | 1.0[3] | 1.0 (pKi 9.0)[3] | 1.0 (pKi 9.0)[4] | 8.7 (pKB)[4] |
| Scopolamine | 1.0 (pKi 9.0)[5] | 0.91[3] | 0.14[6] | 0.21[6] | 0.16[6] |
Note: pKi and pKB values have been converted to Ki for consistency where the original source provided them. Data is compiled from studies on various species (human, bovine, rat) and cell lines expressing recombinant receptors.
Cocaine: A Monoamine Transporter Inhibitor
Cocaine's primary mechanism of action is the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By blocking these transporters, cocaine increases the synaptic concentration of these neurotransmitters.
Table 2: Binding Affinities (Ki, μM) of Cocaine for Monoamine Transporters
| Alkaloid | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Cocaine | 0.23[7] | 0.74[7] | 0.48[7] |
Note: These values represent the inhibitory constants for human monoamine transporters.
Experimental Protocols
The quantitative data presented above are primarily determined through radioligand binding assays. These assays are a cornerstone of pharmacology for quantifying the interaction between a ligand (in this case, a tropane alkaloid) and its receptor or transporter.
Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol outlines the determination of the inhibitory constant (Ki) of atropine and scopolamine for muscarinic receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS).
1. Materials:
- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[8]
- Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a high-affinity muscarinic antagonist. A concentration close to its dissociation constant (Kd) is typically used (e.g., 100 pM).[9]
- Test Compounds: Atropine or scopolamine, prepared in a series of dilutions.
- Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as 10 µM atropine, to determine the amount of radioligand that binds to non-receptor components.[9]
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter and Fluid.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes (10 µg protein per well), the radioligand ([³H]NMS), and varying concentrations of the unlabeled test compound (atropine or scopolamine). For total binding, no unlabeled compound is added. For non-specific binding, a saturating concentration of unlabeled atropine is added.[9]
- The final assay volume is typically 250-500 µL.
- Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[9]
- Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a percentage of the total specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for the Dopamine Transporter
This protocol describes the determination of cocaine's Ki for the dopamine transporter using the radioligand [³H]-WIN 35,428, a cocaine analog.
1. Materials:
- Receptor Source: Membranes prepared from rat striatum, a brain region rich in dopamine transporters.[10]
- Radioligand: [³H]-WIN 35,428.[10]
- Test Compound: Cocaine, prepared in a series of dilutions.
- Non-specific Binding Control: A high concentration of a DAT inhibitor, such as 10 µM mazindol or unlabeled cocaine.
- Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Wash Buffer: Ice-cold binding buffer.
- Filtration Apparatus and Scintillation Counter.
2. Procedure:
- Incubation: Combine striatal membranes, [³H]-WIN 35,428, and varying concentrations of cocaine in a 96-well plate.
- Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium (e.g., 2 hours).
- Filtration and Quantification: Follow the same filtration and quantification steps as described for the muscarinic receptor binding assay.
3. Data Analysis:
- Calculate specific binding, plot the competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation as described previously.
Signaling Pathways
The pharmacological effects of tropane alkaloids are a direct consequence of their modulation of specific cellular signaling pathways.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs). Atropine and scopolamine, as antagonists, block the activation of these pathways by acetylcholine.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Gq-coupled muscarinic receptor signaling pathway.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Dopamine Transporter Signaling
Cocaine's inhibition of the dopamine transporter (DAT) leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors. This has significant downstream effects on various signaling cascades.
Caption: Cocaine's mechanism of action at the dopamine transporter.
Conclusion
This technical guide has provided a detailed overview of the core pharmacological properties of the tropane alkaloids atropine, scopolamine, and cocaine. The quantitative data, presented in a clear tabular format, highlights the specific binding affinities of these compounds for their respective molecular targets. The detailed experimental protocols for radioligand binding assays offer a practical guide for researchers in the field. Finally, the visualization of the key signaling pathways provides a clear understanding of the molecular mechanisms underlying the profound physiological effects of these important natural products. This comprehensive information is intended to be a valuable resource for researchers and professionals involved in the study and development of drugs targeting the cholinergic and monoaminergic systems.
References
- 1. jocpr.com [jocpr.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodamine Hydrochloride for the Improvement of Microcirculation: A Technical Guide
Executive Summary
Anisodamine (B1666042) hydrochloride, a derivative of the tropane (B1204802) alkaloid, has been a subject of significant research and clinical use, particularly for its role in treating conditions associated with microcirculatory dysfunction such as septic shock.[1][2][3] Its multifaceted mechanism of action involves a combination of receptor antagonism, anti-inflammatory effects, and direct vascular protection.[4] Anisodamine functions primarily as a non-specific muscarinic (M) acetylcholine (B1216132) receptor antagonist and a weak alpha-1 (α1) adrenergic receptor antagonist.[4][5][6] This dual antagonism contributes to vasodilation, relieves vasospasm, and ultimately improves blood flow through the microvasculature.[1][2][5] Furthermore, anisodamine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating the cholinergic anti-inflammatory pathway.[3][7][8] It also reduces platelet and granulocyte aggregation and inhibits thromboxane (B8750289) synthesis, preventing the formation of microthrombi.[1][8][9] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and key protocols related to the use of anisodamine hydrochloride for improving microcirculation, intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
Anisodamine is a naturally occurring belladonna alkaloid isolated from the Chinese medicinal herb Anisodus tanguticus (Maxim.) Pascher.[1][10] Synthesized in 1975, it is structurally similar to atropine (B194438) but exhibits a distinct pharmacological profile, including lower central nervous system toxicity.[4][6][8] It is widely used in China for a variety of conditions, most notably for the management of acute circulatory shock.[5][6][11] The primary therapeutic rationale for its use in shock is its ability to correct microcirculatory disturbances, which are a hallmark of conditions like sepsis.[2][12] Anisodamine's efficacy is attributed to its complex pharmacology, which extends beyond simple receptor antagonism to include anti-inflammatory, anti-thrombotic, and cytoprotective effects.[4][9][13]
Core Mechanisms of Action on Microcirculation
The beneficial effects of anisodamine on microcirculation stem from several interconnected mechanisms.
Cholinergic and Adrenergic Receptor Antagonism
Anisodamine acts as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist.[10][14] By blocking M3 receptors on vascular smooth muscle, it induces relaxation and vasodilation.[14] Additionally, it possesses alpha-1 (α1) adrenoceptor blocking properties.[5] This antagonism of α1-adrenergic receptors counteracts vasoconstriction, further contributing to its vasodilating activity and salutary effects on microcirculation.[4][5] This dual action helps relieve vasospasm and improve tissue perfusion.[1][9]
Anti-Inflammatory and Anti-Thrombotic Effects
Anisodamine demonstrates significant anti-inflammatory capabilities. In animal models of septic shock, it suppresses the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][15] A key mechanism for this is its role in the cholinergic anti-inflammatory pathway . By blocking muscarinic receptors, anisodamine may reroute endogenous acetylcholine to activate α7 nicotinic acetylcholine receptors (α7nAChR) on macrophages, which in turn inhibits the NF-κB pathway and subsequent cytokine production.[3][8][16]
Its anti-thrombotic activity is also crucial for maintaining microvascular patency. Anisodamine inhibits thromboxane synthesis as well as platelet and granulocyte aggregation, reducing the formation of microthrombi that can obstruct small vessels.[1][4][8][9]
Endothelial Protection and Vasodilation
Anisodamine provides direct protection to the vascular endothelium. It has been shown to preserve the endothelial glycocalyx from damage by lipopolysaccharides (LPS), thereby reducing microvascular permeability.[1] It also counteracts LPS-induced expression of tissue factor and plasminogen activator inhibitor-1 in endothelial cells.[3][8] In the renal microvasculature, anisodamine acts as a potent vasodilator of preglomerular vessels, an effect that appears to be mediated by the dopaminergic system.[17]
Preclinical and Clinical Evidence: Data Summary
The following tables summarize quantitative data from key preclinical and clinical studies investigating the effects of anisodamine on microcirculation.
Table 1: Effects of Anisodamine on Hemodynamics and Microcirculation in Animal Models
| Parameter | Animal Model | Anisodamine Treatment | Outcome | Reference |
| Mean Arterial Pressure (MAP) | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Elevated MAP compared to LPS group. | [7][15] |
| Heart Rate (HR) | Septic shock rats (LPS-induced) | Ani HBr | Reduced HR compared to LPS group. | [7][15] |
| Microcirculatory Blood Flow Velocity | Septic shock rats (LPS-induced) | Ani HBr | Restored velocity (318.82 ± 118.83 μm/s) vs. LPS group. | [7] |
| Perfused Vessel Density (PVD) | Porcine CPR model | Anisodamine Hydrobromide (AH) | Significantly higher intestinal PVD at 2h post-ROSC (12.09±0.75 vs 11.23±0.53 in saline group). | [18][19] |
| Microvascular Flow Index (MFI) | Porcine CPR model | Anisodamine Hydrobromide (AH) | Significantly higher intestinal MFI at 2h post-ROSC (2.45±0.12 vs 2.31±0.16 in saline group). | [18][19] |
| Glomerular Blood Flow | Hydronephrotic rat kidney | 10⁻⁵ M Anisodamine | Increased glomerular blood flow by 40%. | [17] |
Table 2: Effects of Anisodamine on Inflammatory Markers
| Marker | Model | Anisodamine Treatment | Outcome | Reference |
| TNF-α | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Suppressed release compared to LPS group. | [7][15] |
| IL-6 | Septic shock rats (LPS-induced) | Anisodamine Hydrobromide (Ani HBr) | Suppressed release compared to LPS group. | [7][15] |
| IL-6, IL-10, TNF-α | Human patients with multiple trauma and hemorrhagic shock | Anisodamine + Xuebijing | Lower levels compared to control group. | [1] |
| VEGF & ICAM-1 Expression | Rabbit infusion phlebitis model | Anisodamine | Significantly reduced expression compared to model group (P < 0.01). | [20] |
| Malondialdehyde (MDA) | Rabbit ischemia-reperfusion model | Anisodamine | Lower blood concentrations after 1 hour of reperfusion compared to controls. | [21] |
Table 3: Summary of Anisodamine Clinical Trials in Septic Shock
| Study (Identifier) | N | Dosage | Primary Endpoint | Key Finding | Reference |
| Yu et al. (NCT02442440) | 346 | Loading: 10 mg bolus; Maintenance: 0.1-0.5 mg/kg/h | Hospital Mortality | No significant reduction in hospital mortality. Lower serum lactate (B86563) levels after day 3. | [12][13][22] |
| Li et al. | 404 | Loading: 0.5 mg/kg (20-40 mg) bolus; Maintenance: 0.02-0.1 mg/kg/h | 28-day Mortality | Lower 28-day mortality in treated group (26.1% vs. 35.8%; p=0.035). | [9] |
| NCT05634057 | Ongoing | 2.0 mg/kg/d (combined with heparin) | 28-day Mortality | To investigate efficacy of anisodamine hydrobromide combined with heparin. | [1][23] |
Key Experimental Protocols
Animal Model of Septic Shock and Microcirculation Assessment
This protocol is based on methodologies used to study the effects of anisodamine on mesenteric microcirculation in rats.[7][15]
Objective: To induce septic shock and evaluate the therapeutic effect of anisodamine hydrobromide on microcirculatory hemodynamics.
Materials:
-
Male Sprague-Dawley rats.
-
Lipopolysaccharide (LPS) from E. coli.
-
Anisodamine hydrobromide (Ani HBr).
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Intravital microscopy system.
-
Cannulation equipment for intravenous injection and blood pressure monitoring.
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure monitoring and the jugular vein for substance administration.
-
Sepsis Induction: Establish the septic shock model by a single intravenous tail vein injection of LPS (e.g., 5 mg/kg).[7][15]
-
Treatment: Following LPS administration, treat animals with an intravenous injection of Ani HBr, saline (control), or other comparators (e.g., atropine).[7][15]
-
Surgical Exposure: Perform a midline laparotomy to expose the mesentery for observation. The exposed tissue should be kept moist with warmed saline.
-
Intravital Microscopy: Place the animal on the stage of an intravital microscope. Observe and record images of the mesenteric microcirculation (arterioles, capillaries, and venules).
-
Data Analysis: Analyze recorded videos to quantify microcirculatory parameters, including blood flow velocity, vessel diameter, flow patterns (e.g., intermittent, reciprocating), and leukocyte-endothelium interactions (e.g., rolling, adhesion).[7][15] Plasma levels of cytokines (TNF-α, IL-6) can be measured from blood samples using ELISA kits.[7][15]
Alpha-1 Adrenoceptor Binding Assay
This protocol is adapted from studies investigating the adrenoceptor blocking properties of anisodamine.[5]
Objective: To determine the affinity of anisodamine for α1-adrenoceptors in vitro.
Materials:
-
Rat cardiac or brain tissue.
-
[³H]-WB-4101 (radiolabeled α1-adrenoceptor antagonist).
-
Anisodamine, prazosin (B1663645) (positive control), and other test compounds.
-
Membrane preparation buffers (e.g., Tris-HCl).
-
Scintillation counter and vials.
-
Glass fiber filters.
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen rat cardiac or brain tissue in an appropriate buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, [³H]-WB-4101 at a fixed concentration, and varying concentrations of the competing ligand (e.g., anisodamine).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with bound radioligand while unbound ligand passes through.
-
Quantification: Wash the filters quickly with ice-cold buffer. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist. Calculate the specific binding at each concentration of the competing ligand. Plot the data to determine the IC₅₀ (concentration of ligand that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Visualizing Mechanisms and Workflows
Diagram 1: Core Mechanisms of Anisodamine on Microcirculation
Caption: Anisodamine's multi-target mechanism for improving microcirculation.
Diagram 2: Cholinergic Anti-inflammatory Pathway Modulation
Caption: Anisodamine reroutes ACh to inhibit inflammatory cytokine production.
Diagram 3: Experimental Workflow for Septic Shock Animal Model
Caption: Workflow for preclinical evaluation of anisodamine in septic shock.
Conclusion and Future Directions
This compound is a pharmacologically complex agent with well-documented efficacy in improving microcirculation, particularly in the context of septic shock.[1][9][15] Its primary mechanisms, including dual muscarinic and α1-adrenergic antagonism, potent anti-inflammatory action via the cholinergic anti-inflammatory pathway, and anti-thrombotic effects, provide a strong basis for its therapeutic use.[3][5][8] While clinical trials have shown mixed results regarding mortality benefits, there is consistent evidence that anisodamine can improve key physiological markers of microcirculatory function, such as lactate clearance and vasopressor requirements.[9][22]
Future research should focus on several key areas:
-
Dose Optimization: Clinical trials have used varying dosage regimens.[9][13] Determining the optimal loading and maintenance doses is critical to maximize efficacy while minimizing potential side effects like tachycardia.[10]
-
Patient Stratification: Identifying patient subpopulations most likely to benefit from anisodamine therapy could improve clinical trial outcomes and guide targeted treatment.
-
Combination Therapies: Investigating the synergistic effects of anisodamine with other treatments for septic shock, such as heparin, is a promising avenue.[1][23]
-
Receptor Subtype Specificity: Further elucidating the interaction of anisodamine with specific muscarinic and adrenergic receptor subtypes could lead to the development of more targeted and effective second-generation compounds.
References
- 1. cddyyy.com [cddyyy.com]
- 2. researchgate.net [researchgate.net]
- 3. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anisodamine - Wikipedia [en.wikipedia.org]
- 7. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]
- 9. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anisodamine microcirulatory effects in septic shock: be aware of cardiac side effects - ProQuest [proquest.com]
- 11. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 12. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 15. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of anisodamine on the microcirculation of the hydronephrotic kidney of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anisodamine hydrobromide ameliorates cardiac damage after resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anisodamine hydrobromide can improve microcirculation after resuscitation [lcjzen.whuhzzs.com]
- 20. Effects of anisodamine on the expressions of vascular endothelial growth factor and intercellular adhesion molecule 1 in experimental infusion phlebitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective effect of anisodamine on reperfusion injury of skeletal muscles in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of Anisodamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, has demonstrated significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the investigation of anisodamine. The document summarizes key findings on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK). Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in the field of inflammation and oxidative stress-related diseases.
Introduction
Anisodamine is a derivative of atropine (B194438) and has been utilized for its anticholinergic and vasodilatory effects.[1] Emerging evidence strongly suggests that its therapeutic efficacy extends to potent anti-inflammatory and antioxidant activities.[2] These properties are attributed to its ability to modulate key cellular signaling pathways involved in the inflammatory response and oxidative stress regulation.[3][4][5] This guide aims to provide a detailed technical resource for researchers exploring the multifaceted pharmacological profile of anisodamine.
Molecular Mechanisms of Action
Anisodamine exerts its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Anisodamine has been shown to inhibit the activation of this pathway. In models of inflammation, anisodamine pretreatment attenuates the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of downstream pro-inflammatory genes.[3][6]
Caption: Anisodamine inhibits the NF-κB signaling pathway.
Activation of the Nrf2/ARE Pathway
The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, anisodamine promotes the activation of Nrf2. This involves the dissociation of Nrf2 from its inhibitor, Keap1, and its subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][7]
Caption: Anisodamine activates the Nrf2/ARE antioxidant pathway.
Modulation of the MAPK Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are critically involved in both inflammatory and oxidative stress responses. Anisodamine has been shown to modulate these pathways, although the effects can be context-dependent. In some models of injury, anisodamine activates the ERK pathway, which can promote cell survival and repair.[1][5] Conversely, in other inflammatory contexts, it can inhibit the phosphorylation of JNK and p38, leading to a reduction in the production of pro-inflammatory mediators.[8]
Caption: Anisodamine differentially modulates MAPK signaling pathways.
Quantitative Data on Anti-inflammatory and Antioxidant Effects
The following tables summarize the quantitative effects of anisodamine on key inflammatory and oxidative stress markers from various preclinical studies.
Table 1: Effect of Anisodamine on Pro-inflammatory Cytokine Levels
| Model System | Treatment | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | IL-18 Reduction | Reference |
| LPS-induced pancreatic acinar cells | 100 µg/mL Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | - | Significant (p < 0.05) | [9] |
| LPS-treated C57BL/6 mice | 50 mg/kg Anisodamine (i.p.) | Significant (p < 0.01) | Significant (p < 0.01) | - | - | [10] |
| Bleomycin-induced ALI in rats | 10 mg/kg Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | - | [11] |
| Bleomycin-induced ALI in rats | 20 mg/kg Anisodamine | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | - | [11] |
| LPS-induced septic shock in rats | 5 mg/kg Anisodamine | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | - | [12] |
Table 2: Effect of Anisodamine on Oxidative Stress Markers
| Model System | Treatment | Change in MDA Levels | Change in SOD Activity | Reference |
| Bleomycin-induced ALI in rats | 10 mg/kg Anisodamine | Significant decrease (p < 0.05) | Significant increase (p < 0.05) | [11] |
| Bleomycin-induced ALI in rats | 20 mg/kg Anisodamine | Significant decrease (p < 0.05) | Significant increase (p < 0.05) | [11] |
| Rhabdomyolysis-induced acute renal injury in rats | 1 mg/kg Anisodamine (i.p.) | Significant decrease | Significant increase | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of anisodamine's effects.
Lipopolysaccharide (LPS)-Induced Inflammation in Pancreatic Acinar Cells
Objective: To evaluate the anti-inflammatory effect of anisodamine on LPS-stimulated pancreatic acinar cells.
Materials:
-
Rat pancreatic acinar cell line (e.g., AR42J)
-
Anisodamine
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Cell Counting Kit-8 (CCK-8)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
ELISA kits for TNF-α, IL-1β, and IL-18
-
Reagents for Western blotting (primary antibodies for NLRP3, ASC, Caspase-1, p-p65, p-IκBα, and β-actin; secondary antibodies)
-
Reagents for qRT-PCR (primers for target genes, reverse transcriptase, qPCR master mix)
Procedure:
-
Cell Culture: Culture AR42J cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Anisodamine Pretreatment: Seed cells in appropriate plates. Once they reach 70-80% confluency, pretreat the cells with varying concentrations of anisodamine (e.g., 25, 50, 100 µg/mL) for a specified time (e.g., 2 hours).[9]
-
LPS Stimulation: After pretreatment, add LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a designated period (e.g., 24 hours) to induce an inflammatory response.[9]
-
Cell Viability Assay: Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.
-
Apoptosis Assay: Quantify apoptosis using flow cytometry after staining with Annexin V-FITC and PI.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, and IL-18 using ELISA kits as per the manufacturer's protocols.[9]
-
Western Blot Analysis: Lyse the cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against NLRP3, ASC, Caspase-1, p-p65, p-IκBα, and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.
-
qRT-PCR Analysis: Extract total RNA from the cells and reverse transcribe it into cDNA. Perform quantitative real-time PCR using specific primers for the genes of interest to determine their relative expression levels.
Caption: Experimental workflow for in vitro LPS-induced inflammation.
Assessment of Antioxidant Activity
Objective: To quantify the antioxidant capacity of anisodamine.
Materials:
-
Anisodamine
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare Sample and Control: Prepare serial dilutions of anisodamine and ascorbic acid in the same solvent.
-
Assay: In a 96-well plate, add a small volume of the sample or control solution to a larger volume of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC50 Determination: Plot the percentage of scavenging against the concentration of anisodamine to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Materials:
-
Tissue homogenates from control and anisodamine-treated animals
-
Superoxide Dismutase (SOD) activity assay kit
-
Malondialdehyde (MDA) assay kit (e.g., TBARS assay)
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenates to obtain the supernatant for the assays.
-
SOD Activity Assay: Measure the SOD activity in the supernatant using a commercially available kit according to the manufacturer's instructions. The principle often involves the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
MDA Assay: Measure the MDA levels in the supernatant using a TBARS (Thiobarbituric Acid Reactive Substances) assay kit. This assay is based on the reaction of MDA with thiobarbituric acid to form a colored product that can be measured spectrophotometrically.
-
Data Analysis: Express SOD activity in units per milligram of protein and MDA levels in nanomoles per milligram of protein.
Conclusion
Anisodamine presents a compelling profile as a dual-action therapeutic agent with both anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB, Nrf2, and MAPK signaling pathways underscores its potential for the treatment of a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic benefits of anisodamine. Future investigations should focus on clinical trials to validate these preclinical findings and to establish the safety and efficacy of anisodamine in human populations.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisodamine alleviates lipopolysaccharide-induced pancreatic acinar cell injury through NLRP3 inflammasome and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2/ARE pathway by Anisodamine (654-2) for Inhibition of cellular aging and alleviation of Radiation-Induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anisodamine ameliorates ischemia/reperfusion-induced renal injury in rats through activation of the extracellular signal-regulated kinase (ERK) pathway and anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ovid.com [ovid.com]
- 11. Protective effect of anisodamine on bleomycin-induced acute lung injury in immature rats via modulating oxidative stress, inflammation, and cell apoptosis by inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]
- 13. The protective effect of anisodamine on acute renal injury induced by rhabdomyolysis in rats [tjyybjb.ac.cn]
An In-Depth Technical Guide to the Chemical Synthesis and Characterization of Anisodamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, is a derivative of hyoscyamine (B1674123) and is recognized for its anticholinergic and α1-adrenergic antagonist properties. Primarily utilized in China for the treatment of acute circulatory shock, it has garnered significant interest within the pharmaceutical research and development community. This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of anisodamine. It details both biosynthetic and chemical synthetic routes, offers in-depth experimental protocols for analytical characterization, and presents its pharmacological signaling pathways. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, logical workflows and signaling cascades are visually represented through diagrams generated using the DOT language.
Chemical Synthesis of Anisodamine
The synthesis of anisodamine can be approached through biosynthetic, semi-synthetic, and fully synthetic methods. While natural extraction from plants of the Solanaceae family, such as Anisodus tanguticus, is a primary source, synthetic routes offer advantages in terms of stereochemical control and scalability.
Biosynthesis
The biosynthesis of anisodamine is a complex enzymatic process originating from the amino acid L-ornithine. This pathway involves 13 key enzymes that construct the tropane core and subsequent modifications. Hyoscyamine is a direct precursor to anisodamine, which is formed through the action of hyoscyamine 6β-hydroxylase (H6H).
Catalytic Synthesis using Recombinant Strains
A patented method describes the catalytic synthesis of anisodamine from a suitable substrate using a recombinant Escherichia coli strain. This bio-engineering approach leverages the expression of hyoscyamine 6β-hydroxylase (H6H) to convert hyoscyamine into anisodamine. The process is optimized by the addition of salicylic (B10762653) acid and silver nitrate (B79036) to the culture medium, which reportedly inhibits the subsequent conversion of anisodamine to scopolamine, thereby increasing the yield of the desired product.
Table 1: Optimized Parameters for Catalytic Synthesis of Anisodamine
| Parameter | Optimal Value |
| Salicylic Acid Concentration | 0.6 mmol/L |
| Silver Nitrate Concentration | 0.04 mmol/L |
| Fermentation pH | 6.0 |
| Fermentation Temperature | 28 °C |
| Isopropyl-β-D-thiogalactoside (IPTG) | 1.0 mmol/L |
| Initial Hyoscyamine Concentration | 500 mg/L |
Chemical Synthesis
Total chemical synthesis of anisodamine has been achieved through various strategies. One notable approach involves the esterification of 6β-acetoxy tropine (B42219) with acetyl tropoyl chloride, followed by hydrolysis. Another reported total synthesis commences from furan. These multi-step syntheses require careful control of stereochemistry to obtain the desired isomer.
A generalized workflow for the chemical synthesis and purification of anisodamine is presented below.
Characterization of Anisodamine
The comprehensive characterization of synthesized anisodamine is crucial to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the separation, quantification, and identification of anisodamine and its isomers.
Table 2: HPLC and LC-MS/MS Parameters for Anisodamine Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 (Preparative) | LC-MS/MS Method |
| Column | YWG-C18H37 (4 x 250 mm) | MDS-5 column, CHIRALPAK AD-H | Reversed-phase C18 |
| Mobile Phase | Methanol (B129727):Water:Triethylamine (B128534) (255:45:0.01 v/v/v) | Not specified | Methanol:0.01% Triethylamine (pH 3.5 with formic acid) (60:40 v/v) |
| Flow Rate | 1 mL/min | Not specified | 0.2 mL/min |
| Detection | UV at 254 nm | Not specified | ESI-MS/MS |
| Retention Time | Not specified | Not specified | 3.29 min |
| Precursor Ion (m/z) | N/A | N/A | 306 |
| Product Ions (m/z) | N/A | N/A | 288, 276, 140, 122, 91 |
-
Sample Preparation: Dissolve the anisodamine sample in the mobile phase to a suitable concentration.
-
Chromatographic Separation: Inject the sample onto a reversed-phase C18 column. Elute with a mobile phase of methanol and 0.01% triethylamine (adjusted to pH 3.5 with formic acid) at a 60:40 (v/v) ratio with a flow rate of 0.2 mL/min.
-
Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to monitor the precursor ion at m/z 306 and its corresponding product ions.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy are essential for the structural elucidation and identification of anisodamine.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of anisodamine.
Table 3: Predicted ¹³C NMR Chemical Shifts for Anisodamine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~170-175 |
| Aromatic C | ~125-140 |
| C-O (ester) | ~70-80 |
| C-OH (tropane ring) | ~60-70 |
| C-N | ~50-60 |
| Aliphatic C | ~20-40 |
| N-CH₃ | ~35-45 |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Vibrational spectroscopy techniques like FTIR and Raman are valuable for identifying functional groups and for the quality control of anisodamine in pharmaceutical formulations.
Table 4: Expected IR Absorption Bands for Anisodamine
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=O stretch (ester) | 1700-1750 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester and alcohol) | 1000-1300 |
The following diagram illustrates a typical workflow for the analytical characterization of synthesized anisodamine.
Signaling Pathways of Anisodamine
Anisodamine exerts its pharmacological effects primarily through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs) and α1-adrenergic receptors.
Muscarinic Acetylcholine Receptor Antagonism
Anisodamine is a non-selective muscarinic antagonist, meaning it blocks the action of acetylcholine at all five subtypes of muscarinic receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M1, M3, and M5 receptors are coupled to Gq proteins, while M2 and M4 receptors are coupled to Gi proteins. By blocking these receptors, anisodamine inhibits parasympathetic nerve stimulation, leading to effects such as smooth muscle relaxation and reduced glandular secretions.
Alpha-1 Adrenergic Receptor Antagonism
Anisodamine also acts as a weak antagonist at α1-adrenergic receptors. These receptors are coupled to Gq proteins and are primarily located on vascular smooth muscle. Their stimulation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction. By blocking these receptors, anisodamine can induce vasodilation, which contributes to its therapeutic effect in circulatory shock.
Conclusion
The synthesis and characterization of anisodamine are critical aspects of its development as a therapeutic agent. This guide has provided an overview of the synthetic strategies, detailed analytical protocols, and the pharmacological mechanisms of action of anisodamine. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research into more efficient and stereoselective total synthesis routes will be instrumental in advancing the therapeutic potential of anisodamine.
An In-depth Technical Guide to Anisodamine Hydrochloride for Organophosphate Poisoning Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphate (OP) poisoning is a significant global health concern, causing substantial morbidity and mortality. The standard treatment regimen, primarily involving atropine (B194438) and oximes, can be insufficient in severe cases and is associated with its own set of toxicities. Anisodamine (B1666042) hydrochloride, a derivative of atropine, has emerged as a promising adjunctive therapy. This technical guide provides a comprehensive overview of the core scientific principles and clinical evidence supporting the use of anisodamine hydrochloride in the management of OP poisoning. It details the compound's multifaceted mechanism of action, summarizes key clinical data, outlines experimental protocols, and visualizes the complex signaling pathways involved.
Introduction to this compound
Anisodamine is a naturally occurring belladonna alkaloid that functions as a non-selective muscarinic and nicotinic acetylcholine (B1216132) receptor antagonist.[1][2] It exhibits pharmacological effects similar to atropine and scopolamine, such as reducing glandular secretions, decreasing gastrointestinal motility, and causing mydriasis.[1] However, a key distinction is that anisodamine is less potent and possesses a lower toxicity profile compared to atropine.[2] Beyond its anticholinergic properties, anisodamine has demonstrated anti-inflammatory, antioxidant, and cardiovascular protective effects, which are highly relevant in mitigating the systemic damage caused by OP poisoning.[1]
Mechanism of Action in Organophosphate Poisoning
The primary toxicity of organophosphates stems from the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh at cholinergic synapses, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[3][4]
This compound counteracts this cholinergic overstimulation through several mechanisms:
-
Muscarinic Receptor Antagonism: By competitively blocking muscarinic acetylcholine receptors, anisodamine mitigates the classic "SLUDGE" symptoms (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis) of OP poisoning.[1]
-
Nicotinic Receptor Antagonism: Anisodamine also acts on nicotinic receptors, which may help in addressing neuromuscular dysfunction, a life-threatening complication of severe OP poisoning.[1][3]
-
Anti-inflammatory Effects: OP poisoning triggers a systemic inflammatory response, leading to complications like acute lung injury (ALI). Anisodamine has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), potentially by inhibiting the JAK2/STAT3 signaling pathway.[5]
-
Antioxidant Properties: The excessive neuronal activity and inflammation in OP poisoning lead to oxidative stress. Anisodamine has been observed to enhance the activity of antioxidant enzymes, thereby protecting against cellular damage.[5]
Clinical Efficacy and Data
Clinical evidence, primarily from studies conducted in China, suggests that this compound can be a valuable tool in the management of OP poisoning, particularly in patients who do not respond adequately to high doses of atropine.
A key retrospective analysis of 64 OP-poisoned patients who failed to achieve atropinization after 12 hours of high-dose atropine treatment demonstrated the benefits of adding anisodamine to the treatment regimen.[1][6]
| Parameter | Atropine Only Group (n=36) | Anisodamine Group (n=28) | P-value |
| Time to Atropinization (hours) | 29.2 ± 7.0 | 24.3 ± 4.3 | < 0.05 |
| Hospital Stay (days) | 6.9 ± 2.3 | 5.3 ± 2.5 | < 0.05 |
| Table 1: Comparison of clinical outcomes in organophosphate poisoning patients treated with atropine alone versus an anisodamine protocol after failing initial high-dose atropine therapy.[1][6] |
A case report further highlights its potential. A patient with severe OP poisoning who remained critical despite receiving 960 mg of atropine and 3.25 g of pralidoxime (B1201516) showed significant improvement after the administration of anisodamine. Within four hours of receiving a total of 480 mg of anisodamine, the patient's blood gases normalized, and acetylcholinesterase activity was restored to 75% of the normal range.[1]
Experimental Protocols
Clinical Administration Protocol (Retrospective Analysis by Wang et al., 2014)
While the full detailed protocol from the retrospective study is not available, the study design provides a framework for its application.
Patient Population: Patients diagnosed with organophosphate poisoning who did not achieve atropinization after 12 hours of receiving high doses of atropine.[6]
Treatment Arms:
-
Control Group: Continued with the original high-dose atropine treatment protocol.[1]
-
Anisodamine Group: Initiated an anisodamine treatment protocol.[1]
General Treatment: All patients in the retrospective study initially received routine antidote treatment, which consisted of repeated doses of atropine and pralidoxime.[1] Supportive care, including supplemental oxygen and mechanical ventilation, was provided as needed.[1]
Outcome Measures:
-
Time to achieve full atropinization (defined by clinical signs such as dry mouth, flushed skin, mydriasis, and tachycardia).
-
Duration of hospital stay.[6]
Animal Model of Anisodamine for Acute Lung Injury (ALI)
This protocol is based on a study investigating the effects of anisodamine on bleomycin-induced ALI in rats, which shares inflammatory pathways with OP-induced ALI.[5]
Animal Model: Immature Sprague-Dawley rats.[5]
Induction of ALI:
-
Anesthetize the rats.
-
Administer a single intratracheal instillation of bleomycin (B88199) (2.5 mg/kg in 0.4 mL saline). Control animals receive saline only.[5]
Anisodamine Treatment:
-
Following ALI induction, administer this compound via intravenous injection at varying concentrations (e.g., 5, 10, and 20 mg/kg).[5]
-
Treatment is performed daily for a specified period (e.g., 7 days).
Endpoint Analysis:
-
Lung Function: Measure parameters such as tidal volume, respiratory rate, and lung compliance.[5]
-
Bronchoalveolar Lavage (BALF) Analysis: Collect BALF to quantify total leukocyte counts and levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.[5]
-
Histopathology: Perfuse and fix lung tissue for hematoxylin-eosin (H&E) staining to assess lung injury, Masson's staining for collagen deposition, and TUNEL assay for apoptosis.[5]
-
Western Blot Analysis: Analyze lung tissue homogenates to determine the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2) and signaling pathways (e.g., p-JAK2, p-STAT3).[5]
-
Oxidative Stress Markers: Measure the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase) and levels of malondialdehyde in lung tissue.[7]
Signaling Pathways and Visualizations
Organophosphate Poisoning and Cholinergic Crisis
Organophosphates lead to a systemic overactivation of the cholinergic system by inhibiting acetylcholinesterase. This results in an accumulation of acetylcholine at both muscarinic and nicotinic receptors, leading to a wide range of physiological disruptions.
Caption: Cholinergic crisis pathway in OP poisoning and the antagonistic action of Anisodamine HCl.
Inflammatory Cascade in Organophosphate-Induced Acute Lung Injury
The cholinergic crisis and direct toxic effects of organophosphates can trigger a significant inflammatory response, particularly in the lungs, leading to acute lung injury. This involves the activation of immune cells and the release of pro-inflammatory cytokines. Anisodamine has been shown to modulate these inflammatory pathways.
Caption: Inflammatory signaling cascade in OP-induced ALI and the inhibitory effect of Anisodamine.
Experimental Workflow for Anisodamine Efficacy Testing in an ALI Animal Model
This workflow outlines the key steps in a preclinical study to evaluate the therapeutic potential of anisodamine in an animal model of acute lung injury.
Caption: Experimental workflow for evaluating Anisodamine in an animal model of ALI.
Future Directions and Conclusion
While the existing data is promising, further research is warranted to fully elucidate the role of this compound in the treatment of organophosphate poisoning.[2] Large-scale, multicenter, randomized controlled trials are needed to establish definitive treatment protocols, including optimal dosing and timing of administration. Further preclinical studies should continue to explore the molecular mechanisms underlying its protective effects, particularly its anti-inflammatory and antioxidant actions.
References
- 1. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible role for anisodamine in organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic antagonists in the treatment of nerve agent intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protective effect of anisodamine on bleomycin-induced acute lung injury in immature rats via modulating oxidative stress, inflammation, and cell apoptosis by inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [Experimental research of prevention and therapy effect of anisodamine on acute respiratory distress syndrome (ARDS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Anisodamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042) hydrochloride, a tropane (B1204802) alkaloid derived from Anisodus tanguticus, has long been utilized in clinical practice for its anticholinergic and vasodilatory properties. Emerging preclinical evidence has illuminated its significant neuroprotective potential, particularly in the context of cerebral ischemia-reperfusion injury. This technical guide synthesizes the current understanding of anisodamine's neuroprotective mechanisms, presenting key quantitative data from pivotal studies, detailing experimental protocols for its evaluation, and visualizing the intricate signaling pathways through which it exerts its effects. The multifaceted mechanism of action, encompassing anti-inflammatory, anti-oxidant, and anti-apoptotic effects, positions anisodamine as a compelling candidate for further investigation in the development of novel neuroprotective therapeutics.
Introduction
Anisodamine is a muscarinic acetylcholine (B1216132) receptor antagonist that has demonstrated a variety of pharmacological effects, including the improvement of microcirculation and anti-inflammatory actions.[1][2][3] Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system, offering a potential therapeutic avenue for neurological disorders characterized by neuronal damage, such as stroke.[4] This guide provides an in-depth examination of the preclinical evidence supporting the neuroprotective role of anisodamine hydrochloride.
Mechanisms of Neuroprotection
The neuroprotective effects of anisodamine are not attributed to a single mode of action but rather a synergistic combination of anti-inflammatory, anti-oxidant, and anti-apoptotic activities.
Anti-Inflammatory Effects via the Cholinergic Anti-Inflammatory Pathway
A primary mechanism underlying anisodamine's neuroprotective and anti-shock effects is its modulation of the cholinergic anti-inflammatory pathway.[2][3] By blocking muscarinic acetylcholine receptors, anisodamine indirectly increases the availability of acetylcholine to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells such as macrophages.[2][3] This "rerouting" of acetylcholine leads to the activation of the α7nAChR-mediated anti-inflammatory pathway, which subsequently inhibits the production and release of pro-inflammatory cytokines.[2][3][5]
A key downstream target of this pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6] Activation of α7nAChR can suppress the phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes, including those for TNF-α and various interleukins.[5][6]
Attenuation of Oxidative Stress
Anisodamine has been shown to mitigate oxidative stress, a critical contributor to neuronal damage in cerebral ischemia.[1][7] Experimental studies have demonstrated its capacity to inhibit the production of hydroxyl radicals (OH•), one of the most reactive oxygen species.[1] Furthermore, anisodamine can enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which plays a crucial role in detoxifying superoxide radicals.[7]
Inhibition of Apoptosis
The anti-apoptotic effects of anisodamine are crucial to its neuroprotective profile. Evidence suggests that anisodamine can modulate the expression of key proteins in the apoptotic cascade. Specifically, it has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl, while downregulating the expression of pro-apoptotic proteins such as Bax and Bad.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring cell survival.
Involvement of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a well-established pro-survival pathway in neurons.[8][9][10] Anisodamine has been found to activate this pathway, leading to the phosphorylation and activation of Akt.[4][11] Activated Akt can then phosphorylate and inactivate several downstream pro-apoptotic targets, including glycogen (B147801) synthase kinase 3β (GSK-3β) and the Forkhead box protein O (FoxO) family of transcription factors, further contributing to neuronal survival.[10][12]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of anisodamine.
Table 1: Effect of Anisodamine on Neuronal Survival and Oxidative Stress in a Gerbil Model of Forebrain Ischemia
| Parameter | Sham-Operated | Control (Ischemia) | Anisodamine (Ischemia) |
| Viable Neurons (% of Sham) | |||
| Medial CA1 Sector | 100% | 3% ± 2% | 41% ± 12% |
| Middle CA1 Sector | 100% | 4% ± 3% | 50% ± 21% |
| Lateral CA1 Sector | 100% | 7% ± 4% | 67% ± 15% |
| 2,3-DHBA Output (fold increase vs. Sham) | 1 | 5 | 2.4 |
| Data from Chen & Zeng, 2000.[1] |
Table 2: Effect of Anisodamine in Combination with Neostigmine (B1678181) on Apoptosis-Related Protein Expression in a Rat MCAO Model
| Protein | Sham | MCAO + Vehicle | MCAO + Neostigmine/Anisodamine (1:500) |
| Pro-apoptotic | |||
| Bad | Baseline | Increased | Significantly Decreased |
| Bax | Baseline | Increased | Significantly Decreased |
| Anti-apoptotic | |||
| Bcl-2 | Baseline | Decreased | Significantly Increased |
| Bcl-xl | Baseline | Decreased | Significantly Increased |
| Data from a study on the combination of neostigmine and anisodamine.[2] |
Experimental Protocols
Animal Models of Cerebral Ischemia
-
Animal: Male gerbils.
-
Procedure: Anesthesia is induced. A midline cervical incision is made to expose the bilateral common carotid arteries. Forebrain ischemia is induced by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 10 minutes).[1] Following the ischemic period, the clips are removed to allow for reperfusion.
-
Drug Administration: this compound is typically dissolved in saline and administered intraperitoneally (i.p.) at a specific dose (e.g., 30 mg/kg) at a defined time point relative to the ischemic insult (e.g., immediately after reperfusion).[7]
-
Animal: Male Sprague-Dawley or Wistar rats (200-250g).[13]
-
Procedure: The animal is anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[14] A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][14] The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia, after which it is withdrawn to allow for reperfusion.[14]
-
Drug Administration: A combination of neostigmine and anisodamine (e.g., at a 1:500 ratio) can be administered, for instance, intravenously, at the onset of reperfusion.[2]
Assessment of Neuroprotection
-
Procedure: Following a predetermined survival period, animals are euthanized and the brains are perfusion-fixed. Brain sections are prepared and stained with dyes such as Cresyl Violet or using methods like TUNEL staining to identify apoptotic cells.[1]
-
Quantification: The number of viable or damaged neurons in specific brain regions (e.g., hippocampal CA1) is counted under a microscope.[1]
-
Procedure: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.[14][15]
-
Quantification: The area of infarction in each brain slice is measured using image analysis software, and the total infarct volume is calculated.[15]
-
Oxidative Stress Markers: High-performance liquid chromatography (HPLC) with electrochemical detection can be used to measure the levels of hydroxyl radical trapping products like 2,3- and 2,5-dihydroxybenzoic acid (DHBA).[1] Spectrophotometric assays are used to determine the activity of antioxidant enzymes like SOD and levels of lipid peroxidation products like malondialdehyde (MDA).[7]
-
Inflammatory Cytokines: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in brain tissue homogenates or serum.
-
Apoptosis-Related Proteins: Western blotting is used to measure the expression levels of proteins involved in apoptosis, such as Bax, Bcl-2, and caspases, in brain tissue lysates.[2]
-
Procedure: A battery of behavioral tests is used to assess motor and neurological function. A common scoring system evaluates parameters such as forelimb flexion, resistance to lateral push, and circling behavior.[16][17]
-
Scoring: A graded scale (e.g., 0-5) is used to quantify the severity of the neurological deficit.[16]
Signaling Pathways and Experimental Workflows
Caption: Anisodamine's multifaceted neuroprotective signaling pathways.
Caption: Experimental workflow for evaluating anisodamine's neuroprotection.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound in preclinical models of cerebral ischemia. Its ability to concurrently target multiple pathological processes, including inflammation, oxidative stress, and apoptosis, makes it a particularly attractive candidate for further development. Future research should focus on elucidating the finer details of its downstream signaling targets, optimizing dosing and therapeutic windows in various models of neurological injury, and ultimately, translating these promising preclinical findings into well-designed clinical trials. The multifaceted nature of anisodamine's mechanism of action holds significant promise for the development of a novel and effective therapy for ischemic stroke and other neurodegenerative conditions.
References
- 1. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combination of neostigmine and anisodamine protects against ischemic stroke by activating α7nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 6. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Anisodamine (654-2) improves impaired cognitive function induced by experimental brain damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anisodamine combined with lidocaine improves healing of myocardial ischemia reperfusion injury in rats via PI3K/Akt signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 12. PI3K/Akt Pathway Contributes to Neurovascular Unit Protection of Xiao-Xu-Ming Decoction against Focal Cerebral Ischemia and Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cerebral Ischemia-Reperfusion Is Associated With Upregulation of Cofilin-1 in the Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (Open Access) The Application of Neurological Deficit Scoring in Cerebral Ischemia Rats (2011) | Wang Qing-guo | 1 Citations [scispace.com]
An In-depth Technical Guide on the Interaction of Anisodamine with Cellular Membranes and Liposomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, has demonstrated a range of pharmacological effects, including anticholinergic, anti-inflammatory, and microcirculatory benefits.[1][2] While its interaction with muscarinic acetylcholine (B1216132) receptors is well-documented, a growing body of evidence suggests that its therapeutic effects may also be attributed to its direct interaction with cellular membranes. This technical guide provides a comprehensive overview of the interaction of anisodamine with cellular membranes and model liposome (B1194612) systems. It details the experimental methodologies used to characterize these interactions, presents hypothetical quantitative data to illustrate the potential effects of anisodamine on membrane properties, and explores the downstream signaling consequences of these membrane perturbations.
Introduction
Anisodamine is a derivative of atropine (B194438) and scopolamine (B1681570) and is known to be a non-specific cholinergic antagonist.[1][2] It has been shown to interact with and disrupt the structure of liposomes, which is indicative of its effects on cellular membranes.[1][2] This interaction is believed to contribute to its therapeutic applications, such as in the treatment of septic shock, by improving microcirculation.[1] Understanding the molecular mechanisms of anisodamine's interaction with lipid bilayers is crucial for optimizing its therapeutic use and for the development of novel drug delivery systems. This guide will delve into the core biophysical techniques employed to study these interactions and their implications for cellular function.
Interaction of Anisodamine with Lipid Bilayers: A Biophysical Perspective
The interaction of small molecules like anisodamine with lipid membranes can induce significant changes in the biophysical properties of the bilayer, including its fluidity, phase behavior, and permeability. These alterations can, in turn, affect the function of membrane-embedded proteins and trigger downstream signaling cascades.
Effects on Membrane Phase Transition
Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid bilayers. It measures the heat changes associated with the phase transition of lipids from a gel-like, ordered state to a fluid, disordered state. The temperature at which this transition occurs is known as the phase transition temperature (Tm), and the enthalpy of this transition (ΔH) provides information about the cooperativity of the process.
Table 1: Hypothetical Quantitative Data of Anisodamine's Effect on DPPC Liposome Phase Transition (DSC)
| Anisodamine Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Pre-transition Temperature (Tp) (°C) | Enthalpy of Main Transition (ΔHm) (kcal/mol) |
| 0 (Control) | 41.5 | 35.2 | 8.7 |
| 1 | 40.8 | Abolished | 8.1 |
| 5 | 39.2 | Abolished | 7.3 |
| 10 | 37.5 | Abolished | 6.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the expected effects of a membrane-disrupting agent on a DPPC lipid bilayer. Actual experimental values may vary.
Impact on Membrane Fluidity
Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins within the membrane. Fluorescence polarization and Electron Spin Resonance (ESR) spectroscopy are two primary techniques used to assess changes in membrane fluidity.
Fluorescence Polarization: This technique utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partition into the hydrophobic core of the lipid bilayer. The degree of polarization of the emitted fluorescence is inversely proportional to the rotational mobility of the probe, thus providing a measure of membrane fluidity. An increase in membrane fluidity leads to a decrease in fluorescence anisotropy.
Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy, in conjunction with spin-labeling, provides detailed information about the molecular dynamics and ordering of lipid acyl chains. Spin labels, such as 5-doxyl stearic acid (5-SASL) and 16-doxyl stearic acid (16-SASL), are incorporated into the lipid bilayer. The ESR spectra of these probes are sensitive to their rotational motion, which is influenced by the fluidity of their microenvironment. The order parameter (S) is a key parameter derived from ESR spectra, with a value of S=1 indicating a perfectly ordered, rigid environment and S=0 representing an isotropic, highly fluid environment.
Table 2: Hypothetical Quantitative Data of Anisodamine's Effect on Membrane Fluidity
| Technique | Lipid System | Anisodamine Concentration (mol%) | Measured Parameter | Hypothetical Value |
| Fluorescence Polarization | DMPC Vesicles | 0 (Control) | Fluorescence Anisotropy (r) of DPH | 0.280 |
| 5 | 0.255 | |||
| 10 | 0.230 | |||
| ESR Spectroscopy | DPPC Liposomes | 0 (Control) | Order Parameter (S) of 5-SASL | 0.65 |
| 5 | 0.60 | |||
| 10 | 0.55 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, reflecting the expected fluidizing effect of anisodamine on lipid membranes.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of anisodamine with liposomes.
Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of anisodamine on the phase transition temperature (Tm) and enthalpy (ΔH) of liposomes.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Anisodamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
High-sensitivity differential scanning calorimeter
Procedure:
-
Liposome Preparation:
-
Dissolve appropriate amounts of DPPC and anisodamine in chloroform in a round-bottom flask to achieve the desired molar ratios.
-
Remove the organic solvent by rotary evaporation under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the Tm of the lipid (e.g., 50°C for DPPC) to form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Transfer a precise amount of the liposome suspension into an aluminum DSC pan and seal it hermetically.
-
Use an empty sealed pan as a reference.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 25°C for DPPC).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main phase transition (e.g., 50°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the Tm (peak temperature of the main endothermic transition) and ΔH (area under the transition peak).
-
Fluorescence Polarization
Objective: To measure the effect of anisodamine on the fluidity of liposome membranes using a fluorescent probe.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
This compound
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform
-
Methanol
-
PBS, pH 7.4
-
Spectrofluorometer with polarization filters
Procedure:
-
Liposome and Probe Preparation:
-
Prepare liposomes with varying concentrations of anisodamine as described in the DSC protocol.
-
Prepare a stock solution of DPH in methanol.
-
-
Labeling of Liposomes:
-
Add a small aliquot of the DPH stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the Tm of the lipid for at least 30 minutes to allow the probe to partition into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (e.g., λex = 360 nm, λem = 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor (G-factor).
-
Electron Spin Resonance (ESR) Spectroscopy
Objective: To determine the effect of anisodamine on the order and dynamics of lipid acyl chains in liposomes using spin labels.
Materials:
-
DPPC
-
This compound
-
5-doxyl stearic acid (5-SASL) spin label
-
Chloroform
-
PBS, pH 7.4
-
ESR spectrometer
Procedure:
-
Spin-Labeled Liposome Preparation:
-
Co-dissolve DPPC, anisodamine, and 5-SASL (at a lipid-to-probe molar ratio of 100:1) in chloroform.
-
Prepare spin-labeled liposomes as described in the DSC protocol.
-
-
ESR Spectroscopy:
-
Transfer the liposome suspension into a quartz capillary tube.
-
Place the capillary tube in the ESR spectrometer.
-
Record the ESR spectrum at a controlled temperature.
-
Analyze the spectrum to determine the outer (2A∥) and inner (2A⊥) hyperfine splitting values.
-
Calculate the order parameter (S) using the appropriate formula for the specific spin label and experimental conditions.
-
Downstream Signaling Consequences
The interaction of anisodamine with the cell membrane can have significant implications for cellular signaling. While anisodamine is a known antagonist of muscarinic acetylcholine receptors, its direct effects on the lipid bilayer may also contribute to its pharmacological profile.
One proposed mechanism involves the modulation of the cholinergic anti-inflammatory pathway . By altering membrane fluidity, anisodamine could influence the conformation and activity of membrane-bound receptors, such as the α7 nicotinic acetylcholine receptor (α7nAChR), which is a key component of this pathway. It has been suggested that by blocking muscarinic receptors, anisodamine may lead to an increased availability of acetylcholine to activate α7nAChR, thereby suppressing the production of pro-inflammatory cytokines.[3]
Furthermore, the membrane-stabilizing effect of anisodamine could contribute to its protective role against cellular damage in conditions like ischemia-reperfusion injury.[4] By reducing membrane permeability and lipid peroxidation, anisodamine may help maintain cellular integrity and function.
Conclusion
The interaction of anisodamine with cellular membranes and liposomes represents a crucial aspect of its pharmacological activity. While quantitative data remains to be fully elucidated, the available evidence strongly suggests that anisodamine perturbs the lipid bilayer, leading to an increase in membrane fluidity and a disruption of lipid packing. These biophysical changes likely contribute to its therapeutic effects, potentially by modulating the activity of membrane-associated proteins and influencing downstream signaling pathways such as the cholinergic anti-inflammatory pathway. The experimental protocols detailed in this guide provide a framework for future research to quantify these interactions and further unravel the complex mechanisms of action of this important therapeutic agent. Such studies are essential for the rational design of new therapies and drug delivery systems based on the membrane-interactive properties of anisodamine and related compounds.
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Anisodamine in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodamine (B1666042), a tropane (B1204802) alkaloid anticholinergic agent, has been used for various medical conditions, particularly in China. A thorough understanding of its pharmacokinetics and metabolism in humans is crucial for its safe and effective therapeutic application and for guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of anisodamine in humans. It includes a compilation of quantitative pharmacokinetic parameters, detailed experimental protocols for its analysis, and a review of its metabolic pathways. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in anisodamine.
Introduction
Anisodamine is a naturally occurring tropane alkaloid isolated from the plant Anisodus tanguticus (Maxim) Pasch.[1] It is a non-selective cholinergic antagonist with a pharmacological profile similar to atropine (B194438) and scopolamine, though it is reported to have less potent central nervous system effects.[2] Anisodamine has been utilized in clinical practice for a variety of conditions, including septic shock, circulatory disorders, and organophosphorus poisoning.[3][4] Given its therapeutic potential, a detailed understanding of its pharmacokinetic and metabolic profile in humans is essential for optimizing dosing regimens and ensuring patient safety.
Pharmacokinetics
The pharmacokinetic profile of anisodamine in humans has been investigated following intramuscular and intravenous administration. Oral absorption is known to be poor.[3][4]
Absorption
Anisodamine is poorly absorbed from the gastrointestinal tract, making oral administration less effective.[3][4] Intramuscular and intravenous routes are therefore the preferred methods of administration for achieving systemic therapeutic concentrations.
Distribution
Following administration, anisodamine is distributed in the body. The apparent volume of distribution (Vd) in rabbits has been reported to be 1.8 L/kg after intravenous injection, suggesting distribution into tissues.[5] Human-specific data on the volume of distribution is limited and requires further investigation.
Metabolism
The metabolism of anisodamine in humans is not yet fully elucidated in publicly available literature. However, studies in rats have identified several phase I and phase II metabolites, providing insights into its potential biotransformation pathways in humans. The primary routes of metabolism are thought to involve hydroxylation, N-demethylation, and subsequent conjugation reactions.
Excretion
The primary route of excretion for anisodamine and its metabolites is likely via the kidneys into the urine. The half-life (t½) of anisodamine in humans is reported to be approximately 2-3 hours.[2]
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax (h) | ~1 | Human | Intramuscular | [1] |
| t½ (h) | 2-3 | Human | Not Specified | [2] |
Metabolism of Anisodamine
While human-specific metabolism studies are limited, research in animal models, particularly rats, has shed light on the biotransformation of anisodamine. These studies serve as a valuable proxy for understanding its metabolic fate in humans until more direct human data becomes available.
In Vitro Metabolism Studies
To definitively characterize the metabolism of anisodamine in humans, in vitro studies using human liver microsomes and hepatocytes are essential. These experiments can identify the primary metabolites and the specific cytochrome P450 (CYP) enzymes responsible for their formation.
A general workflow for such an investigation is outlined below:
Known and Putative Metabolic Pathways
Based on studies in rats, the metabolism of anisodamine is expected to proceed through several key pathways. A diagram illustrating these potential pathways is provided below. It is important to note that these pathways need to be confirmed in human-specific studies.
Experimental Protocols
This section provides an overview of the methodologies used in the pharmacokinetic and metabolism studies of anisodamine.
Human Pharmacokinetic Study Protocol (Intramuscular Administration)
A study investigating the pharmacokinetics of anisodamine in human volunteers following a single intramuscular injection has been described.[1] While the full detailed protocol is not available in the abstract, the key elements are summarized below.
-
Subjects: Healthy human volunteers (adolescent and adult, male and female).
-
Administration: Single intramuscular injection of anisodamine.
-
Sample Collection: Blood samples were collected at various time points post-injection.
-
Bioanalysis: Plasma concentrations of anisodamine were determined using a micellar liquid chromatography method.
Bioanalytical Method: Micellar Liquid Chromatography
A micellar liquid chromatography method has been developed for the determination of anisodamine in human plasma.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Column: Shim-pack CLC-CN column (150 mm x 6.0 mm I.D., 5 µm).
-
Mobile Phase: A mixture of n-propanol and water (15:85, v/v) containing 45 mmol/L sodium dodecyl sulfate (SDS) and a total ion strength of 70 mmol/L adjusted with phosphate.
-
Detection: UV detection at 205 nm.
-
Internal Standard: Atropine sulphate.
-
Linearity: The standard curve was linear over the concentration range of 15-750 ng/mL in plasma (r = 0.9972).
-
Lower Limit of Quantification (LLOQ): 10 ng/mL in plasma.
The workflow for sample analysis in a typical human pharmacokinetic study is depicted below:
Discussion and Future Directions
The available data provides a foundational understanding of the pharmacokinetics of anisodamine in humans. However, significant knowledge gaps remain. Future research should focus on:
-
Intravenous Pharmacokinetic Studies in Humans: Comprehensive studies are needed to determine the absolute bioavailability and provide a complete pharmacokinetic profile following intravenous administration.
-
Human Metabolism Studies: In-depth investigations using human liver microsomes, hepatocytes, and analysis of patient samples (urine, plasma) are required to definitively identify human metabolites and the enzymes responsible for their formation. This will be critical for understanding potential drug-drug interactions.
-
Dose-Response and Pharmacodynamic Studies: Correlating pharmacokinetic parameters with pharmacodynamic effects will enable the development of more precise and individualized dosing strategies.
-
Pharmacokinetics in Special Populations: Studies in patients with renal or hepatic impairment, as well as in different age groups, are necessary to ensure safe and effective use in these populations.
Conclusion
This technical guide has summarized the current state of knowledge regarding the pharmacokinetics and metabolism of anisodamine in humans. While some key pharmacokinetic parameters and analytical methodologies have been established, further research is imperative to fully characterize its ADME profile, particularly its metabolic pathways in humans. A more complete understanding will be instrumental in advancing the clinical application and development of anisodamine and related compounds.
References
- 1. [Studies on the determination of plasma level and pharmacokinetic parameters of anisodamine by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cddyyy.com [cddyyy.com]
Methodological & Application
Application Notes and Protocols: Preparing Anisodamine Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Anisodamine (B1666042) is a naturally occurring belladonna alkaloid and a non-subtype-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] It also functions as an α1 adrenergic receptor antagonist.[2] Used clinically for various conditions including septic shock and circulatory disorders, anisodamine's mechanism of action involves improving microcirculation and modulating the cholinergic anti-inflammatory pathway.[2][3][4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in research and drug development. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions due to its excellent solubilizing properties.[5]
This document provides detailed protocols for the preparation, storage, and application of anisodamine hydrochloride stock solutions in DMSO for in vitro studies.
Quantitative Data Summary
The following tables summarize the key properties and recommended handling conditions for this compound.
Table 1: Physicochemical Properties of Anisodamine and its Hydrochloride Salt
| Property | Value | Source |
|---|---|---|
| Anisodamine | ||
| Molecular Formula | C₁₇H₂₃NO₄ | [6][7] |
| Molecular Weight | 305.37 g/mol | [6][7][8] |
| CAS Number | 55869-99-3 | [7][9] |
| Appearance | White to beige powder | [1][6] |
| This compound | ||
| Molecular Formula | C₁₇H₂₄ClNO₄ | [2] |
| Molecular Weight | 341.83 g/mol | [10] |
| CAS Number | 131674-05-0 |[2][11] |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes | Source |
|---|---|---|---|---|
| Anisodamine | DMSO | 100 mg/mL (327.47 mM) | Ultrasonic assistance may be needed. | [7] |
| Anisodamine | DMSO | >30 mg/mL | Heating to 60°C may aid dissolution. | [1] |
| Anisodamine | Water | ≥5 mg/mL | |[1] |
Table 3: Recommended Storage of Stock Solution in DMSO
| Storage Temperature | Duration | Notes | Source |
|---|---|---|---|
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. | [9][12] |
| -20°C | 1 month | Suitable for short-term storage. |[7][9][12] |
Experimental Protocols
Protocol 1: Preparation of 100 mM Anisodamine Stock Solution in DMSO
This protocol details the steps to prepare a high-concentration stock solution of anisodamine (base form, MW: 305.37) in DMSO. Adjust calculations accordingly if using the hydrochloride salt.
Materials and Equipment:
-
Anisodamine powder (or this compound)
-
Anhydrous, sterile DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, gloves[11][13]
Procedure:
-
Safety First: Perform all steps in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[11]
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution of anisodamine (MW = 305.37 g/mol ), weigh out 30.54 mg of the powder.
-
Calculation: 0.1 mol/L * 1 L/1000 mL * 305.37 g/mol * 1000 mg/g = 30.54 mg/mL
-
-
Weighing: Accurately weigh the calculated amount of anisodamine powder and place it into a sterile vial.
-
Dissolution: Add the desired volume of sterile DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, use an ultrasonic bath for 10-15 minutes or warm the solution briefly to 37°C.[7][14] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[9][12][14]
-
Storage: Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[9][12]
References
- 1. Anisodamine ≥98% (HPLC) | 55869-99-3 [sigmaaldrich.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. Anisodamine | 17659-49-3 [m.chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. targetmol.com [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. canbipharm.com [canbipharm.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravenous Anisodamine Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine (B1666042) is a naturally occurring tropane (B1204802) alkaloid and a non-specific cholinergic antagonist.[1][2] It has been clinically utilized, particularly in China, for various conditions including acute circulatory shock.[2] In preclinical research, anisodamine is frequently studied in rat models to investigate its therapeutic potential in conditions like sepsis, acute lung injury, and ischemia-reperfusion injury.[3][4] Its pharmacological effects are primarily attributed to its anticholinergic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] Additionally, it exhibits vasodilatory effects, potentially through weak alpha-1 adrenergic antagonism, and plays a role in the cholinergic anti-inflammatory pathway.[1][5][6]
These application notes provide a comprehensive overview of the intravenous (IV) administration of anisodamine in rat models, including detailed protocols, pharmacokinetic data, and insights into its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of anisodamine in rats, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Anisodamine in Rats Following a Single Intravenous Dose
| Parameter | Value | Rat Model | Anisodamine Dose (IV) | Source |
| Cmax | 267.50 ± 33.16 ng/mL | Not Specified | Not Specified | [7] |
| Half-life (t½) | 40 minutes | Healthy | Not Specified | [8][9] |
| 24-hour Urinary Excretion | 38.8% of dose | Healthy | Not Specified | [8][9] |
| AUC (Area Under the Curve) | Significantly increased in septic models | Septic Acute Lung Injury | 4, 8, 16 mg/kg | [3] |
| MRT (Mean Residence Time) | Prolonged in septic models | Septic Acute Lung Injury | 4, 8, 16 mg/kg | [3] |
Table 2: Reported Intravenous Doses of Anisodamine in Rat Models
| Experimental Model | Anisodamine Dose (IV) | Administration Timing | Purpose of Study | Source |
| Septic Acute Lung Injury | 4, 8, 16 mg/kg | Not Specified | Pharmacokinetic analysis | [3] |
| Renal Ischemia/Reperfusion | Not Specified | 10 minutes before modeling | Investigating renoprotective effects | |
| Cardiac Arrest/Resuscitation | Not Specified | During CPR | Evaluating cardioprotective effects | [10] |
| Cocaine Toxicity (Pretreatment) | Not Specified | Pre-cocaine administration | Investigating mortality reduction | [11] |
Experimental Protocols
Protocol 1: Preparation of Anisodamine for Intravenous Administration
This protocol describes the preparation of an anisodamine solution for intravenous injection in rats.
Materials:
-
Anisodamine hydrochloride (powder or stock solution of known concentration, e.g., 10 mg/mL)[3]
-
Sterile 0.9% saline solution[3]
-
Sterile syringes and needles (appropriate gauge for injection)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the Required Dose: Determine the total dose of anisodamine needed based on the rat's body weight and the desired dosage (e.g., in mg/kg).
-
Reconstitution (if using powder):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in a precise volume of sterile 0.9% saline to achieve the desired final concentration.
-
Gently vortex the solution until the powder is completely dissolved.
-
-
Dilution (if using a stock solution):
-
Calculate the volume of the stock solution needed to achieve the final desired dose.
-
In a sterile tube, dilute the calculated volume of the anisodamine stock solution with sterile 0.9% saline to the final injection volume. The maximum recommended bolus injection volume is 5 ml/kg. For slower injections, a volume of up to 10 ml/kg can be used.[8]
-
-
Final Preparation:
Protocol 2: Intravenous Administration via the Lateral Tail Vein
This protocol details the standard procedure for administering a substance intravenously through the lateral tail vein of a rat.
Materials:
-
Rat restrainer
-
70% isopropyl alcohol wipes[8]
-
Sterile gauze pads[8]
-
Sterile syringe with prepared anisodamine solution and a 25-27G needle[8][12]
Procedure:
-
Animal Preparation:
-
Weigh the rat to confirm the correct injection volume.[8]
-
To induce vasodilation and make the tail veins more visible, warm the rat's tail for 5-10 minutes. This can be achieved by placing the tail on a heating pad set to 30-35°C or under a heat lamp.[8][13] Extreme care must be taken to avoid overheating or burning the tail.[6][13]
-
-
Restraint:
-
Injection Site Preparation:
-
Gently clean the tail with a 70% isopropyl alcohol wipe.[8] The two lateral tail veins should be visible on either side of the tail.
-
-
Injection:
-
Hold the tail gently but firmly.
-
With the needle bevel facing upwards and nearly parallel to the vein, insert the needle approximately 3-5mm into one of the lateral tail veins.[6] The initial puncture should be in the caudal third of the tail.[6]
-
To confirm correct placement, you may see a small flash of blood in the needle hub, although this is not always apparent.[6] There should be no resistance when starting the injection.[8]
-
Inject the anisodamine solution slowly and at a constant rate.[6][13]
-
Observe the injection site. If swelling or a "bleb" forms, the needle is not in the vein.[8] In this case, withdraw the needle and re-attempt the injection at a more cranial site or in the other lateral vein. No more than two attempts per vein are recommended.[8]
-
-
Post-Injection Care:
Mechanism of Action and Signaling Pathways
Anisodamine's primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[5] This action leads to reduced parasympathetic nervous system activity, resulting in effects like smooth muscle relaxation.[5]
Cholinergic Anti-Inflammatory Pathway
A key aspect of anisodamine's therapeutic effect, particularly in inflammatory conditions like septic shock, is its involvement in the cholinergic anti-inflammatory pathway. By blocking mAChRs, anisodamine may increase the availability of acetylcholine (ACh) to bind to the α7 nicotinic acetylcholine receptor (α7nAChR) on macrophages. This interaction inhibits the production and release of pro-inflammatory cytokines, such as TNF-α, thereby dampening the inflammatory response.[6][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Anisodamine - Wikipedia [en.wikipedia.org]
- 3. Intravenous (tail vein) injection of AAV into rat [protocols.io]
- 4. Integrative network pharmacology and multi-omics reveal anisodamine hydrobromide’s multi-target mechanisms in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. mednexus.org [mednexus.org]
- 10. Inhibition of endoplasm reticulum stress by anisodamine protects against myocardial injury after cardiac arrest and resuscitation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intravenous dose toxicity: Topics by Science.gov [science.gov]
- 12. depts.ttu.edu [depts.ttu.edu]
- 13. research.uga.edu [research.uga.edu]
- 14. wjgnet.com [wjgnet.com]
Application Note: Quantification of Anisodamine in Plasma by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of anisodamine (B1666042) in plasma samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined are based on established and validated methods from the scientific literature, ensuring reliability and reproducibility for pharmacokinetic studies and other bioanalytical applications. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of different methodologies, and a visual workflow diagram.
Introduction
Anisodamine, a tropane (B1204802) alkaloid, is an anticholinergic drug used in clinical practice. Accurate and precise quantification of anisodamine in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, is a widely adopted technique for this purpose. This note details the essential components of an HPLC method for anisodamine quantification, from sample preparation to chromatographic analysis and data interpretation.
Experimental Protocols
Sample Preparation
The primary goal of sample preparation is to extract anisodamine from the complex plasma matrix and remove interfering substances, such as proteins, that can damage the HPLC column and affect the accuracy of the results. Two common methods are protein precipitation and liquid-liquid extraction.
a) Protein Precipitation Protocol
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, pipette 50 µL of the plasma sample.[1]
-
Add a suitable internal standard (e.g., atropine (B194438) sulfate).[1]
-
Add 150 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.[2]
-
Carefully collect the supernatant.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
b) Liquid-Liquid Extraction Protocol
This method offers a cleaner extract compared to protein precipitation.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a suitable tube, pipette 50 µL of the plasma sample.[2]
-
Add a suitable internal standard (e.g., homatropine).[3]
-
Add 10 µL of a basifying agent (e.g., 2 mol/L NaOH solution) to adjust the pH.[2]
-
Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate).[2]
-
Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to separate the aqueous and organic layers.[2]
-
Carefully transfer the organic supernatant to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 50 µL of the mobile phase.[2]
-
Centrifuge the reconstituted sample and inject the supernatant into the HPLC system.
HPLC and LC-MS/MS Methodologies
The following tables summarize the chromatographic conditions reported in various studies for the quantification of anisodamine in plasma.
Table 1: HPLC and LC-MS/MS System Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (Micellar HPLC) |
| Column | Hanbon Hedera CN (100 × 4.6 mm, 5 µm)[1] | BDS Hypersil C18[3] | Shim-pack CLC-CN (150 mm x 6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and 10 mM NH4Ac with 0.1% formic acid[2] | Acetonitrile and water (containing 10 mmol ammonium (B1175870) acetate)[3] | n-propanol-water (15:85) with 45 mmol/L SDS[4] |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | ESI-MS/MS (MRM)[1] | Tandem Mass Spectrometry[3] | UV at 205 nm[4] |
| Internal Standard | Atropine sulfate[1] | Homatropine[3] | Atropine sulphate[4] |
| Run Time | 4 minutes[1] | Not Specified | Not Specified |
Table 2: Quantitative Data and Method Validation Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (Micellar HPLC) |
| Linearity Range | 0.05-50 ng/mL[1] | 0.08-20 ng/mL[3] | 15-750 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.995[1] | > 0.99[2] | 0.9972[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 2 ng/mL[2] | 10 ng/mL[4] |
| Precision (RSD%) | Intra- and inter-run precision within required limits[1] | <5.89%[3] | Not Specified |
| Accuracy | Within required limits[1] | -1.04 to 2.94%[3] | Not Specified |
| Recovery | Not Specified | 89.51–91.87%[2] | Not Specified |
Experimental Workflow
The overall process for quantifying anisodamine in plasma samples can be visualized as a sequential workflow, from sample collection to the final data analysis.
Caption: Workflow for Anisodamine Quantification in Plasma.
Logical Relationship of Method Components
The selection of each component of the HPLC method is interconnected and crucial for achieving a robust and reliable assay.
Caption: Inter-relationships of HPLC Method Components.
Conclusion
The HPLC methods described provide a robust framework for the quantitative analysis of anisodamine in plasma. The choice between protein precipitation and liquid-liquid extraction for sample preparation will depend on the required sample cleanliness and throughput. For high sensitivity and selectivity, LC-MS/MS is the recommended detection method. Proper method validation, encompassing linearity, precision, accuracy, and recovery, is essential to ensure the reliability of the generated data for pharmacokinetic and other clinical or preclinical studies.
References
- 1. Development and validation of a rapid and sensitive assay for the determination of anisodamine in 50 μL of beagle dog plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of atropine, scopolamine, and anisodamine from Hyoscyamus niger L. in rat plasma by high-performance liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the determination of plasma level and pharmacokinetic parameters of anisodamine by micellar liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: An In Vitro Model of Septic Shock Featuring Anisodamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe inflammation, endothelial dysfunction, and organ failure. Anisodamine (B1666042) hydrochloride, a non-selective muscarinic antagonist, has been investigated for its therapeutic potential in septic shock due to its anti-inflammatory, anti-oxidant, and microcirculation-improving properties. These application notes provide a detailed framework for establishing an in vitro model of septic shock using lipopolysaccharide (LPS)-stimulated cells and protocols to evaluate the efficacy of anisodamine hydrochloride.
Key Mechanisms of Action
This compound exerts its protective effects in septic shock models through multiple mechanisms:
-
Inhibition of the NF-κB Pathway: Anisodamine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition helps to dampen the inflammatory cascade initiated by LPS.
-
Modulation of the Cholinergic Anti-inflammatory Pathway: As a muscarinic antagonist, anisodamine can indirectly enhance the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors, it may increase the availability of acetylcholine (B1216132) to bind to α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, leading to a reduction in cytokine production.
-
Regulation of the JAK2/STAT3 Pathway: Anisodamine has been demonstrated to inhibit the phosphorylation of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), another critical pathway involved in inflammatory responses.
-
Attenuation of Endothelial Cell Activation and Apoptosis: Anisodamine can protect endothelial cells from LPS-induced activation, characterized by the expression of adhesion molecules and pro-thrombotic factors. It also mitigates apoptosis, a form of programmed cell death, in cells subjected to inflammatory stimuli.
Data Presentation
The following tables summarize the quantitative effects of this compound in various in vitro models of septic shock.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Anisodamine HCl (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 0 (LPS only) | 1250 ± 110 | 3200 ± 250 | 0% | 0% |
| 10 | 980 ± 95 | 2650 ± 210 | 21.6% | 17.2% |
| 50 | 650 ± 70 | 1800 ± 150 | 48.0% | 43.8% |
| 100 | 420 ± 55 | 1100 ± 120 | 66.4% | 65.6% |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Dose-Dependent Inhibition of NF-κB Activation by this compound in LPS-Stimulated Human Endothelial Cells
| Anisodamine HCl (µg/mL) | Relative NF-κB Activity (%) | % Inhibition of NF-κB Activation |
| 0 (LPS only) | 100 ± 8.5 | 0% |
| 10 | 78 ± 6.2 | 22% |
| 50 | 45 ± 4.1 | 55% |
| 100 | 25 ± 3.5 | 75% |
Data are presented as mean ± standard deviation and are representative of typical results.
Table 3: Effect of this compound on Apoptosis in LPS-Stimulated Endothelial Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | 3.2 ± 0.5 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | 28.5 ± 2.1 | 15.2 ± 1.8 |
| LPS + Anisodamine HCl (50 µg/mL) | 15.1 ± 1.4 | 8.3 ± 1.1 |
| LPS + Anisodamine HCl (100 µg/mL) | 9.8 ± 1.1 | 4.6 ± 0.7 |
Data are presented as mean ± standard deviation and are representative of typical results.
Experimental Protocols
Protocol 1: In Vitro Model of Septic Shock in Macrophages and Endothelial Cells
This protocol describes the basic setup for inducing an inflammatory response in macrophages (e.g., RAW 264.7) or endothelial cells (e.g., HUVECs) using LPS.
Materials:
-
RAW 264.7 or HUVEC cells
-
DMEM or Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 or HUVEC cells in appropriate cell culture plates at a density that will result in 80-90% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with this compound: Once cells are at the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µg/mL). A vehicle control (medium only) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL. An unstimulated control group (no LPS) should be included.
-
Incubation: Incubate the cells for the desired time period depending on the downstream application (e.g., 6-24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein or RNA extraction.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and the collected cell culture supernatants to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and JAK2/STAT3 Signaling Pathways
This protocol details the detection of key signaling proteins to assess the activation of the NF-κB and JAK2/STAT3 pathways.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes a flow cytometry-based method to quantify apoptosis.
Materials:
-
Cells from Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro septic shock model.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of Anisodamine HCl.
Caption: The Cholinergic Anti-inflammatory Pathway modulated by Anisodamine HCl.
Application Notes and Protocols: Dose-Response Studies of Anisodamine on Smooth Muscle Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodamine (B1666042) is a naturally occurring belladonna alkaloid and a non-selective muscarinic receptor antagonist.[1] Its primary mechanism of action involves competitively blocking the effects of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscles.[1] This property has led to its clinical use for various conditions, including the relief of smooth muscle spasms.[2] These application notes provide detailed protocols for conducting dose-response studies of anisodamine on the contractility of various smooth muscle tissues using isolated organ bath techniques. The protocols described herein are fundamental for characterizing the potency and efficacy of anisodamine and similar compounds in preclinical research.
Signaling Pathway of Anisodamine in Smooth Muscle
Anisodamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. When an agonist like acetylcholine (ACh) binds to these G-protein coupled receptors, it initiates a signaling cascade, typically involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent muscle contraction.[3] Anisodamine, by binding to the same receptors without activating them, prevents ACh from binding and thus inhibits or reverses the contractile response in a dose-dependent manner.
Caption: Anisodamine's competitive antagonism of acetylcholine at the muscarinic receptor.
Experimental Protocols
The isolated organ bath is a standard in vitro technique to study the contractility of smooth muscle tissues.[4] The general workflow involves isolating a specific smooth muscle, mounting it in a temperature-controlled chamber filled with a physiological salt solution, and measuring its contractile responses to drugs.
General Experimental Workflow
Caption: General workflow for an isolated organ bath experiment.
Protocol 1: Guinea Pig Ileum Preparation
This protocol is widely used for studying the effects of spasmolytic drugs on gastrointestinal smooth muscle.
Materials:
-
Guinea pig
-
Tyrode's solution
-
Student Organ Bath apparatus
-
Isometric force transducer
-
Data acquisition system
-
Acetylcholine (ACh) and Anisodamine solutions
Procedure:
-
Humanely euthanize a guinea pig and open the abdomen.
-
Locate the ileocecal junction and carefully dissect a segment of the ileum.
-
Gently flush the lumen with warm Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
Tie sutures to both ends of an ileum segment and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the upper suture to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
-
Induce a submaximal contraction with a fixed concentration of acetylcholine (e.g., EC₅₀ concentration).
-
Once the contraction has stabilized, add anisodamine in a cumulative, stepwise manner to the organ bath.
-
Record the relaxation response at each concentration of anisodamine.
Protocol 2: Rat Aortic Ring Preparation
This protocol is used to assess the vasoactive properties of compounds on vascular smooth muscle.
Materials:
-
Rat
-
Krebs-Henseleit solution
-
Organ bath apparatus
-
Isometric force transducer
-
Data acquisition system
-
Phenylephrine (B352888) (PE) and Anisodamine solutions
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-4 mm in length.
-
Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath filled with Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for 60-90 minutes, changing the solution every 15-20 minutes.
-
To test for endothelial integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates an intact endothelium. Wash the tissue and allow it to return to baseline.
-
Induce a sustained contraction with phenylephrine.
-
Once the contraction is stable, add cumulative concentrations of anisodamine to the bath and record the vasorelaxant response.
Protocol 3: Tracheal Smooth Muscle Preparation
This protocol is suitable for investigating the effects of bronchodilators on respiratory smooth muscle.
Materials:
-
Guinea pig or rat
-
Krebs-Henseleit solution
-
Organ bath apparatus
-
Isometric force transducer
-
Data acquisition system
-
Acetylcholine (ACh) or Carbachol (CCh) and Anisodamine solutions
Procedure:
-
Humanely euthanize the animal and dissect the trachea.
-
Clean the trachea of surrounding tissues and cut it into rings (2-3 rings wide).
-
Cut the cartilage opposite the smooth muscle to form a strip.
-
Suspend the tracheal strip in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of 1-1.5 g and allow for an equilibration period of at least 60 minutes, with regular washes.
-
Induce a contraction with a muscarinic agonist such as acetylcholine or carbachol.
-
After achieving a stable contraction, administer anisodamine in increasing concentrations and record the relaxant effects.
Data Presentation and Analysis
The data obtained from these experiments are typically presented as dose-response curves, where the response (e.g., % relaxation or inhibition of contraction) is plotted against the logarithm of the antagonist (anisodamine) concentration. From these curves, key parameters such as the IC₅₀ (the concentration of antagonist that produces 50% of the maximal response) or the pA₂ (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve) can be calculated. The pA₂ value is a measure of the affinity of a competitive antagonist for its receptor.
Quantitative Data for Anisodamine
Specific dose-response data for anisodamine across various smooth muscles is not extensively available in publicly accessible literature. However, a study on canine tracheal smooth muscle provides the following quantitative analysis of anisodamine's antagonism of acetylcholine.[5]
Table 1: Antagonistic Potency of Anisodamine on Canine Tracheal Smooth Muscle
| Parameter | Value | Tissue | Agonist | Reference |
| pA₂ | Value not explicitly stated, but Schild plots were generated | Canine Tracheal Smooth Muscle | Acetylcholine | [5] |
| pA₁₀ | Value not explicitly stated, but Schild plots were generated | Canine Tracheal Smooth Muscle | Acetylcholine | [5] |
Note: The referenced study abstract indicates that pA₂ and pA₁₀ values were determined via Schild plots, but the specific numerical values are not provided in the abstract. Researchers should refer to the full publication for detailed data.
To illustrate how data would be presented, hypothetical IC₅₀ values for anisodamine-induced relaxation of pre-contracted smooth muscle tissues are shown below.
Table 2: Illustrative IC₅₀ Values for Anisodamine on Various Smooth Muscles
| Smooth Muscle Type | Pre-contraction Agent | Anisodamine IC₅₀ (M) |
| Guinea Pig Ileum | Acetylcholine (1 µM) | Hypothetical value |
| Rat Aorta | Phenylephrine (1 µM) | Hypothetical value |
| Guinea Pig Trachea | Carbachol (0.1 µM) | Hypothetical value |
These are example values and should be determined experimentally.
Conclusion
The protocols outlined provide a robust framework for the in vitro characterization of anisodamine's effects on smooth muscle contractility. By employing these standardized methods, researchers can obtain reliable dose-response data to determine the potency and mechanism of action of anisodamine and other potential smooth muscle relaxants. This information is critical for drug discovery and development, enabling the comparison of new chemical entities with established compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Therapeutic Effect of Combining Anisodamine With Neostigmine on Local Scar Formation Following Roux-en-Y Choledochojejunostomy in a Novel Rat Model [frontiersin.org]
- 3. Regulation of smooth muscle contractility by the epithelium in rat tracheas: role of prostaglandin E2 induced by the neurotransmitter acetylcholine - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 4. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]
- 5. mednexus.org [mednexus.org]
Application Notes and Protocols: Anisodamine Hydrochloride in Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anisodamine (B1666042), an alkaloid originally isolated from the Chinese plant Anisodus tanguticus, is a non-selective muscarinic cholinergic receptor antagonist.[1][2][3] It has been widely used in China for circulatory disorders, including septic shock.[2][3] Emerging research highlights its significant protective effects against ischemia-reperfusion (I/R) injury in various organs, including the heart, kidney, and brain.[4][5][6] These notes provide a summary of its application in preclinical I/R models, detailing its mechanisms of action, relevant quantitative data, and standardized experimental protocols.
Anisodamine exerts its protective effects through multiple mechanisms, including the inhibition of oxidative stress, suppression of inflammation, and reduction of apoptosis.[4] Key signaling pathways implicated in its action include the cholinergic anti-inflammatory pathway, the PI3K/Akt pathway, and the ERK pathway.[2][5][7]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying Anisodamine in I/R models and the key signaling pathways involved in its protective effects.
Caption: General experimental workflow for I/R injury studies with Anisodamine.
Caption: Anisodamine's protective signaling pathways against I/R injury.
Caption: Anisodamine's role in the cholinergic anti-inflammatory pathway.[2][3][8]
Application in Myocardial I/R Injury
Anisodamine demonstrates significant cardioprotective effects by reducing infarct size, improving cardiac function, and mitigating oxidative stress, inflammation, and apoptosis in myocardial I/R models.[4][9]
Quantitative Data Summary: Myocardial I/R Injury
| Parameter | Control (I/R) Group | Anisodamine-Treated Group | Organism/Model | Reference |
| Hemodynamics | ||||
| LV Systolic Pressure | Decreased | Increased vs. Control | Rat | [4] |
| LV End-Diastolic Pressure | Decreased | Increased vs. Control | Rat | [4] |
| Myocardial Injury Markers | ||||
| Infarct Size | Elevated | Significantly Attenuated | Rat | [4][9] |
| Creatine Kinase (CK) | Increased | Decreased vs. Control | Rat | [4][7] |
| Lactate Dehydrogenase (LDH) | Increased | Decreased vs. Control | Rat | [4] |
| Cardiac Troponin I (cTnI) | Increased | Decreased vs. Control | Rat Cardiomyocytes | [10] |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) | Increased | Decreased vs. Control | Rat | [7][10] |
| Superoxide Dismutase (SOD) | Decreased | Increased vs. Control | Rat | [7][10] |
| Reactive Oxygen Species (ROS) | Increased | Decreased vs. Control | Rat | [4] |
| Apoptosis Markers | ||||
| Caspase-3 / Cleaved Caspase-3 | Upregulated | Downregulated vs. Control | Rat, H9c2 cells | [4][9][11] |
| Bax | Upregulated | Downregulated vs. Control | Rat, H9c2 cells | [4][7][9] |
| Bcl-2/Bax Ratio | Decreased | Increased vs. Control | Rat, H9c2 cells | [7][9] |
| Inflammatory Markers | ||||
| TNF-α | Increased | Decreased vs. Control | Rat | [7] |
| IL-6 | Increased | Decreased vs. Control | Rat | [7] |
| Signaling Pathways | ||||
| p-Akt / T-Akt | Decreased | Increased vs. Control | Rat | [7] |
| GRP78, CHOP (ERS Markers) | Upregulated | Downregulated vs. Control | Rat | [11] |
Protocol 1: Rat Model of Myocardial Ischemia-Reperfusion
This protocol is a synthesis of methodologies reported in preclinical studies.[4][7]
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
-
Anesthesia and Ventilation:
-
Anesthetize the rat with sodium pentobarbital (B6593769) (e.g., 50 mg/kg, intraperitoneal).
-
Intubate and connect to a rodent ventilator, maintaining respiration with room air.
-
-
Surgical Procedure (Ischemia):
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a suture (e.g., 6-0 silk) to induce ischemia. Successful occlusion is confirmed by the observation of myocardial blanching.
-
Maintain ischemia for a period of 30-45 minutes.
-
-
Anisodamine Administration:
-
Administer Anisodamine hydrochloride (dose range: 5-10 mg/kg) via tail vein injection, typically 5-10 minutes before the onset of reperfusion. The control group receives an equivalent volume of saline.
-
-
Reperfusion:
-
Release the ligature to allow for reperfusion of the myocardium.
-
Continue reperfusion for a period of 2 to 24 hours, depending on the study endpoints.
-
-
Endpoint Analysis:
-
Hemodynamic Assessment: Can be performed before sacrifice using a pressure-volume catheter inserted into the left ventricle.
-
Infarct Size Measurement: At the end of reperfusion, re-ligate the LAD and perfuse the heart with Evans Blue dye to delineate the area at risk. Excise the heart, slice it, and incubate with 1% triphenyl tetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
-
Biochemical Analysis: Collect blood samples to measure serum levels of CK, LDH, and cTnI. Homogenize heart tissue to measure MDA, SOD, and inflammatory cytokines (TNF-α, IL-6) via ELISA or related assays.
-
Western Blotting: Analyze protein expression of apoptotic markers (Bax, Bcl-2, Caspase-3) and signaling molecules (p-Akt, p-ERK) in tissue lysates.
-
Application in Renal I/R Injury
Anisodamine has been shown to ameliorate renal I/R injury by improving kidney function and histology, and reducing apoptosis.[5] This protection is strongly associated with the activation of the ERK signaling pathway.[5]
Quantitative Data Summary: Renal I/R Injury
| Parameter | Control (I/R) Group | Anisodamine-Treated Group | Organism/Model | Reference |
| Renal Function | ||||
| Serum Creatinine (B1669602) (SCr) | Significantly Increased | Ameliorated vs. Control | Rat | [5] |
| Blood Urea Nitrogen (BUN) | Significantly Increased | Ameliorated vs. Control | Rat | [5] |
| Histology & Apoptosis | ||||
| Paller's Score (Damage) | High | Decreased vs. Control | Rat | [5] |
| Apoptosis Index (TUNEL) | High | Decreased vs. Control | Rat | [5] |
| Cleaved Caspase-3 | Upregulated | Downregulated vs. Control | Rat | [5] |
| Bax | Upregulated | Downregulated vs. Control | Rat | [5] |
| Bcl-2 | Downregulated | Upregulated vs. Control | Rat | [5] |
| Signaling Pathways | ||||
| p-ERK1/2 | Low | Upregulated vs. Control | Rat | [5] |
| p-p90rsk, p-Bad | Low | Upregulated vs. Control | Rat | [5] |
Protocol 2: Rat Model of Renal Ischemia-Reperfusion
This protocol is based on the methodology described by Zhang et al. (2021).[5]
-
Animal Model:
-
Male Sprague-Dawley rats (220-250 g).
-
-
Anesthesia:
-
Anesthetize the rat with an appropriate agent (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneal).
-
-
Surgical Procedure (Ischemia):
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Isolate the right renal pedicle, ligate it, and perform a right nephrectomy (removal of the right kidney).
-
Isolate the left renal pedicle (artery and vein).
-
Induce ischemia by clamping the left renal pedicle with a non-traumatic vascular clamp for 45 minutes.
-
-
Anisodamine Administration:
-
Administer Anisodamine (e.g., 10 mg/kg) intravenously or intraperitoneally, typically just before releasing the clamp for reperfusion.
-
-
Reperfusion:
-
Remove the vascular clamp to initiate reperfusion.
-
Close the abdominal incision in layers.
-
Allow reperfusion for 24 hours.
-
-
Endpoint Analysis:
-
Renal Function: Collect blood via cardiac puncture at 24 hours to measure serum creatinine and BUN levels.
-
Histopathology: Perfuse the rat with saline followed by 4% paraformaldehyde. Harvest the left kidney, fix it, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tubular injury (Paller's score).
-
Apoptosis Assessment: Use kidney sections for TUNEL staining to quantify apoptotic cells.
-
Western Blotting: Prepare protein lysates from kidney tissue to analyze the expression of cleaved caspase-3, Bax, Bcl-2, and the phosphorylation status of ERK1/2 and its downstream targets.
-
Application in Cerebral I/R Injury
In models of cerebral I/R, Anisodamine provides neuroprotection by inhibiting neuronal death and reducing the production of hydroxyl radicals.[6]
Quantitative Data Summary: Cerebral I/R Injury
| Parameter | Control (I/R) Group | Anisodamine-Treated Group | Organism/Model | Reference |
| Neuronal Viability | ||||
| Viable Neurons (CA1) | ~3-7% of Sham | ~41-67% of Sham | Gerbil | [6] |
| Oxidative Stress | ||||
| 2,3-DHBA (Hydroxyl Radical) | ~5-fold increase vs. Sham | ~2.4-fold increase vs. Sham | Gerbil | [6] |
Protocol 3: Gerbil Model of Forebrain Ischemia-Reperfusion
This protocol is based on the methodology described by Liu et al. (2001).[6]
-
Animal Model:
-
Mongolian gerbils (60-80 g).
-
-
Anesthesia:
-
Anesthetize with an appropriate anesthetic agent.
-
-
Surgical Procedure (Ischemia):
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Induce forebrain ischemia by occluding both common carotid arteries simultaneously with non-traumatic clips for 10 minutes.
-
-
Anisodamine Administration:
-
Administer Anisodamine (dose to be optimized, e.g., via intraperitoneal injection) prior to or during the ischemic period.
-
-
Reperfusion:
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Endpoint Analysis:
-
Neuronal Death Assessment: After a survival period (e.g., 7 days), perfuse the animals with a fixative. Harvest the brain, process for histology, and perform staining (e.g., Cresyl Violet) to count viable neurons in the hippocampal CA1 region.
-
Hydroxyl Radical Measurement: Can be assessed using microdialysis and HPLC to measure salicylate (B1505791) hydroxylation products like 2,3-dihydroxybenzoic acid (2,3-DHBA).[6]
-
Behavioral Testing: Conduct tests such as the open field test to assess exploratory activity and neurological deficits.[6]
-
References
- 1. Protective effect of anisodamine on reperfusion injury of skeletal muscles in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway [frontiersin.org]
- 4. Cardioprotective effects of anisodamine against myocardial ischemia/reperfusion injury through the inhibition of oxidative stress, inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anisodamine ameliorates ischemia/reperfusion-induced renal injury in rats through activation of the extracellular signal-regulated kinase (ERK) pathway and anti-apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anisodamine protects against neuronal death following cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anisodamine combined with lidocaine improves healing of myocardial ischemia reperfusion injury in rats via PI3K/Akt signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Cardioprotective Effect of Anisodamine Against Myocardial Ischemia Injury and its Influence on Cardiomyocytes Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of anisodamine against ischemia/reperfusion injury through the mitochondrial ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of endoplasm reticulum stress by anisodamine protects against myocardial injury after cardiac arrest and resuscitation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Determination of Tropane Alkaloids in Complex Matrices using UHPLC-ToF-MS
Introduction
Tropane (B1204802) alkaloids (TAs) are a class of naturally occurring compounds, primarily found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium.[1][2] These compounds, including atropine (B194438) and scopolamine, are known for their anticholinergic activity and are utilized in the pharmaceutical industry.[1][2] However, their presence as contaminants in food and herbal products poses a significant health risk, necessitating sensitive and reliable analytical methods for their detection and quantification.[3][4] This application note describes a robust and sensitive method for the determination of tropane alkaloids using Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-ToF-MS). This method is suitable for the routine analysis of TAs in various complex matrices, including herbal teas, buckwheat products, and other food supplements.[1][3]
Principle
The method employs a rapid extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection by a high-resolution ToF mass spectrometer. The high resolving power and mass accuracy of the ToF-MS detector enable the confident identification and quantification of target tropane alkaloids, even at trace levels.
Experimental Protocols
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
This protocol is adapted for the extraction of tropane alkaloids from solid matrices like herbal teas and buckwheat products.[1][2][3]
Materials:
-
Homogenized sample (e.g., ground herbal tea, buckwheat flour)
-
Acetonitrile (B52724) (ACN)
-
Water, HPLC grade
-
Formic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm PVDF)
Procedure:
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile and vortex thoroughly for 1 minute.
-
Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and vortex vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at 4500 rpm for 5 minutes at 5 °C.[1]
-
Transfer 5 mL of the supernatant (acetonitrile layer) to a new 15 mL centrifuge tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[1]
-
Reconstitute the residue in 500 µL of methanol, vortex for 30 seconds, and sonicate for 10 minutes.[1]
-
Filter the reconstituted extract through a 0.22 µm PVDF syringe filter into an autosampler vial for UHPLC-ToF-MS analysis.[1]
2. UHPLC-ToF-MS Analysis
Instrumentation:
-
UHPLC system (e.g., Nexera X2 Shimadzu) coupled to a ToF-MS detector (e.g., 5600+ ToF-MS, SCIEX) with an electrospray ionization (ESI) source.[1][2]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient Program:
-
0-0.01 min: 5% B
-
0.01-6 min: 5% to 80% B
-
6-6.5 min: 80% to 3% B
-
6.5-10 min: 3% B.[2]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Ion Spray Voltage: 4500 V.[5]
-
Source Temperature: 600 °C.[5]
-
Curtain Gas: 35 psi.[5]
-
Collision Gas: 9 psi.[5]
-
Ion Source Gas 1: 70 psi.[5]
-
Ion Source Gas 2: 60 psi.[5]
-
Acquisition Mode: Full scan MS and product ion scan (for confirmation).
Data Presentation
Table 1: Quantitative Data for Tropane Alkaloid Analysis by UHPLC-ToF-MS
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Retention Time (min) | LOQ (µg/kg) | Recovery (%) |
| Atropine | 290.1751 | 124.0808, 94.0651 | Approx. 4.5 | 0.10 - 69 | 74 - 113[1][2] |
| Scopolamine | 304.1543 | 138.0655, 103.0546 | Approx. 4.2 | 0.25 - 50 | 77 - 107[1] |
| Anisodamine | 306.1700 | 124.0808, 94.0651 | Approx. 4.0 | - | - |
| Homatropine | 276.1594 | 156.0964, 109.0651 | Approx. 4.8 | - | - |
Note: Retention times are approximate and may vary depending on the specific UHPLC system and conditions. LOQ and Recovery values are compiled from multiple sources and may vary based on the matrix.[1][3][5]
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Toxic Tropane Alkaloids in Globally Sourced Soya, Cereals and Products Using Dilute-and-Shoot Technique Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anisodamine hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for anisodamine (B1666042) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is anisodamine hydrochloride and what are its primary research applications?
This compound is the hydrochloride salt of anisodamine, a naturally occurring tropane (B1204802) alkaloid.[1] It functions as a non-specific cholinergic antagonist, affecting both muscarinic and nicotinic acetylcholine (B1216132) receptors.[1][2] In research, it is widely used to study its effects on smooth muscle relaxation, microcirculation improvement, and its anti-inflammatory properties.[1][3] A key area of investigation is its role in the cholinergic anti-inflammatory pathway.[3][4][5][6][7][8][9]
Q2: What are the general solubility properties of this compound?
This compound is generally considered to be soluble in water.[10] One source predicts its water solubility to be approximately 17.4 mg/mL.[10] It is also soluble in ethanol (B145695) and easy to dissolve in hydrochloric acid.[10] For research purposes, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).
Q3: How does pH affect the solubility of this compound?
As the hydrochloride salt of a weakly basic compound, the solubility of this compound is pH-dependent. At a lower pH (acidic conditions), its solubility is enhanced due to the protonation of the amine group, which increases its polarity. Pharmaceutical preparations for injection often involve adjusting the pH to a range of 3.5 to 6.0 with hydrochloric acid to ensure complete dissolution and maintain stability.[6][7]
Q4: Does temperature influence the solubility of this compound?
Yes, temperature can affect the solubility of this compound. For parenteral preparations, warming the solution to approximately 39-41°C is a documented method to aid in the dissolution process, suggesting that solubility increases with temperature.[7]
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues that may arise during the preparation of this compound solutions.
Issue 1: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS).
-
Cause: This is a common phenomenon known as "salting out" or "crashing out." The drastic change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment can significantly reduce the solubility of the compound. The pH of the buffer can also contribute to this issue if it is not optimal for the compound's solubility.
-
Solution:
-
Lower the concentration of the DMSO stock solution: This reduces the magnitude of the polarity change upon dilution.
-
Perform a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of the aqueous buffer, add the stock to a smaller volume of the buffer first, mix well, and then bring it to the final volume.
-
Adjust the pH of the aqueous buffer: Ensure the pH of your final solution is within the optimal range for this compound solubility (pH 3.5-6.0). You may need to add a small amount of dilute HCl.
-
Consider a co-solvent system: For in vivo or cell culture experiments, a co-solvent system can help maintain solubility. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Issue 2: The this compound powder is not fully dissolving in water at room temperature.
-
Cause: While soluble in water, achieving higher concentrations may require specific conditions. The dissolution rate might be slow at room temperature.
-
Solution:
-
Gentle warming: Warm the solution to approximately 40°C while stirring.[7]
-
pH adjustment: Lower the pH of the water by adding a small amount of dilute hydrochloric acid. This will convert more of the compound to its protonated, more soluble form.
-
Sonication: Use a sonicator bath to provide mechanical agitation and break down any clumps of powder, which can aid in dissolution.
-
Issue 3: The solution appears cloudy or forms a precipitate over time, especially at lower temperatures.
-
Cause: This may indicate that the solution is supersaturated at that temperature or that the compound is degrading. The stability of tropane alkaloids in aqueous solutions can be influenced by pH and temperature.
-
Solution:
-
Confirm the pH: Ensure the pH of the solution is within the stable range of 3.5-6.0.[6][7]
-
Store appropriately: Store stock solutions at recommended temperatures (e.g., -20°C or -80°C for long-term storage). For working solutions, prepare them fresh whenever possible.
-
Filter the solution: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use.
-
Data Presentation
Table 1: Solubility of Anisodamine and its Salts in Various Solvents
| Compound | Solvent | Solubility | Notes |
| Anisodamine | Chloroform | Slightly Soluble | - |
| Anisodamine | DMSO | Slightly Soluble | - |
| Anisodamine | Methanol | Slightly Soluble | - |
| Raceanisodamine (B10780642) | Water | Soluble | [10] |
| Raceanisodamine | Ethanol | Easily Soluble | [10] |
| Raceanisodamine | Hydrochloric Acid | Easily Soluble | [10] |
| Raceanisodamine | DMSO | 61 mg/mL | Moisture-absorbing DMSO reduces solubility.[11] |
| Raceanisodamine | Water | 30 mg/mL | [11] |
| This compound | Water | ~17.4 mg/mL | Predicted value.[10] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of Racethis compound for In Vitro Experiments
-
Weighing: Accurately weigh the desired amount of racethis compound powder.
-
Initial Dissolution: Add a portion of sterile, purified water to the powder.
-
pH Adjustment: While stirring, add 0.2 M hydrochloric acid dropwise until the pH of the solution is between 4.0 and 5.5.
-
Warming (Optional): If dissolution is slow, warm the solution to approximately 40°C with continuous stirring until all the powder is dissolved.
-
Final Volume: Once completely dissolved, allow the solution to cool to room temperature and add water to reach the final desired concentration.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage.
Protocol 2: Preparation of Racethis compound Formulation for In Vivo Studies
This protocol is adapted from common in vivo formulation strategies for compounds with limited aqueous solubility.
-
Prepare a High-Concentration Stock in DMSO: Dissolve the required amount of racethis compound in 100% DMSO.
-
Prepare the Vehicle: In a separate sterile tube, combine the other components of the vehicle in the following order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Slowly add the DMSO stock solution (step 1) to the prepared vehicle (step 2) while vortexing to achieve the final desired concentration of this compound. The final concentration of DMSO should not exceed 10%.
-
Administration: The final solution should be clear and can be administered via the desired route (e.g., intraperitoneal or intravenous injection).
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: this compound's signaling pathway.
References
- 1. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Effect of Combining Anisodamine With Neostigmine on Local Scar Formation Following Roux-en-Y Choledochojejunostomy in a Novel Rat Model [frontiersin.org]
- 4. ovid.com [ovid.com]
- 5. The antishock effect of anisodamine requires the upregulation of α7 nicotine acetylcholine receptors by IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104069064A - Racethis compound injection composition - Google Patents [patents.google.com]
- 7. CN102988287A - Process for preparing racthis compound used for injection - Google Patents [patents.google.com]
- 8. Combined administration of anisodamine and neostigmine rescued acute lethal crush syndrome through α7nAChR-dependent JAK2-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Anisodamine Hydrochloride Dosage for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing anisodamine (B1666042) hydrochloride in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of anisodamine hydrochloride in in vitro systems?
This compound is a non-specific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its primary mechanism involves competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nervous system responses in cellular models.[3] Additionally, it has been shown to play a role in the cholinergic anti-inflammatory pathway by rerouting acetylcholine to the α7 nicotinic acetylcholine receptor (α7nAChR), which can lead to a reduction in the production of pro-inflammatory cytokines.[4][5]
Q2: What are the known in vitro effects of this compound?
In vitro studies have demonstrated several key effects of this compound, including:
-
Anti-inflammatory properties: It can inhibit the release of inflammatory mediators like TNF-α and interfere with the NF-κB signaling pathway.[5][6][7]
-
Neuroprotection: It has shown protective effects against hypoxic injury in brain microvascular endothelial cells and may protect neuronal cells from oxidative stress and apoptosis.[1][8][9]
-
Endothelial cell modulation: It can counteract the activation of endothelial cells induced by lipopolysaccharide (LPS).[6][7]
-
Antioxidant effects: Some evidence suggests it may protect against cellular damage caused by free radicals.[2]
Q3: In which solvent should I dissolve this compound for in vitro use?
This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile phosphate-buffered saline (PBS) or DMSO. When using DMSO, ensure the final concentration in the cell culture medium is non-toxic to the cells, typically below 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and light exposure. It is advisable to prepare fresh dilutions from a stock solution for each experiment. If long-term incubation is required, it is good practice to assess the stability of the compound under your specific experimental conditions, for example, by using analytical methods like HPLC.
Quantitative Data Summary
The optimal concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported effective concentrations from in vitro studies. It is strongly recommended to perform a dose-response curve for your specific cell line and assay to determine the optimal working concentration.
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Rat Brain Microvascular Endothelial Cells | MTT Assay, TUNEL Assay | 3 mM - 10 mM | Increased cell viability and reduced apoptosis following hypoxic injury. | [8][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tissue Factor Activity Assay, EMSA for NF-κB | Dose-dependent | Inhibition of LPS-induced tissue factor expression and NF-κB DNA binding activity. | [6][7] |
| RAW264.7 Macrophages | α-bungarotoxin binding assay | 100 µg/mL | Attenuation of α-bungarotoxin binding, suggesting modulation of nicotinic receptors. | [10] |
Experimental Protocols & Methodologies
Cell Viability Assessment: MTT Assay
This protocol outlines the general steps for assessing the effect of this compound on cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Target cells (e.g., HUVECs, RAW264.7, PC12)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the drug) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Quantification of TNF-α Production: ELISA
This protocol describes the general procedure for measuring the concentration of tumor necrosis factor-alpha (TNF-α) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
This compound
-
RAW264.7 cells or other suitable cell line
-
24-well or 96-well cell culture plates
-
Lipopolysaccharide (LPS)
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW264.7 cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production. Include control wells with no treatment, anisodamine alone, and LPS alone.
-
Supernatant Collection: After the desired incubation period (e.g., 6, 12, or 24 hours), collect the cell culture supernatants.
-
ELISA Protocol: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the concentration of TNF-α in each sample by comparing the absorbance values to the standard curve.
Analysis of NF-κB Pathway Activation: Western Blot
This protocol provides a general workflow for assessing the effect of this compound on the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated p65 and IκBα.
Materials:
-
This compound
-
HUVECs or other suitable cell line
-
Cell culture plates
-
LPS or TNF-α for stimulation
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α) as described for the ELISA protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Visualizations
Signaling Pathway: Cholinergic Anti-inflammatory Pathway Modulation by Anisodamine
Caption: Anisodamine blocks mAChRs, rerouting ACh to α7nAChRs, inhibiting NF-κB and inflammation.
Experimental Workflow: In Vitro this compound Assay
Caption: General workflow for in vitro assays using this compound.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Observable Effect
-
Question: I am not observing the expected anti-inflammatory or neuroprotective effects of this compound. What could be the reason?
-
Possible Cause: The cell line used may have low or no expression of the target muscarinic receptors.
-
Solution: Confirm the expression of muscarinic receptors in your cell line using techniques like qPCR or Western blotting. Consider using a different cell line known to express the relevant receptors.
-
Possible Cause: The concentration of this compound may be suboptimal.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 or effective concentration for your specific cell line and assay.
-
Possible Cause: In competitive antagonism assays, the concentration of the agonist (e.g., acetylcholine) might be too high.
-
Solution: Use a sub-maximal concentration of the agonist (e.g., EC80) to allow for competitive inhibition by anisodamine.
-
Issue 2: Unexpected Cytotoxicity
-
Question: I am observing a significant decrease in cell viability even at low concentrations of this compound.
-
Possible Cause: The solvent used to dissolve the compound may be causing toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Always include a vehicle control.
-
Possible Cause: The cells may be particularly sensitive to muscarinic receptor antagonism.
-
Solution: Review the literature for the known sensitivities of your cell line. Consider reducing the incubation time or the concentration range.
-
Issue 3: Artifacts in the MTT Assay
-
Question: My MTT assay results are showing an unexpected increase in viability at high concentrations of this compound, or the results are not correlating with cell morphology.
-
Possible Cause: this compound, like some other compounds, may directly interact with the MTT reagent, leading to its chemical reduction and a false-positive signal.
-
Solution: Perform a cell-free control by adding this compound to the culture medium with MTT but without cells to check for any direct reaction.
-
Solution: Use an alternative cell viability assay that is not based on metabolic reduction, such as the Trypan Blue exclusion assay, a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, or a crystal violet staining assay.
-
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound in vitro assays.
References
- 1. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anisodamine inhibits endotoxin-induced tissue factor expression in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anisodamine counteracts lipopolysaccharide-induced tissue factor and plasminogen activator inhibitor-1 expression in human endothelial cells: contribution of the NF-kappa b pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajol.info [ajol.info]
- 9. [PDF] Evaluation of anisodamine-mediated amelioration of hypoxic injury in brain microvascular endothelial cells | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
Preventing anisodamine precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the precipitation of anisodamine (B1666042) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is anisodamine and why is it prone to precipitation in aqueous solutions?
A1: Anisodamine is a naturally occurring tropane (B1204802) alkaloid, structurally similar to atropine. It is a weakly basic compound with a pKa of approximately 8.84. Its free base form has limited water solubility. In aqueous solutions, anisodamine's solubility is highly dependent on pH. At pH levels above its pKa, the un-ionized form predominates, which is less soluble and prone to precipitation. Conversely, in acidic solutions, anisodamine is protonated, forming a more soluble salt.
Q2: What is the optimal pH range for maintaining anisodamine solubility in aqueous solutions?
A2: To ensure anisodamine remains in solution, it is crucial to maintain an acidic to slightly acidic pH. For injectable formulations of racanisodamine (B110782) hydrochloride, a pH range of 5.5 to 6.0 is recommended to ensure stability and prevent precipitation.[1] For general research purposes, maintaining the pH below 7 is a good starting point.
Q3: Can I dissolve anisodamine in pure water?
A3: While anisodamine is soluble in water to some extent (≥ 5 mg/mL), preparing concentrated stock solutions in water alone can be challenging and may lead to precipitation, especially during storage or upon temperature changes.[2][3] It is generally recommended to use an acidified aqueous solution or a co-solvent system to enhance solubility and stability.
Q4: What are the best solvents for preparing a concentrated stock solution of anisodamine?
A4: For preparing concentrated stock solutions, the use of co-solvents is highly recommended. Anisodamine is readily soluble in ethanol (B145695) and hydrochloric acid.[4] Dimethyl sulfoxide (B87167) (DMSO) is also an effective solvent for anisodamine. For in-vivo studies, complex co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve clear solutions at concentrations of at least 2.5 mg/mL.[2]
Q5: How does temperature affect the solubility of anisodamine?
A5: Like most solid solutes, the solubility of anisodamine in water is expected to increase with temperature. However, preparing a saturated solution at a high temperature can lead to precipitation upon cooling to room temperature or during refrigerated storage. It is crucial to determine the solubility at the intended storage and use temperatures to avoid supersaturation and subsequent precipitation.
Q6: What are the signs of anisodamine degradation in an aqueous solution?
A6: Degradation of anisodamine, which can be accelerated by pH extremes and temperature, may not always be visible. However, signs can include a change in color, the appearance of a precipitate (which could be the degradant), or a decrease in the expected biological activity. Hydrolysis and oxidation are potential degradation pathways for tropane alkaloids like anisodamine. Analytical techniques such as HPLC or LC-MS are necessary to quantify the parent compound and identify any degradation products.
Troubleshooting Guide: Anisodamine Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dissolving anisodamine in water. | High pH of water: The water used may be neutral or slightly alkaline, causing the free base to precipitate. | 1. Use purified, deionized water with a slightly acidic pH. 2. Prepare an acidified aqueous solvent (e.g., by adding a small amount of hydrochloric acid to achieve a pH between 5.5 and 6.0). |
| Concentration exceeds solubility limit: The amount of anisodamine is too high for the volume of water. | 1. Increase the volume of the solvent. 2. Gently warm the solution while stirring to aid dissolution, but be cautious of precipitation upon cooling. 3. Use a co-solvent system (e.g., water-ethanol mixture). | |
| Precipitate forms after storing the aqueous solution (at room temperature or refrigerated). | Temperature change: Solubility decreases at lower temperatures. | 1. Store the solution at the temperature at which it will be used, if possible. 2. If refrigeration is necessary, prepare a less concentrated solution to remain stable at the lower temperature. 3. Before use, allow the refrigerated solution to warm to room temperature and check for any precipitate. If present, try to redissolve by gentle warming and agitation. |
| pH shift over time: Absorption of atmospheric CO₂ can slightly lower the pH, but other factors could cause a shift towards alkalinity. | 1. Use a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain the pH within the optimal range of 5.5-6.0. 2. Store solutions in tightly sealed containers to minimize gas exchange. | |
| Precipitate forms when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium. | Solvent-shifting precipitation: The aqueous buffer is a poor solvent for the anisodamine that was dissolved in a high concentration of organic solvent. | 1. Decrease the final concentration of anisodamine in the aqueous medium. 2. Increase the percentage of the organic co-solvent in the final working solution, ensuring it is compatible with your experimental system (e.g., cell culture). 3. Add the concentrated stock solution to the aqueous medium slowly while vortexing or stirring vigorously to facilitate rapid mixing and dispersion. 4. Consider using a surfactant or other solubilizing agent in the aqueous buffer, if compatible with your experiment. |
Quantitative Data Summary
The following tables summarize the available quantitative data on anisodamine solubility.
Table 1: Anisodamine Solubility in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | ≥ 5 mg/mL | Room Temperature | Solubility is pH-dependent. |
| Hydrochloric Acid | Readily Soluble | Not Specified | Forms the more soluble hydrochloride salt. |
| Ethanol | Readily Soluble | Not Specified | A good co-solvent to increase aqueous solubility. |
| DMSO | 100 mg/mL | Not Specified | Requires sonication to dissolve.[5] |
| Chloroform | Slightly Soluble | Not Specified | |
| Methanol | Slightly Soluble | Not Specified | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Not Specified | Forms a clear solution; suitable for in-vivo use.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified | Forms a clear solution; suitable for in-vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Anisodamine Hydrochloride Aqueous Solution for In Vitro Experiments
Materials:
-
Anisodamine (free base or hydrochloride salt)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified, deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of anisodamine. If using the free base (MW: 305.37 g/mol ) to prepare the hydrochloride salt in situ, account for the mass of HCl that will be added. It is often simpler to start with this compound.
-
Add the calculated amount of anisodamine to a volumetric flask.
-
Add approximately 80% of the final desired volume of purified water.
-
Stir the solution using a magnetic stirrer.
-
Adjust the pH of the solution to 5.5-6.0.
-
If starting with the free base, slowly add 0.1 M HCl dropwise while monitoring the pH. The anisodamine will dissolve as it is converted to the hydrochloride salt.
-
If starting with the hydrochloride salt, the initial pH should be acidic. If necessary, adjust with 0.1 M HCl or 0.1 M NaOH to bring it into the target range.
-
-
Once the anisodamine is completely dissolved and the pH is stable, add purified water to reach the final volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile filter.
-
Store the solution in a tightly sealed, sterile container. For long-term storage, refrigeration at 2-8°C is recommended, but stability at this temperature should be confirmed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006096580A1 - Solvent system for enhancing the solubility of pharmaceutical agents - Google Patents [patents.google.com]
Technical Support Center: Stability Testing Protocol for Anisodamine Hydrochloride Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of anisodamine (B1666042) hydrochloride solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in assay results between time points. | Inconsistent sample preparation or dilution. | Ensure consistent and accurate volumetric measurements. Use calibrated pipettes and volumetric flasks. Prepare fresh standards for each analytical run. |
| Fluctuation in HPLC system performance (e.g., pump flow rate, column temperature). | Equilibrate the HPLC system until a stable baseline is achieved. Regularly perform system suitability tests to ensure the system is performing within specifications. | |
| Non-homogeneity of the stored solution. | Gently agitate the solution before sampling to ensure homogeneity, especially if stored at lower temperatures where precipitation might occur. | |
| Appearance of unexpected peaks in the chromatogram during the stability study. | Contamination from glassware, solvents, or the container closure system. | Use thoroughly cleaned glassware. Filter all solvents and mobile phases. Investigate potential leachables from the container closure system. |
| Secondary degradation of primary degradation products. | Analyze samples at earlier time points to distinguish between primary and secondary degradation products.[1] | |
| Interaction with excipients or buffer components. | Conduct compatibility studies with individual excipients to identify any interactions. | |
| Significant degradation observed in control samples stored under recommended conditions. | Inappropriate storage conditions (e.g., exposure to light or temperature fluctuations). | Verify the storage chamber's temperature and humidity controls. Store control samples protected from light, for example, by wrapping them in aluminum foil.[2] |
| The inherent instability of the formulation. | Re-evaluate the formulation composition. Consider the use of stabilizing agents such as antioxidants or buffering agents to maintain an optimal pH. | |
| No degradation is observed under forced degradation conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid or base), the temperature, or the duration of exposure.[1][3] If the drug is poorly soluble in aqueous media, consider using a co-solvent.[4][5] |
| The analytical method is not stability-indicating. | The analytical method must be capable of separating the active pharmaceutical ingredient (API) from its degradation products.[6] Re-develop the HPLC method, adjusting parameters like mobile phase composition, pH, or column type to achieve separation. | |
| Changes in the physical appearance of the solution (e.g., color change, precipitation). | Chemical degradation leading to colored degradants or insoluble products. | Correlate the physical observation with chromatographic data to identify the responsible degradant. Note any changes in pH. |
| pH shift during storage. | Measure the pH of the solution at each stability time point. A significant change in pH can accelerate degradation.[7][8] | |
| Saturation of the solution at a different storage temperature. | Assess the solubility of anisodamine hydrochloride at the storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound solutions?
A1: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][9] For this compound solutions, a typical protocol would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes to a few hours.[3]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes to a few hours.[3]
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]
-
Thermal Degradation: Storing the solution at an elevated temperature, such as 60-80°C.[10]
-
Photostability: Exposing the solution to a combination of UV and visible light, as per ICH Q1B guidelines.[2][11] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
Q2: How do I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[6] The development process generally involves:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]
-
Method Optimization: Adjust the mobile phase pH, organic solvent ratio (gradient or isocratic), and column temperature to achieve adequate separation between the this compound peak and all potential degradation product peaks generated during forced degradation studies.[5][6]
-
Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the active ingredient and the degradation products.[12][13]
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[14]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the readily available literature, its chemical structure, which is similar to atropine, suggests potential degradation mechanisms. The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, breaking down the molecule. Additionally, oxidation is another common degradation pathway for many pharmaceutical compounds.
Q4: What parameters should be monitored during a long-term stability study of an this compound solution?
A4: During a long-term stability study, the following parameters should be monitored at specified time intervals:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: To monitor for any changes that could affect stability.[7][8]
-
Assay: To determine the concentration of this compound remaining.
-
Degradation Products: To identify and quantify any impurities that form over time.
-
Microbial Limits: For multi-dose formulations, to ensure the product remains sterile.
Q5: How should quantitative data from stability studies be presented?
A5: Quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting assay and degradation product data.
Table 1: Assay of this compound Under Accelerated Stability Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Batch 1 (% of Initial Assay) | Batch 2 (% of Initial Assay) | Batch 3 (% of Initial Assay) |
| 0 Months | 100.0 | 100.0 | 100.0 |
| 1 Month | 99.5 | 99.6 | 99.4 |
| 3 Months | 98.7 | 98.9 | 98.6 |
| 6 Months | 97.8 | 98.1 | 97.7 |
Table 2: Formation of a Degradation Product (DP-1) Under Accelerated Stability Conditions (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point | Batch 1 (% Area) | Batch 2 (% Area) | Batch 3 (% Area) |
| 0 Months | Not Detected | Not Detected | Not Detected |
| 1 Month | 0.15 | 0.13 | 0.16 |
| 3 Months | 0.45 | 0.41 | 0.48 |
| 6 Months | 0.92 | 0.88 | 0.95 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on an this compound solution. The concentration of the drug and the duration of stress may need to be adjusted based on the stability of the specific formulation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer matching the formulation) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 1, 2, 4, and 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 8, and 24 hours).
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for a specified period (e.g., 24, 48, and 72 hours).
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light as per ICH Q1B guidelines.[2][11]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for anisodamine.
References
- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. echemi.com [echemi.com]
- 5. jknsabah.moh.gov.my [jknsabah.moh.gov.my]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. cdn.who.int [cdn.who.int]
- 8. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Anisodamine - Wikipedia [en.wikipedia.org]
- 12. Navigating Medication Safety: A User's Guide to Expiry Dates and Beyond [ssmc.ae]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Minimizing DMSO toxicity in anisodamine cell culture experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for anisodamine (B1666042) in cell culture experiments. Our goal is to help you minimize DMSO-induced toxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Section 1: General DMSO Handling and Stock Preparation
Q1: What is the recommended grade of DMSO for cell culture? A1: Always use a high-purity, sterile-filtered DMSO grade specifically designated for cell culture applications (e.g., ACS grade or higher). Using lower-grade DMSO can introduce contaminants that are toxic to cells.
Q2: How should I prepare my anisodamine stock solution using DMSO? A2: Due to the hydrophobic nature of many compounds, DMSO is a common solvent.[1] To prepare a stock solution, dissolve your anisodamine in 100% sterile DMSO to create a concentrated stock (e.g., 200x or 1000x the final desired concentration).[1] Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: My anisodamine, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do? A3: This common issue, often called "salting out," occurs due to the rapid change in solvent polarity.[3] To prevent this, avoid adding the highly concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions of the DMSO stock into your culture medium. A stepwise dilution allows the compound to remain solubilized.[3] Gently warming the medium to 37°C may also help.
Section 2: Experimental Design and DMSO Concentration
Q4: What is a safe final concentration of DMSO for my cells? A4: The ideal final concentration of DMSO is highly dependent on the cell type and the duration of exposure.[4][5]
-
General Rule: A final concentration of ≤ 0.1% DMSO is considered safe for most cell lines with minimal toxic effects.[1][5][6]
-
Tolerant Cell Lines: Some robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1]
-
Sensitive Cells: Primary cells, stem cells, and neuronal cells are often more sensitive, and the DMSO concentration should be kept as low as possible, preferably below 0.1%.[1] For neural cells, concentrations should ideally be ≤ 0.25% to avoid spurious vehicle effects.[7]
It is crucial to perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q5: Why is a vehicle control so important in my anisodamine experiment? A5: A vehicle control (cells treated with the same final concentration of DMSO as your experimental group, but without anisodamine) is absolutely essential. DMSO is not inert; it can induce cellular changes, including differentiation, cell cycle arrest, and alterations in gene expression.[8][9][10] The vehicle control allows you to distinguish the effects of anisodamine from the effects of the solvent itself.[11]
Q6: Can the duration of exposure to DMSO affect my results? A6: Yes, DMSO toxicity is both dose- and time-dependent.[6][12] A concentration that is non-toxic over a short period (e.g., 4 hours) may become toxic with longer incubation times (e.g., 24, 48, or 72 hours).[4][6] Longer exposure times generally increase the potential for cytotoxicity.[6][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: High levels of cell death in both anisodamine-treated and vehicle control groups.
| Potential Cause | Troubleshooting Step | Success Indicator |
| DMSO concentration is too high. | Review your dilution calculations. Perform a DMSO dose-response curve (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1%) to find the IC50 and the maximum non-toxic concentration for your specific cell line and experiment duration. | Cell viability in the vehicle control group is high (>90%) and comparable to untreated cells. |
| Extended exposure time. | Reduce the incubation time. Determine if a shorter exposure to anisodamine is sufficient to observe the desired biological effect. | Cell death in the vehicle control is minimized. |
| Cell line is highly sensitive to DMSO. | Use the lowest possible DMSO concentration that keeps anisodamine in solution. If solubility issues persist, consider making a more concentrated stock solution of anisodamine in DMSO to reduce the final volume added to the media. | Healthy cell morphology and viability are maintained in the control group. |
| Poor quality or contaminated DMSO. | Discard the old DMSO stock. Use a fresh, unopened bottle of high-purity, anhydrous, cell culture-grade DMSO.[3] | The issue is resolved with the new DMSO stock, indicating the previous stock was the problem. |
Problem 2: Anisodamine appears to have no effect or an inconsistent effect.
| Potential Cause | Troubleshooting Step | Success Indicator |
| Anisodamine precipitated out of solution. | Visually inspect the culture medium for precipitates after adding the drug. Follow the serial dilution protocol described in FAQ A3 to improve solubility. | The medium remains clear, and the drug effect becomes consistent and reproducible. |
| DMSO is interfering with the signaling pathway of interest. | DMSO can affect pathways like NF-κB, MAPKs, and others.[10][14] Review literature on DMSO's effects on your target pathway. The vehicle control is critical here to subtract the solvent's background effect. | The vehicle control data allows for accurate interpretation of the anisodamine-specific effect. |
| Incorrect stock solution concentration. | Re-verify the initial weighing and dilution calculations for your anisodamine stock. If possible, confirm the concentration using an analytical method. | The expected dose-dependent effect of anisodamine is observed. |
Quantitative Data Summary
The following tables summarize the effects of different DMSO concentrations on various cell types as reported in the literature.
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max Concentration | Notes | Reference |
| Most Cancer Cell Lines | 0.1% - 0.5% | Tolerability varies. 0.1% is a safe starting point. | [1][5] |
| Primary Neurons | ≤ 0.25% | Highly sensitive. ≥0.5% can disrupt morphology and reduce viability. | [7] |
| Primary Astrocytes | ≤ 1.0% | More tolerant than neurons; 0.5-1.0% may induce reactive gliosis. | [7] |
| Human Fibroblasts | < 0.1% | Toxicity increases significantly with exposure time >24h. | [6] |
| Apical Papilla Cells | 0.1% - 0.5% | Concentrations of 5% and 10% were found to be cytotoxic. | [15] |
| Peripheral Blood Mononuclear Cells (PBMCs) | < 2.5% | Toxicity observed at 5% after 120 hours. | [16][17] |
Table 2: Observed Effects of DMSO at Different Concentrations and Durations
| Concentration | Cell Type / Model | Exposure Time | Observed Effect | Reference |
| ≥ 1.0% | Primary Neurons | 12 hours | Progressive and dramatic loss of viability and NeuN expression. | [7][12] |
| 0.5% - 1.0% | Primary Astrocytes | 24 - 48 hours | Enhanced proliferation and GFAP expression (reactive gliosis). | [7] |
| 5% | Hep G2 | 72 hours | Complete inhibition of cell proliferation. | [13] |
| 1% - 2% | Human Leukemic Cells | 24 hours | Significant decrease in cell proliferation. | |
| 0.1% | 3D Cardiac/Hepatic Tissues | Up to 2 weeks | Significant changes in transcriptome, proteome, and DNA methylation. | [9] |
| 0.05% - 0.2% | RPMI-8226 Myeloma Cells | Not specified | Increased cell proliferation compared to control. | [18] |
Experimental Protocols
Protocol 1: Preparation of Anisodamine Stock and Working Solutions
-
Materials: Anisodamine powder, anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution (e.g., 10 mM in 100% DMSO):
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the required amount of anisodamine powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot into single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Working Solution Preparation (Example for a final concentration of 10 µM):
-
Thaw one aliquot of the 10 mM stock solution.
-
Step 1 (Intermediate Dilution): Dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of stock to 495 µL of medium).
-
Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 into the final volume of medium in your culture plate. (e.g., add 100 µL of the 100 µM solution to 900 µL of medium in a well).
-
Note: This two-step process ensures the final DMSO concentration is low (0.1% in this example) and minimizes precipitation.
-
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
-
Purpose: To determine the number of viable cells after treatment.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of DMSO (for dose-response) or with your anisodamine/vehicle control for the desired duration.
-
After incubation, collect the cell culture medium (which may contain floating dead cells).
-
Wash the adherent cells with Phosphate-Buffered Saline (PBS).
-
Add trypsin to detach the cells. Once detached, add the collected medium back to neutralize the trypsin.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Mix a 10 µL aliquot of your cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of blue (non-viable) and clear (viable) cells under a microscope.
-
Calculate cell viability: % Viability = (Number of Viable Cells / Total Number of Cells) x 100 .
-
Visualizations: Pathways and Workflows
Anisodamine Signaling Pathways
Anisodamine primarily functions as a muscarinic receptor antagonist.[19][20] This action can indirectly activate the cholinergic anti-inflammatory pathway.[19][21] Additionally, it has been shown to influence other critical cell signaling pathways like PI3K/Akt and NF-κB.[22][23]
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity | MDPI [mdpi.com]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 21. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. cddyyy.com [cddyyy.com]
Technical Support Center: Enhancing Anisodamine Oral Bioavailability in Animal Models
Welcome to the technical support hub for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of improving the oral bioavailability of anisodamine (B1666042) in animal studies. Anisodamine, a tropane (B1204802) alkaloid, exhibits low oral bioavailability, which presents a significant hurdle in its development as an oral therapeutic agent. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable oral bioavailability for our anisodamine control group in rats. What are the primary reasons for this?
A1: The low oral bioavailability of anisodamine is a known issue. Several factors contribute to this:
-
Poor Permeability: Anisodamine is a hydrophilic molecule, which can limit its passive diffusion across the lipid-rich intestinal epithelial cell membranes.
-
P-glycoprotein (P-gp) Efflux: It is possible that anisodamine is a substrate for efflux transporters like P-gp, which actively pump the drug from inside the enterocytes back into the intestinal lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: Anisodamine may undergo significant metabolism in the gut wall and/or the liver before it reaches systemic circulation.
-
Limited Solubility: While not its primary limitation, the solubility of anisodamine hydrobromide can be influenced by the pH of the gastrointestinal tract, potentially affecting its dissolution rate.
Q2: We are developing a Self-Emulsifying Drug Delivery System (SEDDS) for anisodamine, but the formulation is not stable and shows phase separation. What could be the cause?
A2: Instability in SEDDS formulations is a common challenge. The likely causes include:
-
Immiscibility of Components: The oil, surfactant, and cosurfactant you have selected may not be fully miscible in the chosen ratios.
-
Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of your surfactant system is crucial for the spontaneous formation of a stable emulsion. An inappropriate HLB value can lead to poor emulsification and instability.
-
Drug Precipitation: Anisodamine may be precipitating out of the SEDDS pre-concentrate over time. Ensure the drug's solubility in the selected excipients is adequate.
-
High Water Content: Accidental introduction of water can cause premature emulsification and phase separation.
Q3: Our solid lipid nanoparticle (SLN) formulation of anisodamine shows low encapsulation efficiency. How can we improve this?
A3: Low encapsulation efficiency in SLNs is often related to the drug's properties and the formulation/process parameters. To improve it:
-
Lipid Selection: Choose a lipid in which anisodamine has higher solubility. A mixture of lipids can sometimes create imperfections in the crystal lattice, providing more space for the drug.
-
Surfactant Concentration: Optimizing the surfactant concentration can improve drug partitioning into the lipid phase.
-
Homogenization Parameters: Increase the homogenization speed or duration to reduce particle size and potentially improve drug entrapment.
-
Cooling Method: A rapid cooling (e.g., cold dispersion) of the nanoemulsion can lead to less ordered lipid crystals, which may entrap more drug compared to slow cooling.
Q4: The pharmacokinetic profile of our anisodamine nanoformulation in rabbits shows a high degree of inter-animal variability. What are the potential sources of this variability?
A4: High inter-animal variability in pharmacokinetic studies can obscure the true performance of your formulation. Consider these factors:
-
Gavage Technique: Inconsistent oral gavage can lead to variable dosing or administration into the lungs. Ensure all personnel are properly trained.
-
Fasting State: Differences in the fasting state of the animals can affect gastrointestinal motility and secretions, influencing the formulation's behavior and drug absorption. Standardize the fasting period.
-
Formulation Homogeneity: Ensure that the formulation is homogenous and that the correct dose is administered to each animal. For suspensions, ensure they are well-dispersed before each administration.
-
Animal Health: Underlying health issues in individual animals can affect drug absorption and metabolism.
Troubleshooting Guides
Issue 1: Poor In Vivo Performance of Nanoformulations Despite Good In Vitro Characteristics
| Potential Cause | Troubleshooting Steps |
| Instability in GI Fluids | 1. Simulated GI Fluid Stability Test: Incubate your nanoformulation in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) and monitor for changes in particle size, drug leakage, or aggregation. 2. Protective Coating: Consider coating your nanoparticles (e.g., with chitosan) to protect them from the harsh acidic environment of the stomach and enzymatic degradation. |
| Rapid Clearance | 1. PEGylation: Modify the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce opsonization and subsequent clearance by the reticuloendothelial system (RES), prolonging circulation time. |
| Inefficient Mucosal Permeation | 1. Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in your formulation. 2. Mucoadhesive Polymers: Use mucoadhesive polymers (e.g., chitosan) to increase the residence time of the formulation at the site of absorption. |
Issue 2: Inconsistent Particle Size and Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Formulation | 1. Systematic Screening: Use a systematic approach like a ternary phase diagram for SEDDS or a design of experiments (DoE) for nanoparticles to optimize the ratios of lipids, surfactants, and co-surfactants/stabilizers. |
| Process Parameters | 1. Homogenization/Sonication: For nanoparticles, carefully control the energy input (speed, time, and temperature) during homogenization or sonication. 2. Stirring Speed: For SEDDS, ensure adequate but not excessive agitation during formation. |
| Storage Instability | 1. Stability Studies: Conduct stability studies at different temperatures and humidity levels. 2. Lyophilization: For nanoparticles, consider lyophilization with a suitable cryoprotectant to improve long-term stability. |
Data Presentation
The following tables summarize hypothetical pharmacokinetic data from an animal study in rats, comparing a standard anisodamine solution to different advanced formulations.
Table 1: Pharmacokinetic Parameters of Anisodamine Formulations in Rats (Oral Administration, 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Anisodamine Solution (Control) | 150 ± 35 | 0.5 | 450 ± 90 | 100 |
| Anisodamine-SEDDS | 680 ± 110 | 1.0 | 2700 ± 450 | 600 |
| Anisodamine-Solid Lipid Nanoparticles | 550 ± 95 | 1.5 | 3150 ± 520 | 700 |
| Anisodamine-Niosomes | 490 ± 80 | 1.5 | 2925 ± 480 | 650 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of Anisodamine-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare anisodamine-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
Anisodamine Hydrobromide
-
Lipid: Glyceryl monostearate
-
Surfactant: Poloxamer 188
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. Add the accurately weighed anisodamine hydrobromide to the molten lipid and stir until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the lipid phase.
-
Hot Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication for 5-10 minutes to reduce the particle size to the nanometer range.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile of anisodamine following oral administration of a novel formulation.
Workflow:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least 5 days before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Record the body weight of each animal. Administer the prepared anisodamine formulation (e.g., SLNs) and the control solution via oral gavage at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 x g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of anisodamine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Workflow for developing and evaluating an oral anisodamine nanoformulation.
Technical Support Center: Anisodamine Hydrochloride Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anisodamine (B1666042) hydrochloride. The following information is designed to address common issues encountered during experiments related to adjusting pH to enhance its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of anisodamine hydrochloride?
This compound is reported to be soluble in water. One source indicates a solubility of ≥ 5 mg/mL[1]. Another prediction suggests a water solubility of 17.4 mg/mL[2].
Q2: How does pH affect the solubility of this compound?
Anisodamine is a tropane (B1204802) alkaloid and a weak base, with a predicted pKa of its strongest basic group around 8.84[2]. As such, its solubility is pH-dependent. In acidic solutions, the amine group of anisodamine becomes protonated, forming a more soluble salt. Therefore, decreasing the pH of the solution is expected to increase the solubility of this compound.
Q3: At what pH is this compound expected to be most stable?
Q4: What are the potential degradation products of this compound at different pH values?
Based on the degradation of the structurally similar compound atropine (B194438), the primary degradation products of this compound are likely to be its hydrolysis products. Under acidic conditions, this would be 6-hydroxytropine and tropic acid. In alkaline conditions, dehydration to form apoanisodamine followed by hydrolysis is a possibility[4]. Photodegradation at different pH values may also lead to different products[5].
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon pH adjustment.
-
Possible Cause: The pH of the solution may be too high (alkaline), causing the protonated, more soluble form of anisodamine to convert to the less soluble free base.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is neutral or alkaline, slowly add a dilute acidic solution (e.g., 0.1 M HCl) to lower the pH.
-
Monitor the solubility of the compound as the pH is adjusted.
-
For optimal solubility and stability, aim for a pH in the acidic range, potentially between 3.5 and 5.0, based on data from similar compounds like atropine[3].
-
Issue 2: Inconsistent solubility results between experiments.
-
Possible Cause 1: Temperature fluctuations. Solubility is temperature-dependent.
-
Troubleshooting Steps:
-
Ensure all experiments are conducted at a consistent and controlled temperature.
-
-
Possible Cause 2: Inaccurate pH measurement or control.
-
Troubleshooting Steps:
-
Calibrate your pH meter before each use with fresh, certified buffers.
-
Use appropriate buffers to maintain a stable pH throughout the experiment.
-
-
Possible Cause 3: Degradation of the compound.
-
Troubleshooting Steps:
-
Analyze samples for purity and the presence of degradation products using a stability-indicating method like HPLC.
-
Consider conducting experiments at lower temperatures or under inert atmosphere if degradation is suspected.
-
Issue 3: Loss of compound potency over time in solution.
-
Possible Cause: Chemical degradation, likely through hydrolysis.
-
Troubleshooting Steps:
-
Determine the pH of the solution. Both highly acidic and alkaline conditions can accelerate hydrolysis.
-
Adjust the pH to the range of maximum stability, which for the related compound atropine is between 3.5 and 4.0[3].
-
Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.
-
Protect solutions from light, as photodegradation can also occur[5].
-
Data Presentation
Table 1: Predicted and Reported Solubility of Anisodamine and Related Compounds
| Compound | Solvent | Predicted Solubility | Reported Solubility | pKa (Strongest Basic) |
| This compound | Water | 17.4 mg/mL[2] | ≥ 5 mg/mL[1] | ~8.84[2] |
| Atropine | Water | - | 2.17 mg/mL (1 in 460)[3] | 9.7 |
| Atropine Sulfate | Water | - | Very soluble (1 in 0.5)[6] | - |
| Scopolamine | Water | - | 1 in 9.5[7] | 7.55-7.81[8] |
| Scopolamine Hydrobromide | Water | - | Very soluble[7] | - |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
This protocol is based on the shake-flask method, a standard technique for determining equilibrium solubility.
Materials:
-
This compound powder
-
Series of buffers (e.g., pH 2, 4, 5, 6, 7, 8, 9)
-
Calibrated pH meter
-
Shaking incubator or water bath at a controlled temperature (e.g., 25 °C or 37 °C)
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Vials
Methodology:
-
Preparation: Prepare a series of buffers at the desired pH values.
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The solid should be in excess to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
pH Verification: Measure the final pH of the saturated solutions to ensure it has not significantly changed.
-
Data Analysis: Plot the measured solubility (in mg/mL or M) against the final pH of each buffer to generate the pH-solubility profile.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber.
-
-
Sample Neutralization (for acid and base hydrolysis): After the specified time, neutralize the acid and base-stressed samples to prevent further degradation.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC-PDA method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Determine the percentage of degradation for each stress condition.
-
The PDA detector can provide UV spectra of the degradation products, which can aid in their identification.
-
Visualizations
Caption: Workflow for Determining the pH-Solubility Profile.
References
- 1. Anisodamine = 98 HPLC 55869-99-3 [sigmaaldrich.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atropine CAS#: 51-55-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scopolamine CAS#: 51-34-3 [m.chemicalbook.com]
Selecting appropriate vehicle for in vivo anisodamine administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle for in vivo administration of anisodamine (B1666042). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
Q1: My anisodamine solution is precipitating upon dilution for intraperitoneal (i.p.) injection. How can I resolve this?
A1: Precipitation upon dilution of a stock solution (often in DMSO) with an aqueous vehicle like saline or PBS is a common issue for poorly water-soluble compounds. Here are some troubleshooting steps:
-
Reduce the final concentration of the organic solvent: If you are using DMSO as a primary solvent, ensure the final concentration in the injection volume is minimal, typically less than 5%, to avoid toxicity and precipitation.[1]
-
Use a co-solvent system: A multi-component vehicle can improve solubility. A proven method for anisodamine involves a mixture of DMSO, PEG300, and Tween-80 before the final dilution with saline.[2] This combination helps to keep the compound in solution.
-
Check the pH of your vehicle: The solubility of alkaloids like anisodamine can be pH-dependent. Ensure the pH of your final solution is compatible with the drug's solubility profile. While not explicitly stated for anisodamine in the provided results, this is a general principle for many compounds.
-
Prepare fresh solutions: Do not use old stock solutions, as anisodamine stability in solution can be limited. For instance, stock solutions stored at -20°C should be used within a month.[2]
Q2: I am observing signs of irritation or toxicity in my animal models after administration. What could be the cause and how can I mitigate it?
A2: Post-administration irritation or toxicity can stem from the vehicle, the drug itself, or the administration technique.
-
Vehicle Toxicity: Some organic solvents like DMSO can cause local irritation or systemic toxicity at high concentrations.[1] Always include a vehicle-only control group in your study to differentiate between the effects of the vehicle and the drug.[1] If vehicle toxicity is suspected, reduce the concentration of the organic solvent or explore alternative, less toxic vehicles.
-
Drug Dosage: Anisodamine itself has a toxicity profile, although it is considered less toxic than atropine (B194438) or scopolamine.[3][4] Ensure your dosage is within the reported therapeutic range for your specific animal model and research question. Dosages in rodents have been reported around 25-50 mg/kg for i.p. administration.[2][5]
-
Administration Technique: Improper injection technique can cause tissue damage and inflammation. Ensure personnel are properly trained for the chosen route of administration (e.g., intraperitoneal, intravenous).
Q3: What is the most commonly used and straightforward vehicle for in vivo anisodamine studies?
A3: For water-soluble forms of anisodamine (like anisodamine hydrobromide), the most frequently cited vehicle is normal saline (0.9% NaCl) .[5][6] This is a well-tolerated, isotonic solution suitable for intraperitoneal and intravenous injections.[1]
Q4: How should I prepare an anisodamine solution if it is not readily soluble in saline?
A4: For anisodamine with lower aqueous solubility, a multi-component vehicle system is recommended. A detailed protocol involves first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.[2] This approach is designed to handle more lipophilic compounds.
Data Presentation: Anisodamine Vehicle Comparison
| Vehicle Composition | Route of Administration | Reported Use & Comments | Reference |
| Normal Saline (0.9% NaCl) | Intraperitoneal (i.p.), Intracoronary | Commonly used for anisodamine, particularly when the compound is in a water-soluble salt form. Well-tolerated. | [5][6] |
| DMSO, PEG300, Tween-80, Saline | Intraperitoneal (i.p.) | A robust system for compounds with poor aqueous solubility. The protocol provides a specific ratio for preparation. | [2] |
| Water | Oral, Injection | Anisodamine is reported to be soluble in water, making sterile water a potential vehicle. | [7] |
| Vehicle Control | Matched to the drug vehicle | Crucial for differentiating drug effects from vehicle effects. Should contain all solvent components at the same concentration as the drug-treated group. | [1] |
Experimental Protocols
Protocol 1: Anisodamine in Normal Saline
This protocol is suitable for water-soluble forms of anisodamine.
-
Weighing: Accurately weigh the required amount of anisodamine hydrobromide based on the desired final concentration and injection volume.
-
Dissolution: Dissolve the weighed anisodamine in sterile normal saline (0.9% NaCl).
-
Volume Adjustment: Adjust the final volume with normal saline to achieve the target concentration.
-
Sterilization (if necessary): If the starting materials are not sterile, filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the solution to the animal model via the desired route (e.g., intraperitoneal injection). A study in rats used a 0.5 ml injection volume for a 25 mg/kg dose.[5]
Protocol 2: Anisodamine in a Co-Solvent System
This protocol is adapted for anisodamine with poor water solubility.
-
Stock Solution: Prepare a stock solution of anisodamine in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of normal saline to reach the final volume of 1 mL.
-
-
Administration: The final solution is ready for intraperitoneal administration.
Mandatory Visualizations
Caption: Workflow for selecting a suitable vehicle for anisodamine.
Caption: Anisodamine's role in the cholinergic anti-inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Possible role for anisodamine in organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Effect of Combining Anisodamine With Neostigmine on Local Scar Formation Following Roux-en-Y Choledochojejunostomy in a Novel Rat Model [frontiersin.org]
- 6. Intracoronary administration of different doses of anisodamine in primary percutaneous coronary intervention: protective effect in patients with ST-segment elevation myocardial infarction [pubmed.ncbi.nlm.nih.gov]
- 7. Anisodamine | 17659-49-3 [m.chemicalbook.com]
Validation & Comparative
Anisodamine vs. Scopolamine: A Comparative Analysis of Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodamine (B1666042) and scopolamine (B1681570) are both tropane (B1204802) alkaloids with anticholinergic properties, but their clinical applications and side-effect profiles differ significantly, largely due to their varied ability to cross the blood-brain barrier (BBB). Scopolamine is well-known for its central nervous system (CNS) effects, including the prevention of motion sickness and postoperative nausea and vomiting, which are a direct consequence of its ability to readily penetrate the brain.[1][2][3] In contrast, anisodamine, a derivative of atropine, is primarily used for peripheral conditions such as septic shock and circulatory disorders, with reports suggesting it has lower CNS toxicity than scopolamine.[4][5] This guide provides a detailed comparison of the BBB permeability of these two compounds, supported by available experimental data and methodologies.
Quantitative Comparison of Blood-Brain Barrier Permeability
Direct comparative studies quantitatively assessing the BBB permeability of anisodamine and scopolamine under identical experimental conditions are limited. However, by compiling data from separate in vivo studies in rats, a comparative overview can be established. The brain-to-plasma concentration ratio (Kp) is a key metric for quantifying BBB penetration.
| Compound | Animal Model | Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio (Kp) | Reference |
| Anisodamine | Rat | Intravenous | Not Specified | 30 min | Low | Low | Not Quantified | [6] |
| Scopolamine | Rat | Intraperitoneal | 5 mg/kg | 30 min | ~150 ng/mL | Hippocampus: ~400 ng/g | ~2.67 | [2] |
| Cortex: ~350 ng/g | ~2.33 | [2] | ||||||
| Striatum: ~200 ng/g | ~1.33 | [2] |
Note: The data for anisodamine is qualitative, indicating low concentrations in both brain and plasma.[6] The scopolamine data is derived from a study that measured concentrations in different brain regions at the time of peak plasma concentration.[2] The Kp values for scopolamine were calculated from the graphical data presented in the cited study. A direct comparison of absolute values is challenging due to different experimental designs (e.g., administration route). However, the data strongly suggests a significantly higher BBB permeability for scopolamine compared to anisodamine.
Experimental Protocols
In Vivo Assessment of Anisodamine BBB Permeability in Rats
The following protocol is based on the methodologies described in the study on the absorption, distribution, and excretion of anisodamine.[6]
Objective: To determine the relative distribution of anisodamine in various tissues, including the brain and plasma, following intravenous administration in rats.
Animal Model: Rats.
Drug Administration: Anisodamine is administered via intravenous injection.
Sample Collection:
-
At a predetermined time point (e.g., 30 minutes post-injection), animals are euthanized.
-
Blood samples are collected, and plasma is separated by centrifugation.
-
Brain tissue is harvested and homogenized.
Analytical Method:
-
Methyl Orange Colorimetric Method: This method is utilized for the determination of anisodamine concentration in biological samples.
-
Mice-Mydriatic Bioassay: This bioassay is used as a complementary method to quantify the pharmacological activity of anisodamine in the collected samples.
Data Analysis: The concentrations of anisodamine in plasma and brain homogenates are determined and compared to assess its distribution and relative BBB penetration.
In Vivo Assessment of Scopolamine BBB Permeability in Rats
The following protocol is a summary of the methodology used in the study to determine the distribution of scopolamine in rat plasma and brain.[1][2]
Objective: To quantify the concentration of scopolamine in plasma and specific brain regions following intraperitoneal administration in rats.
Animal Model: Male Sprague-Dawley rats.
Drug Administration: Scopolamine hydrobromide (5 mg/kg) is administered via a single intraperitoneal injection.
Sample Collection:
-
At 0.5 hours post-injection (time to peak plasma concentration), rats are anesthetized and blood is collected via cardiac puncture.
-
Plasma is separated by centrifugation.
-
The brain is rapidly removed and dissected to isolate the hippocampus, cortex, and striatum.
-
All samples are stored at -80°C until analysis.
Sample Preparation:
-
Plasma: Acetonitrile is added to precipitate proteins, followed by centrifugation. The supernatant is collected and dried under nitrogen. The residue is reconstituted for analysis.
-
Brain Tissue: Brain tissue is homogenized in saline. Acetonitrile is then added for protein precipitation, followed by centrifugation. The supernatant is processed similarly to the plasma samples.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: A C18 column is used with a gradient elution of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
Data Analysis: The concentrations of scopolamine in plasma (ng/mL) and brain tissue (ng/g) are quantified using a standard curve. The brain-to-plasma concentration ratio (Kp) is calculated for each brain region.
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo BBB permeability studies.
Conclusion
The available evidence, although not from direct head-to-head comparative studies, strongly indicates that scopolamine has a significantly higher permeability across the blood-brain barrier than anisodamine. The high brain-to-plasma concentration ratios observed for scopolamine are consistent with its well-documented central nervous system effects. Conversely, the reported low brain concentrations of anisodamine support its primary use for peripheral conditions and its comparatively lower CNS toxicity. These differences in BBB penetration are a critical consideration for researchers and clinicians in the development and therapeutic application of these anticholinergic agents. Future studies employing identical experimental conditions and sensitive analytical methods would be beneficial to provide a more precise quantitative comparison of the BBB permeability of anisodamine and scopolamine.
References
- 1. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiating effects of anisodamine on cognitive amelioration and peripheral muscarinic side effects induced by pilocarpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
A Comparative Guide to Validated HPLC Methods for Anisodamine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of anisodamine (B1666042) with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a robust and widely adopted technique for the precise quantification of anisodamine in various matrices, including pharmaceutical formulations and biological fluids. Its high resolution and sensitivity make it a preferred method for quality control and pharmacokinetic studies.
Experimental Protocol: Validated HPLC Method
This protocol outlines a validated reversed-phase HPLC method for anisodamine quantification.
1. Sample Preparation:
-
Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of anisodamine and transfer it to a volumetric flask.
-
Add a suitable dissolution solvent (e.g., methanol (B129727) or a mixture of methanol and water) and sonicate for a specified time to ensure complete dissolution of anisodamine.[1]
-
Dilute the solution to the final volume with the dissolution solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]
-
-
Biological Fluids (Plasma):
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent such as acetonitrile (B52724) or methanol (typically in a 1:3 or 1:4 ratio of plasma to solvent).[2]
-
Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the anisodamine.
-
The supernatant can be directly injected or subjected to further clean-up steps if necessary.
-
Liquid-Liquid Extraction (optional, for enhanced purity):
-
To the supernatant from protein precipitation, add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture to facilitate the transfer of anisodamine into the organic layer.
-
Separate the organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typical. The exact ratio can be optimized for best separation. For example, a mobile phase of methanol, water, and triethylamine (B128534) has been reported.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.
-
Column Temperature: Ambient or a controlled temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for anisodamine.
-
Injection Volume: Typically 10-20 µL.
Method Validation Parameters
A validated HPLC method for anisodamine should demonstrate acceptable performance in the following parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Dependent on instrument sensitivity |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity |
| Specificity | No interference from excipients or endogenous compounds |
Data Presentation: HPLC Method Performance
| Parameter | HPLC Method 1 | UPLC Method 1[3] |
| Linearity Range (µg/mL) | 1 - 100 | 0.92 - 69.12 |
| Correlation Coefficient (r²) | > 0.999 | > 0.9995 |
| Recovery (%) | 99.5 ± 1.5 | 97.83 - 101.21 |
| Precision (RSD, %) | < 1.5 | < 3.10 |
| LOD (µg/mL) | ~0.1 | 0.005 - 0.084 |
| LOQ (µg/mL) | ~0.3 | 0.014 - 0.256 |
Note: The data presented for HPLC Method 1 is a representative example based on typical performance characteristics. UPLC Method 1 data is sourced from a study on tropane (B1204802) alkaloids including anisodamine.[3]
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer advantages in specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically < 2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution compared to conventional HPLC.
-
Key Advantages:
-
Speed: Run times are often reduced by a factor of 5-10.
-
Resolution: Sharper and narrower peaks provide better separation of complex mixtures.
-
Sensitivity: Increased peak height leads to lower detection and quantification limits.[4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a greener and more cost-effective option.
-
-
Considerations:
-
Higher initial instrument cost.
-
Requires higher quality solvents and samples to prevent column clogging.
-
A study on tropane alkaloids, including anisodamine, demonstrated excellent precision with RSD values below 1.02% for the peak areas using a UPLC-PDA method.[3] The same study reported high sensitivity with LOD and LOQ values in the ranges of 0.005 to 0.084 μg/mL and 0.014 to 0.256 μg/mL, respectively.[3]
Raman Spectroscopy
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a chemical fingerprint of a sample. It is particularly useful for rapid identification and screening of raw materials and finished products.
-
Key Advantages:
-
Speed: Analysis is nearly instantaneous.
-
Non-destructive: Samples can be analyzed directly without any preparation.
-
High Specificity: Provides detailed structural information.
-
Through-packaging analysis: Can often analyze samples through transparent containers.
-
-
Considerations:
-
Can be less sensitive than chromatographic methods for quantification.
-
Fluorescence interference can be a challenge for some samples.
-
Quantitative analysis often requires chemometric modeling.
-
One study successfully used Raman spectroscopy to identify counterfeit anisodamine tablets with a predictive accuracy of 100%.
Near-Infrared (NIR) Spectroscopy
Similar to Raman spectroscopy, NIR is a rapid and non-destructive technique that measures the absorption of near-infrared light by a sample. It is widely used for at-line and in-line process monitoring and quality control in the pharmaceutical industry.[5]
-
Key Advantages:
-
Speed and Ease of Use: Very fast analysis with minimal to no sample preparation.[5]
-
Versatility: Can be used for both qualitative and quantitative analysis of various physical and chemical properties.
-
Process Analytical Technology (PAT) Compatibility: Ideal for real-time monitoring of manufacturing processes.
-
-
Considerations:
-
Less specific than mid-infrared or Raman spectroscopy.
-
Quantitative methods require the development of robust calibration models using a reference method like HPLC.
-
Sensitivity can be lower than chromatographic techniques.
-
A study demonstrated the use of NIR spectroscopy to successfully distinguish genuine anisodamine tablets from five different manufacturing plants.
Method Comparison Summary
| Feature | HPLC | UPLC | Raman Spectroscopy | NIR Spectroscopy |
| Principle | Chromatographic Separation | Chromatographic Separation | Vibrational Spectroscopy | Vibrational Spectroscopy |
| Primary Use | Quantification & Separation | High-throughput Quantification & Separation | Identification & Screening | Process Monitoring & Screening |
| Sample Preparation | Required | Required | Minimal to None | Minimal to None |
| Analysis Time | Minutes | Seconds to Minutes | Seconds | Seconds |
| Sensitivity | High | Very High | Moderate | Moderate to Low |
| Quantitative Accuracy | High | High | Moderate | Moderate |
| Cost | Moderate | High | Moderate to High | Moderate to High |
Experimental Workflow Diagrams
Caption: Experimental workflow for anisodamine quantification using HPLC.
Conclusion
The choice of an analytical method for anisodamine quantification depends on the specific requirements of the application. For accurate and precise quantification in quality control and research settings, validated HPLC and UPLC methods are the gold standard, with UPLC offering significant advantages in terms of speed and sensitivity. For rapid screening, identification of raw materials, and counterfeit detection, Raman and NIR spectroscopy provide powerful, non-destructive alternatives that can significantly streamline workflows. This guide provides the foundational information to help researchers and drug development professionals make an informed decision based on their analytical needs and available resources.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Quantitative analysis of pharmaceutical forms [iris-eng.com]
A Comparative Analysis of Anisodamine and Hyoscine Butylbromide for Spasmodic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of anisodamine (B1666042) and hyoscine butylbromide, two anticholinergic agents utilized for their antispasmodic properties. The following sections objectively evaluate their pharmacological profiles, mechanisms of action, clinical efficacy, and safety, supported by experimental data to inform research and development in this therapeutic area.
Introduction
Anisodamine and hyoscine butylbromide are both anticholinergic drugs that exert their effects by antagonizing muscarinic acetylcholine (B1216132) receptors, leading to the relaxation of smooth muscle.[1] Anisodamine, a tropane (B1204802) alkaloid derived from the plant Anisodus tanguticus, is primarily used in China for a variety of conditions, including septic shock and gastrointestinal spasms.[2][3] Hyoscine butylbromide, a semi-synthetic derivative of scopolamine (B1681570), is a widely used medication for abdominal cramps and pain.[1][4] While both drugs share a common therapeutic goal of smooth muscle relaxation, they exhibit distinct pharmacological and pharmacokinetic profiles that influence their clinical application and potential for further development.
Pharmacological Profile
The primary mechanism of action for both anisodamine and hyoscine butylbromide is the competitive antagonism of muscarinic acetylcholine receptors.[1][3] However, their interactions with receptor subtypes and other targets, as well as their pharmacokinetic properties, differ significantly.
Mechanism of Action and Receptor Affinity
Both drugs primarily target M2 and M3 muscarinic receptors on smooth muscle cells of the gastrointestinal tract. The M3 receptor is coupled to the Gq signaling pathway, which, upon activation by acetylcholine, leads to an increase in intracellular calcium and subsequent smooth muscle contraction. The M2 receptor is coupled to the Gi pathway, which inhibits adenylyl cyclase, leading to a decrease in cAMP and contributing to smooth muscle contraction. By blocking these receptors, both drugs inhibit the effects of acetylcholine, resulting in smooth muscle relaxation.
Hyoscine butylbromide also exhibits an affinity for nicotinic receptors, which may contribute to its spasmolytic activity through a ganglion-blocking effect.[5] Anisodamine has been shown to be a non-selective muscarinic antagonist.[3]
Table 1: Comparative Pharmacological Profile
| Parameter | Anisodamine | Hyoscine Butylbromide | Reference(s) |
| Primary Mechanism | Non-selective muscarinic acetylcholine receptor antagonist | Muscarinic acetylcholine receptor antagonist | [1][3] |
| Secondary Mechanism | Weak alpha-1 adrenergic antagonist | Nicotinic acetylcholine receptor antagonist | [5][6] |
| Receptor Affinity (pKB/pKi) | M1: ~7.86 (canine vein) M2: ~7.78 (canine vein) | M1: 8.0 M2: 7.3 M3: 7.8 | [3] |
| Blood-Brain Barrier | Crosses | Does not cross | [4][6] |
Note: pKB is the negative logarithm of the dissociation constant of an antagonist, and is a measure of affinity. A higher pKB value indicates higher affinity. pKi is the negative logarithm of the inhibition constant.
Pharmacokinetics
The pharmacokinetic properties of the two drugs show notable differences, particularly in bioavailability and distribution.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Anisodamine | Hyoscine Butylbromide | Reference(s) |
| Bioavailability (Oral) | Poor, 10.78% (in rats) | <1% | [1][7][8] |
| Time to Peak (Tmax) | ~0.5 h (intragastric, in rats) | Not applicable due to low absorption | [9] |
| Elimination Half-life (t1/2) | ~3 hours (in rats) | ~5 hours | [9][10] |
| Metabolism | Hydrolysis of ester bond | Hydrolysis of the ester bond | [11] |
| Excretion | 54.86% urinary (in rats) | 50% renal, >90% fecal (oral dose) | [8][10] |
Preclinical and Clinical Efficacy
Preclinical In Vitro Data
Studies on isolated guinea pig ileum have demonstrated the anticholinergic effects of drugs like atropine (B194438), a compound structurally related to both anisodamine and hyoscine.[10][12] Hyoscine butylbromide has been shown to concentration-dependently reduce muscle contractions in human intestinal samples, with IC50 values of 429 nM for bethanechol-induced contractions.[13]
Comparative Clinical Trial
A randomized, double-blind, multi-center Phase III trial directly compared the efficacy and safety of parenteral hyoscine butylbromide (20 mg) and anisodamine (10 mg) for acute gastric or intestinal spasm-like pain in 299 Chinese patients.[14][15]
Table 3: Clinical Efficacy in Acute Gastric or Intestinal Spasm-like Pain
| Outcome | Hyoscine Butylbromide (n=153) | Anisodamine (n=142) | p-value | Reference(s) |
| Pain Intensity Difference (PID) at 20 min | -4.09 (95% CI: -4.41, -3.76) | -3.66 (95% CI: -4.02, -3.31) | <0.0001 (non-inferiority) | [14][15] |
The study concluded that 20 mg of hyoscine butylbromide was non-inferior to 10 mg of anisodamine in providing pain relief.[14][15]
Safety and Tolerability
In the comparative clinical trial, both drugs were found to be safe and well-tolerated.[14][15]
Table 4: Adverse Events in Comparative Clinical Trial
| Adverse Event | Hyoscine Butylbromide (n=153) | Anisodamine (n=142) | p-value | Reference(s) |
| Any Adverse Event | 13.1% | 17.6% | 0.279 | [14][15] |
| Thirst | 7.8% | 7.0% | - | [14][15] |
| Dry Mouth | 2.6% | 3.5% | - | [14][15] |
| Nodal Arrhythmia | 0% | 2.1% | - | [14][15] |
The lower incidence of adverse events in the hyoscine butylbromide group, although not statistically significant, may be attributed to its lower systemic absorption and inability to cross the blood-brain barrier.[4][14][15]
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This in vitro method is commonly used to assess the spasmolytic activity of anticholinergic drugs.
Protocol:
-
A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[16]
-
One end of the tissue is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate under a resting tension.
-
A contractile agonist, such as acetylcholine or histamine, is added to the bath to induce a stable contraction.[12]
-
Increasing concentrations of the antagonist (anisodamine or hyoscine butylbromide) are then added to the bath, and the inhibition of the agonist-induced contraction is measured.
-
Dose-response curves are constructed to determine parameters such as the IC50 (the concentration of antagonist that inhibits 50% of the maximal contraction).
Clinical Trial for Acute Spasmodic Pain
The following is a summary of the methodology used in the comparative clinical trial by Zhu et al. (2017).[14][15]
Protocol:
-
Study Design: A randomized, positive-controlled, double-blind, parallel-group, multi-center non-inferiority trial.
-
Participants: 299 Chinese patients with acute gastric or intestinal spasm-like pain.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to receive a single intravenous dose of either 20 mg hyoscine butylbromide or 10 mg anisodamine. A second dose was administered if needed.
-
Primary Endpoint: The pain intensity difference (PID) from the pre-dose baseline at 20 minutes after the first injection, measured on a visual analog scale (VAS).
-
Safety Assessment: Monitoring and recording of all adverse events.
Signaling Pathways and Visualizations
The primary signaling pathways involved in the action of anisodamine and hyoscine butylbromide are the Gq and Gi pathways, which are coupled to the M3 and M2 muscarinic receptors, respectively.
M3 Receptor - Gq Signaling Pathway
Antagonism of the M3 receptor by anisodamine or hyoscine butylbromide blocks the Gq pathway, preventing smooth muscle contraction.
Caption: M3 Receptor-Gq Signaling Pathway Inhibition.
M2 Receptor - Gi Signaling Pathway
Antagonism of the M2 receptor blocks the inhibitory effect on adenylyl cyclase, which can modulate smooth muscle tone.
Caption: M2 Receptor-Gi Signaling Pathway Inhibition.
Experimental Workflow: Isolated Organ Bath Assay
The following diagram illustrates the typical workflow for an in vitro isolated organ bath experiment to assess the effects of antispasmodic drugs.
Caption: Isolated Organ Bath Experimental Workflow.
Conclusion
Both anisodamine and hyoscine butylbromide are effective antispasmodic agents that act through the antagonism of muscarinic acetylcholine receptors. Hyoscine butylbromide's poor systemic absorption and inability to cross the blood-brain barrier result in a favorable safety profile with predominantly localized effects, making it a valuable option for treating gastrointestinal spasms.[1][4] Anisodamine, while demonstrating comparable efficacy in pain relief for acute spasms, possesses a different pharmacokinetic profile, including the ability to cross the blood-brain barrier, and has a broader range of reported therapeutic applications in China.[2][3][6] The choice between these agents for future research and development may depend on the desired therapeutic target, route of administration, and the importance of central nervous system effects. Further preclinical studies directly comparing their potency on different smooth muscle tissues and receptor subtypes would be beneficial for a more nuanced understanding of their pharmacological differences.
References
- 1. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 2. shutterstock.com [shutterstock.com]
- 3. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Update on the sources, pharmacokinetics, pharmacological action, and clinical application of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, anisodine, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desensitization to the anticholinergic effects of atropine on isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of efficacy and safety of hyoscine butylbromide versus anisodamine for acute gastric or intestinal spasm-like pain: A randomized, double-blinded, multicenter Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Guinea Pig Ileum [sheffbp.co.uk]
Cross-Validation of Anisodamine's Efficacy Across Diverse Animal Models: A Comparative Analysis
Anisodamine (B1666042), a derivative of the plant Scopolia tangutica, has demonstrated significant therapeutic potential in a variety of preclinical animal models, primarily attributed to its anti-inflammatory, anti-shock, and microcirculation-improving properties. This guide provides a comparative analysis of the effects of anisodamine across different animal models of sepsis, acute lung injury, and microcirculatory disturbances, offering researchers, scientists, and drug development professionals a comprehensive overview of its cross-validated efficacy and mechanisms of action.
This analysis synthesizes quantitative data from multiple studies into structured tables for straightforward comparison, details the experimental protocols for key cited experiments, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams.
Comparative Efficacy of Anisodamine in Sepsis and Septic Shock
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant clinical challenge. Anisodamine has been extensively investigated in various rodent models of sepsis, consistently demonstrating protective effects.
Summary of Anisodamine Effects in Sepsis Animal Models
| Animal Model | Inducing Agent | Anisodamine Dosage | Key Findings | Reference |
| Rat | Lipopolysaccharide (LPS) | 1.25, 2.5, 5 mg/kg | Dose-dependently reduced levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and kidney injury markers (BUN, CRE). Restored mean arterial pressure (MAP) and heart rate (HR). | [1][2] |
| Rat | Cecal Ligation and Puncture (CLP) | 5.4 mg/kg | Reduced plasma TNF-α and IL-6 levels, increased SOD activity, and reduced MDA levels. Alleviated organ injury and apoptosis in the brain, heart, liver, lung, kidney, and intestine. | [3] |
| Mouse | Cecal Ligation and Puncture (CLP) | Not specified | Alleviated pulmonary edema, bleeding, and excessive inflammation. Downregulated NLRP3, Caspase-1, GSDMD, IL-18, and IL-1β, inhibiting pyroptosis. | [4] |
| Rat | Lipopolysaccharide (LPS) | 5 mg/kg | Improved mesenteric microcirculatory blood flow velocity and flow patterns. Suppressed leukocyte-endothelium interaction and the release of TNF-α and IL-6. | [5][6] |
Experimental Protocol: CLP-Induced Sepsis in Mice
This protocol is based on the methodology described in the study by Zhang et al.[4]
-
Animals: Male C57BL/6 mice (6–8 weeks old) are used.
-
Anesthesia: Mice are anesthetized prior to the surgical procedure.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve and punctured once with a needle. A small amount of feces is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed.
-
Anisodamine Administration: Anisodamine hydrobromide is administered to the treatment group, while the control group receives a saline solution. The specific dosage and timing of administration are as per the experimental design.
-
Outcome Assessment: At a predetermined time point post-surgery, animals are euthanized, and lung tissues and blood samples are collected for analysis of inflammatory markers, histological changes, and indicators of pyroptosis.
Experimental Workflow for CLP-Induced Sepsis in Mice.
Protective Effects of Anisodamine in Acute Lung Injury
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs. Anisodamine has been shown to mitigate lung injury in different animal models.
Summary of Anisodamine Effects in Acute Lung Injury Animal Models
| Animal Model | Inducing Agent | Anisodamine Dosage | Key Findings | Reference |
| Immature Rat | Bleomycin (B88199) (BLM) | Not specified | Reversed pathological changes including inflammatory cell infiltration, alveolar septum thickening, and perivascular space edema. | [7] |
| Rabbit | Oleic Acid (OA) | Not specified | Decreased plasma MDA, LDH, and ACP. Prevented the reduction of SOD, FN, and PS. Alleviated lung injury. | [8] |
| Mouse (Sepsis-induced ALI) | Cecal Ligation and Puncture (CLP) | Not specified | Alleviated pulmonary edema, bleeding, and excessive inflammation. | [4] |
Experimental Protocol: Bleomycin-Induced ALI in Immature Rats
This protocol is based on the study by You et al.[7]
-
Animals: Immature rats are used for the study.
-
ALI Induction: A single intratracheal administration of bleomycin (BLM) is performed to induce acute lung injury.
-
Anisodamine Treatment: Following BLM administration, the treatment group receives anisodamine. The control group receives a vehicle.
-
Histopathological Analysis: At the end of the experimental period, the rats are sacrificed, and lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) for histopathological examination to assess the degree of lung injury.
Experimental Workflow for Bleomycin-Induced ALI in Rats.
Improvement of Microcirculation by Anisodamine
A key mechanism underlying the therapeutic effects of anisodamine is its ability to improve microcirculation, which is often compromised in conditions like shock.
Summary of Anisodamine Effects on Microcirculation
| Animal Model | Condition | Anisodamine Dosage | Key Findings | Reference |
| Rat | Septic Shock (LPS-induced) | 5 mg/kg | Restored the velocity of microcirculatory blood flow and improved microcirculatory flow patterns in the mesentery. | [5][6] |
| Pig | Cardiac Arrest and Resuscitation | Not specified | Improved microcirculation in both the intestines and sublingual regions. | [9][10] |
| Rabbit | Hemorrhagic, Mesenteric Occlusion, and Septic Shock | Not specified | Significantly alleviated the progress of shock and increased the survival rate. | [11] |
| Cat | Hemorrhagic Shock | 1 mg/kg bolus + 2 mg/kg/h infusion | Significantly higher mean arterial blood pressure post-reinfusion. Reduced plasma myocardial depressant factor (MDF) activity. | [12] |
Mechanistic Insights: Signaling Pathways Modulated by Anisodamine
The beneficial effects of anisodamine are mediated through the modulation of several key signaling pathways. As a non-specific cholinergic antagonist, its primary action involves blocking muscarinic acetylcholine (B1216132) receptors.[13][14] This action is believed to reroute acetylcholine to activate the α7 nicotinic acetylcholine receptor (α7nAChR), thereby stimulating the cholinergic anti-inflammatory pathway.[15][16] This pathway ultimately inhibits the production of pro-inflammatory cytokines.
Furthermore, studies have shown that anisodamine can inhibit the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response.[1] It has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis.[1] In the context of sepsis-induced ALI, anisodamine has been shown to inhibit pyroptosis by downregulating the NLRP3 inflammasome pathway.[4]
Signaling Pathways Modulated by Anisodamine.
Conclusion
The cross-validation of anisodamine's effects in diverse animal models of sepsis, acute lung injury, and shock robustly supports its therapeutic potential. Its consistent efficacy in improving survival, reducing inflammation, and restoring microcirculatory function across different species and disease induction methods highlights its multifaceted pharmacological actions. The elucidation of its mechanisms, primarily through the cholinergic anti-inflammatory pathway and modulation of other key signaling cascades, provides a strong rationale for its clinical application. Further research, particularly well-controlled clinical trials, is warranted to translate these promising preclinical findings into effective therapies for critically ill patients.
References
- 1. Frontiers | Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis [frontiersin.org]
- 2. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of anisodamine on bleomycin-induced acute lung injury in immature rats via modulating oxidative stress, inflammation, and cell apoptosis by inhibiting the JAK2/STAT3 pathway - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 8. [Experimental research of prevention and therapy effect of anisodamine on acute respiratory distress syndrome (ARDS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anisodamine hydrobromide ameliorates cardiac damage after resusci...: Ingenta Connect [ingentaconnect.com]
- 11. Experimental study in rabbits of the antishock effect of anisodamine (654-2), and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effect of anisodamine in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Anisodamine Hydrobromide? [synapse.patsnap.com]
- 14. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial effects of anisodamine in shock involved cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodamine hydrochloride efficacy compared to standard septic shock treatments
A comparative analysis of the efficacy of anisodamine (B1666042) hydrochloride against standard treatments for septic shock reveals a nuanced picture. While some clinical data suggest benefits in microcirculation and potential mortality reduction in severely ill patients, other studies show no significant improvement in overall hospital mortality. Preclinical evidence, however, strongly indicates a protective role through modulation of inflammatory and apoptotic pathways.
Septic shock, a life-threatening condition characterized by profound circulatory, cellular, and metabolic abnormalities, continues to present a significant therapeutic challenge with high mortality rates.[1][2] Standard treatment protocols focus on early fluid resuscitation, antimicrobial therapy, vasopressor support, and organ function maintenance.[1][3] Anisodamine, a belladonna alkaloid, has been used in China for decades to improve microcirculation in various disorders, including septic shock.[3][4][5] This guide provides a detailed comparison of the efficacy of anisodamine hydrochloride with standard septic shock treatments, supported by experimental data and mechanistic insights.
Efficacy in Clinical Trials: A Mixed Verdict
Clinical investigations into the efficacy of anisodamine as an adjunct to standard septic shock therapy have yielded conflicting results. One prospective, multicenter, randomized controlled trial involving 404 patients demonstrated a lower 28-day mortality in the group receiving anisodamine hydrobromide compared to the control group.[1][3] A stratified analysis of this study further highlighted that patients with a high level of illness severity, specifically those with Sequential Organ Failure Assessment (SOFA) scores greater than or equal to 8 or lactate (B86563) levels greater than or equal to 4 mmol/L, experienced a significant reduction in 28-day mortality.[3][6] This trial also reported significant differences in 7-day mortality and hospital mortality in favor of the anisodamine group.[1][3]
In contrast, another multicenter, open-label, randomized controlled trial of 355 adults with septic shock found no significant difference in hospital mortality between the anisodamine group and the usual care group (30% vs. 36%; p=0.348).[7][8][9] This study also showed no significant differences in ventilator-free days.[7][8] However, it did note that serum lactate levels were significantly lower in the anisodamine-treated group after day 3, and these patients were less likely to require vasopressors on days 5 and 6.[7][8][9]
These divergent findings may be attributable to differences in study design, patient populations, and dosing regimens.[5]
Preclinical Evidence: Unraveling the Mechanism of Action
Animal studies provide robust evidence for the protective effects of anisodamine in septic shock, primarily through its anti-inflammatory and anti-apoptotic actions. In a rat model of lipopolysaccharide (LPS)-induced septic shock, anisodamine (also referred to as 654-1/654-2) significantly restored mean arterial pressure (MAP) and heart rate (HR).[10][11] Furthermore, it dose-dependently reduced levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][12]
Mechanistically, anisodamine has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response in sepsis.[10][11][12] Concurrently, it activates the PI3K/Akt/Bcl-2 signaling pathway, promoting cell survival and reducing apoptosis.[10][11][12] Another proposed mechanism involves the cholinergic anti-inflammatory pathway, where anisodamine, by blocking muscarinic receptors, may reroute acetylcholine (B1216132) to α7 nicotinic acetylcholine receptors (α7nAChR), leading to an inhibition of pro-inflammatory cytokine production.[4]
Data Presentation
Table 1: Clinical Trial Efficacy Endpoints
| Endpoint | Study 1 (n=404)[1][3] | Study 2 (n=355)[7][8][9] | Standard Care (Control Groups) |
| Primary Endpoint | Lower 28-day mortality in treatment group | No significant difference in hospital mortality | Higher 28-day and hospital mortality in some studies |
| Secondary Endpoints | Lower 7-day and hospital mortality | No difference in ventilator-free days | - |
| Longer vasopressor-free days within 7 days | Lower serum lactate after day 3 | - | |
| Lower lactate levels at 6 and 24 hours | Less likely to receive vasopressors on days 5 & 6 | - | |
| Lower SOFA scores from day 2 | - | - |
Table 2: Preclinical Study Efficacy Endpoints (Rat Model)[10][11]
| Parameter | LPS Group (Control) | LPS + Anisodamine (5 mg/kg) |
| Hemodynamics | Decreased MAP, Increased HR | Significantly restored MAP and HR |
| Inflammatory Cytokines | Elevated TNF-α, IL-6, IL-1β | Dose-dependent reduction |
| Kidney Injury Markers | Elevated BUN and CRE | Dose-dependent reduction |
| Cellular Apoptosis | Increased | Suppressed renal cell apoptosis |
Experimental Protocols
Clinical Trial Methodology (Representative)
A prospective, multicenter, randomized controlled trial was conducted in 16 hospitals in China.[1][3]
-
Participants: 404 adult patients meeting the Sepsis-3 criteria for septic shock.[3][6]
-
Intervention: Patients were randomly assigned to either the treatment group (anisodamine hydrobromide) or the control group (standard conventional treatment).[1][3]
-
Secondary Endpoints: 7-day mortality, hospital mortality, vasopressor-free days within 7 days, and lactate levels.[1]
-
Data Collection: Clinical indicators were measured at 0, 6, 24, 48, and 72 hours, and 7 days after diagnosis.[1]
Preclinical Study Methodology (LPS-Induced Septic Shock in Rats)
-
Subjects: 56 rats were randomly divided into 8 groups, including a control group, an LPS group, and groups receiving LPS with varying doses of anisodamine (1.25, 2.5, and 5 mg/kg).[10][11]
-
Induction of Sepsis: Septic shock was induced by intravenous injection of LPS.[10][12]
-
Measurements:
Visualizations
Caption: Anisodamine's Mechanism in Septic Shock.
Caption: Comparative Experimental Workflows.
References
- 1. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock (ACIdoSIS study): study protocol for randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Beneficial Effects of Anisodamine in Shock Involved Cholinergic Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial | Semantic Scholar [semanticscholar.org]
- 10. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anisodamine (654-1/654-2) ameliorates septic kidney injury in rats by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding Affinity: Anisodamine vs. Atropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of anisodamine (B1666042) and atropine (B194438), two prominent muscarinic acetylcholine (B1216132) receptor antagonists. The information presented herein is curated from experimental data to assist in research and development endeavors.
Executive Summary
Anisodamine and atropine are both competitive antagonists of muscarinic acetylcholine receptors (mAChRs), playing crucial roles in various physiological processes. While structurally similar, they exhibit notable differences in their binding affinities across the five muscarinic receptor subtypes (M1-M5). Atropine generally displays a higher and more comprehensively characterized binding affinity across all subtypes. Anisodamine is considered a non-selective muscarinic antagonist and is reported to be less potent than atropine. Quantitative binding data for anisodamine, particularly for the M3, M4, and M5 subtypes, is less prevalent in publicly available literature.
Quantitative Comparison of Binding Affinities
The binding affinities of anisodamine and atropine for muscarinic receptor subtypes are summarized in the table below. The data is presented as inhibition constants (Kᵢ) and pKₐ values, which are indicative of the concentration of the antagonist required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.
| Receptor Subtype | Anisodamine (Kᵢ in nM) | Atropine (Kᵢ in nM) | Atropine (IC₅₀ in nM) |
| M1 | ~177.8 (derived from pKₐ of 7.86)[1] | 1.27 ± 0.36[2] | 2.22 ± 0.60[2] |
| M2 | ~16.6 (derived from pKₐ of 7.78)[1] | 3.24 ± 1.16[2] | 4.32 ± 1.63[2] |
| M3 | Data not available | 2.21 ± 0.53[2] | 4.16 ± 1.04[2] |
| M4 | Data not available | 0.77 ± 0.43[2] | 2.38 ± 1.07[2] |
| M5 | Data not available | 2.84 ± 0.84[2] | 3.39 ± 1.16[2] |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the inhibition constant (Kᵢ) of a test compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a non-labeled compound (e.g., anisodamine or atropine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor subtype.
Materials:
-
Cell Membranes: A source of muscarinic receptors, typically cell membranes from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., CHO-hM1, HEK-hM2).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: The unlabeled antagonist to be tested (e.g., anisodamine or atropine) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline).
-
Filtration Apparatus: A system to separate bound from free radioligand, typically using glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: In a series of tubes or a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
Validating the In Vivo Anti-inflammatory Activity of Anisodamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of anisodamine (B1666042) against established anti-inflammatory agents, namely the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the corticosteroid dexamethasone (B1670325). The information presented is based on available preclinical experimental data.
Executive Summary
Anisodamine, a naturally occurring tropane (B1204802) alkaloid, has demonstrated significant anti-inflammatory properties in various in vivo models. Its primary mechanism of action involves the modulation of the cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine production.[1][2] This guide summarizes the quantitative data from key preclinical studies, details the experimental protocols used, and provides a visual representation of the signaling pathways and experimental workflows. While direct head-to-head comparative studies with NSAIDs and corticosteroids in standardized acute inflammation models are limited, this guide consolidates available data to facilitate an informed assessment of anisodamine's anti-inflammatory potential.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for anisodamine and comparator drugs in key preclinical models of inflammation.
Disclaimer: The data for anisodamine, indomethacin, and dexamethasone in the carrageenan-induced paw edema model are from separate studies and not from a direct head-to-head comparison.
Table 1: Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Route of Administration | Animal Model | Paw Edema Inhibition (%) | Source |
| Anisodamine | Data not available in a direct comparative study | - | - | - | - |
| Indomethacin | 10 mg/kg | Oral | Rat | 67% (at 3h), 62% (at 5h) | [3] |
| Dexamethasone | 0.25 mg/kg | Oral | Rat | Significant inhibition (data not quantified as percentage) | [4] |
Table 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rodents
| Compound | Dose | Route of Administration | Animal Model | Key Anti-inflammatory Effects | Source |
| Anisodamine | 1 mg/kg | Intraperitoneal (i.p.) | Mouse | - Significantly reduced total cells and protein in BALF- Decreased IL-6 levels in lung tissue | [5] |
| Anisodamine | Not specified | Not specified | Rat | - Significantly reduced expression of IL-17A and IL-17F | [6] |
| Methylprednisolone (B1676475) | Not specified | Not specified | Rat | - Significantly reduced expression of IL-17A and IL-17F (similar extent to anisodamine) | [6] |
Table 3: Collagen-Induced Arthritis (CIA) in Mice
| Compound | Dose | Route of Administration | Animal Model | Key Anti-inflammatory Effects | Source |
| Anisodamine + Neostigmine | 25 mg/kg (Anisodamine) | Intraperitoneal (i.p.) | Mouse | - Significantly decreased arthritis score- Significantly decreased serum IL-6, TNF-α, and IL-1β | [7] |
| Dexamethasone | 0.3 mg/kg | Oral | Mouse | - Reduced clinical score and paw inflammation by 50-75% | [4] |
Table 4: Cecal Ligation and Puncture (CLP)-Induced Septic Shock in Rats
| Compound | Dose | Route of Administration | Animal Model | Key Anti-inflammatory Effects | Source |
| Anisodamine HBr | 1.8, 3.6, 5.4 mg/kg | Not specified | Rat | - Dose-dependently reduced plasma TNF-α and IL-6 levels | [1] |
| Atropine | 5.4 mg/kg | Not specified | Rat | - Reduced plasma TNF-α and IL-6 levels | [1] |
| Racemic Anisodamine | 5.4 mg/kg | Not specified | Rat | - Reduced plasma TNF-α and IL-6 levels | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animals.
-
Drug Administration: Test compounds (e.g., indomethacin, dexamethasone) or vehicle are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)
This model mimics the inflammatory response seen in bacterial pneumonia and acute respiratory distress syndrome (ARDS).
-
Animals: Male C57BL/6 or BALB/c mice.
-
Induction of Injury: Mice are anesthetized, and LPS (typically 1-5 mg/kg) in a small volume of sterile saline is instilled intratracheally.
-
Drug Administration: Anisodamine or other test compounds are administered, often intraperitoneally, at a specified time before or after LPS instillation.
-
Assessment of Inflammation: At a predetermined time point (e.g., 24 or 48 hours) after LPS challenge, animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total and differential cell counts, and protein concentration (as an indicator of vascular permeability). Lung tissue can be harvested for histological analysis and measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration).[5]
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used experimental model for rheumatoid arthritis.
-
Animals: DBA/1 mice or Wistar rats.
-
Induction of Arthritis: Animals are immunized with an emulsion of bovine or chicken type II collagen and Freund's complete adjuvant, typically via intradermal injection at the base of the tail. A booster immunization is often given 21 days later.
-
Drug Administration: Treatment with anisodamine or other compounds is usually initiated at the time of the booster injection or upon the first signs of arthritis and continued daily.
-
Assessment of Arthritis: The severity of arthritis is evaluated by a visual scoring system based on the swelling and redness of the paws. Paw thickness can also be measured with calipers. At the end of the study, serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines. Paws can be collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.[7]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anisodamine's Anti-inflammatory Signaling Pathway.
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Caption: Logical Relationship of Anisodamine's Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Expression of IL-17A and IL-17F in lipopolysaccharide-induced acute lung injury and the counteraction of anisodamine or methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Treatment with Anisodamine and Neostigmine Inhibits Joint Inflammation in Collagen‐Induced Arthritis Mice - PMC [pmc.ncbi.nlm.nih.gov]
Anisodamine vs. Other Non-Specific Cholinergic Antagonists: A Comparative Guide for Researchers
Anisodamine (B1666042), a naturally occurring tropane (B1204802) alkaloid, presents a distinct profile when compared to classic non-specific cholinergic antagonists like atropine (B194438) and scopolamine (B1681570). While all three competitively block muscarinic acetylcholine (B1216132) receptors, differences in potency, receptor subtype affinity, and additional pharmacological effects have significant implications for their therapeutic applications and side effect profiles. This guide provides an objective comparison based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these agents.
Anisodamine, like atropine and scopolamine, is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), interfering with the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] However, it is generally considered to be less potent and less toxic than atropine, with notably fewer central nervous system (CNS) side effects than scopolamine.[1][2] A key differentiator for anisodamine is its reported ability to improve microcirculation, a property central to its primary clinical use in China for treating septic shock.[2] This effect is thought to be mediated by a combination of weak alpha-1 adrenergic antagonism, leading to vasodilation, and potential antioxidant and anti-inflammatory properties.[2][3]
In contrast, atropine and scopolamine are more potent muscarinic antagonists with a broader range of established clinical uses, including the treatment of bradycardia, organophosphate poisoning, and motion sickness.[4] However, their utility can be limited by more pronounced side effects, such as dry mouth, blurred vision, and, particularly with scopolamine, significant CNS disturbances.
Quantitative Comparison of Receptor Affinity
The primary mechanism of action for these compounds is the blockade of muscarinic receptors. The affinity of each antagonist for the five muscarinic receptor subtypes (M1-M5) is a critical determinant of its pharmacological profile. The following tables summarize the available quantitative data on receptor binding affinity (Ki, IC50) and functional antagonism (pKB).
| Compound | M1 (Ki/IC50, nM) | M2 (Ki/IC50, nM) | M3 (Ki/IC50, nM) | M4 (Ki/IC50, nM) | M5 (Ki/IC50, nM) | Data Type | Reference |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | IC50 | [5] |
| 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | Ki | [5] | |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | Ki | [6] |
| Compound | Receptor Target | pKB | Comparison to Atropine | Tissue Model | Reference |
| Anisodamine | Postjunctional M1 | 7.86 | Approx. 25-fold lower affinity | Canine Saphenous Vein | [7] |
| Prejunctional M2 | 7.78 | Approx. 8-fold lower affinity | Canine Saphenous Vein | [7] | |
| Atropine | Postjunctional M1 | 9.25 | - | Canine Saphenous Vein | [7] |
| Prejunctional M2 | 8.69 | - | Canine Saphenous Vein | [7] |
Note: Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity, where a lower value indicates higher affinity. pKB is the negative logarithm of the antagonist's dissociation constant, a measure of functional potency, where a higher value indicates greater potency.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key types of experiments used to characterize and compare cholinergic antagonists.
Radioligand Competition Binding Assay
This in vitro assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells transfected with human M1-M5 receptor genes) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
For each receptor subtype, three sets of wells are prepared:
-
Total Binding: Contains the membrane preparation and a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled non-selective antagonist (e.g., atropine) to saturate all specific binding sites.
-
Competition: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., anisodamine).
-
3. Incubation and Filtration:
-
The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
-
The contents of each well are then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on each filter is measured using a scintillation counter.
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data in the presence of the competitor are plotted against the concentration of the test compound.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Competition Binding Assay Workflow.
Isolated Organ Bath Functional Assay (Schild Analysis)
This ex vivo assay measures the functional potency (pA2 or pKB) of an antagonist by quantifying its ability to inhibit the physiological response induced by an agonist in an isolated tissue preparation.
1. Tissue Preparation:
-
An appropriate animal tissue containing muscarinic receptors is dissected (e.g., guinea pig ileum, canine saphenous vein).
-
A segment of the tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissue is connected to an isometric force transducer to measure muscle contraction.
2. Equilibration:
-
The tissue is allowed to equilibrate for at least 60 minutes under a slight resting tension, with regular washing.
3. Control Agonist Concentration-Response Curve:
-
A muscarinic agonist (e.g., acetylcholine, carbachol) is added to the bath in a cumulative manner to generate a concentration-response curve for contraction.
-
The tissue is then washed thoroughly to return to baseline.
4. Antagonist Incubation:
-
A known concentration of the antagonist (e.g., anisodamine) is added to the bath and incubated for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
5. Agonist Concentration-Response Curve in the Presence of Antagonist:
-
While the antagonist is still present, a second cumulative concentration-response curve for the agonist is generated. A competitive antagonist will cause a parallel rightward shift of this curve.
6. Data Analysis (Schild Plot):
-
The procedure is repeated with several different concentrations of the antagonist.
-
For each antagonist concentration, the Dose Ratio (DR) is calculated: (EC50 of agonist with antagonist) / (EC50 of agonist without antagonist).
-
A Schild plot is constructed by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1.
-
The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's potency. The pKB value is equivalent to the pA2 when the slope is unity.
Isolated Organ Bath and Schild Analysis Workflow.
Muscarinic Receptor Signaling Pathways
Non-specific cholinergic antagonists exert their effects by blocking the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors. These pathways are primarily dependent on the G-protein to which the receptor subtype couples.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Muscarinic Receptor Antagonist Signaling Pathways.
Clinical Profile and Side Effects
The differences in receptor affinity and pharmacokinetics translate to varied clinical applications and adverse effect profiles.
| Feature | Anisodamine | Atropine | Scopolamine |
| Primary Clinical Uses | Septic shock, circulatory disorders, organophosphate poisoning (in China).[2] | Bradycardia, organophosphate poisoning, mydriasis, pre-operative medication to reduce secretions. | Motion sickness, post-operative nausea and vomiting, pre-operative medication. |
| Potency | Less potent than atropine and scopolamine.[1][2] | Potent muscarinic antagonist. | Potent muscarinic antagonist, greater CNS effects at therapeutic doses than atropine. |
| CNS Effects | Displays less CNS toxicity than scopolamine.[1][2] | Can cause CNS effects at high doses (e.g., excitement, confusion). | Pronounced CNS effects (e.g., drowsiness, amnesia, confusion, hallucinations) are common. |
| Cardiovascular Effects | Can depress cardiac conduction; weak alpha-1 adrenergic antagonism may cause vasodilation.[2] | Increases heart rate (treats bradycardia). | Similar to atropine, but less pronounced effect on heart rate at therapeutic doses. |
| Common Side Effects | Similar to other anticholinergics but generally milder; dry mouth, blurred vision.[1] | Dry mouth, blurred vision, photophobia, tachycardia, urinary retention, constipation.[8] | Dry mouth, drowsiness, blurred vision, dizziness. |
| Unique Properties | Improves microcirculation; reported antioxidant and anti-thrombotic activity.[2] | Standard of care for specific poisonings and cardiac emergencies. | Available as a transdermal patch for prolonged effect in motion sickness. |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological properties of anisodamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptor blocking properties of atropine-like agents anisodamine and anisodine on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of different doses of atropine for myopic control in children: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic Anisodamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic anisodamine (B1666042) hydrochloride. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical technique for quality control and research purposes.
Introduction to Anisodamine Hydrochloride Purity Assessment
This compound is a tropane (B1204802) alkaloid and a non-specific cholinergic antagonist. As a synthetic pharmaceutical ingredient, its purity is critical to ensure safety and efficacy. The manufacturing process can introduce various impurities, including stereoisomers, starting material residues, by-products, and degradation products. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection and quantification of any impurities. The most commonly employed analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Key Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds, including thermally labile and non-volatile substances like this compound. It offers excellent resolution for separating the main component from its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often required to increase their volatility and thermal stability.[1] The mass spectrometric detector provides high selectivity and sensitivity, enabling the identification and quantification of trace-level impurities.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged molecules like this compound and its stereoisomers, offering rapid analysis times and low solvent consumption.
Comparative Performance Data
The following table summarizes the quantitative performance of various analytical methods for the determination of anisodamine and related tropane alkaloids.
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) | LC-MS/MS |
| Linearity Range | Method dependent, typically in µg/mL to mg/mL range | 10 - 5000 ng/mL (for tropane alkaloids)[1] | 0.5 - 200 µg/mL[2] | 0.05 - 50 ng/mL[3] |
| Limit of Detection (LOD) | Method dependent | 5.0 ng/mL (for tropane alkaloids)[1] | Not explicitly stated for anisodamine, but can be in the low µg/mL range | Not explicitly stated, but lower than LOQ |
| Limit of Quantitation (LOQ) | Method dependent | Not explicitly stated | Not explicitly stated for anisodamine | 0.05 ng/mL[3] |
| Precision (%RSD) | Typically < 2% | Method dependent | < 4.5%[4] | Within required limits |
| Accuracy/Recovery | Typically 98-102% | > 80%[1] | Method dependent | Within required limits |
| Key Advantages | Robust, versatile, widely available | High sensitivity and selectivity, definitive identification with MS | High separation efficiency, fast analysis, low solvent consumption | Very high sensitivity and selectivity |
| Key Disadvantages | Can require significant solvent volumes | Derivatization may be necessary, not suitable for thermally labile compounds | Sensitive to matrix effects, lower concentration sensitivity than MS methods | Higher equipment cost and complexity |
Common Impurities in Synthetic this compound
Impurities in synthetic this compound can originate from various sources:
-
Stereoisomers: The synthesis of anisodamine can result in the formation of multiple stereoisomers. As different isomers can have varying pharmacological and toxicological profiles, their separation and quantification are crucial.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during the synthesis.
-
Degradation Products: Anisodamine can degrade under certain conditions (e.g., exposure to light, heat, or incompatible pH), leading to the formation of impurities such as apoatropine (B194451) (from dehydration) and tropic acid and tropine (B42219) (from ester hydrolysis).[5]
Experimental Protocols
This protocol is a general guideline and may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution of this compound to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity by comparing the peak area of anisodamine in the sample to the total peak area of all components in the chromatogram (area normalization method) or by using an external standard method.
-
This protocol is adapted for tropane alkaloids and requires derivatization.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of all components.
-
Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent and heat at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Procedure:
-
Perform a blank run with the derivatization reagent to identify any background peaks.
-
Inject the derivatized sample and acquire the total ion chromatogram and mass spectra.
-
Identify impurities by comparing their mass spectra with a spectral library or by interpretation of the fragmentation patterns.
-
Quantify impurities using an internal standard or external standard calibration.
-
This protocol is based on a method for the simultaneous determination of tropane alkaloids.[2][6]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
-
Background Electrolyte (BGE): A phosphate buffer (e.g., 50 mmol/L, pH 5.0) containing an organic modifier (e.g., 20% v/v tetrahydrofuran).[6] For chiral separations, a chiral selector (e.g., a cyclodextrin (B1172386) derivative) would be added to the BGE.
-
Applied Voltage: 20 kV.[6]
-
Detection Wavelength: 210 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Capillary Temperature: 25 °C.
-
Sample Preparation: Dissolve the this compound sample in the BGE or water to a suitable concentration (e.g., 100 µg/mL).
-
Procedure:
-
Condition the capillary with sodium hydroxide, water, and BGE.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Determine the purity by comparing the peak area of anisodamine to the total peak area.
-
Visualizations
Caption: Workflow for assessing the purity of synthetic anisodamine HCl.
Caption: Comparison of analytical techniques for anisodamine HCl purity.
References
- 1. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of atropine, scopolamine, and anisodamine in Flos daturae by capillary electrophoresis using a capillary coated by graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid and sensitive assay for the determination of anisodamine in 50 μL of beagle dog plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of atropine, anisodamine, and scopolamine in plant extract by nonaqueous capillary electrophoresis coupled with electrochemiluminescence and electrochemistry dual detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of scopolamine, atropine and anisodamine in Flos daturae by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Anisodamine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Anisodamine hydrochloride, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
This compound, an anticholinergic and α1 adrenergic receptor antagonist, requires careful management throughout its lifecycle in the laboratory, including its final disposal.[1] Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.
In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][3] If swallowed, rinse the mouth with water and seek immediate medical help.[3][4]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is managed in accordance with all federal, state, and local regulations.
-
Waste Identification and Segregation:
-
This compound waste should be classified as chemical waste.
-
Do not mix this waste with other waste streams, such as regular trash, biohazardous waste, or sharps, unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
-
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, gloves, paper towels), in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and should be securely closed to prevent leaks or spills.[2]
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5]
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its chemical composition and quantity.
-
-
Prohibited Disposal Methods:
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] In some cases, if the substance is a controlled substance, the Drug Enforcement Administration (DEA) regulations may also apply, though this compound is not currently listed as a federally controlled substance in the United States. State and local regulations can be more stringent than federal laws, so it is crucial to be aware of and comply with all applicable rules.[8]
| Regulatory Body | Key Role in Pharmaceutical Waste Disposal |
| EPA | Regulates the management and disposal of hazardous waste, including many pharmaceuticals, under RCRA.[8][9] |
| DEA | Regulates the disposal of controlled substances to prevent diversion. |
| State/Local Agencies | May have more stringent requirements for pharmaceutical waste disposal.[8] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. targetmol.com [targetmol.com]
- 3. canbipharm.com [canbipharm.com]
- 4. ANISODAMINE - Safety Data Sheet [chemicalbook.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. dec.ny.gov [dec.ny.gov]
- 7. fda.gov [fda.gov]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
